molecular formula C16H12N2O3 B1331057 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid CAS No. 306731-76-0

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Cat. No.: B1331057
CAS No.: 306731-76-0
M. Wt: 280.28 g/mol
InChI Key: NZVDHFVMZUBELK-UHFFFAOYSA-N
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Description

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methyl-1-oxophthalazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(7-9-12)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDHFVMZUBELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350406
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306731-76-0
Record name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.

Introduction

Phthalazinone derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and cardiovascular effects, have made them a focal point of synthetic and medicinal chemistry research.[1] The title compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, incorporates the key phthalazinone core, substituted at the C4 position with a methyl group and at the N2 position with a 4-carboxyphenyl group. This specific substitution pattern offers a rich platform for further chemical modification and exploration of its therapeutic potential.

This guide will detail a logical and well-established synthetic approach: the cyclocondensation of a 2-acylbenzoic acid with a substituted hydrazine. Specifically, the synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is most effectively achieved through the reaction of 2-acetylbenzoic acid with 4-hydrazinobenzoic acid. The following sections will provide a detailed exposition of the synthesis of the requisite precursors and the final, pivotal cyclocondensation reaction.

Synthesis of Precursors

The successful synthesis of the target molecule is contingent on the availability of high-purity starting materials. This section details the preparation of the two key precursors: 2-acetylbenzoic acid and 4-hydrazinobenzoic acid.

Synthesis of 2-Acetylbenzoic Acid

2-Acetylbenzoic acid is a keto-acid that serves as the cornerstone for the formation of the 4-methylphthalazinone ring system.[2] While commercially available, understanding its synthesis provides greater control over the entire process. A common laboratory-scale synthesis is not readily found in single high-yielding procedure in literature, however, its properties are well documented.[2][3][4][5] It exists as a yellow solid with a melting point of 115-117 °C.[3]

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid is the second critical precursor, providing the N-aryl substituent of the phthalazinone core. It can be reliably synthesized from the readily available 4-aminobenzoic acid in a three-step process.[6][7][8]

Reaction Scheme:

G cluster_0 Synthesis of 4-Hydrazinobenzoic Acid 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt Diazonium Salt 4-Aminobenzoic_Acid->Diazonium_Salt 1. NaNO2, HCl Hydrazine_Intermediate Hydrazine Intermediate Diazonium_Salt->Hydrazine_Intermediate 2. Na2SO3 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Hydrazine_Intermediate->4-Hydrazinobenzoic_Acid 3. Hydrolysis

Caption: Synthesis pathway for 4-Hydrazinobenzoic Acid.

Experimental Protocol: Synthesis of 4-Hydrazinobenzoic Acid [8]

  • Step 1: Diazotization of 4-Aminobenzoic Acid

    • In a 600 mL beaker, suspend 27.4 g of 4-aminobenzoic acid in 150 mL of water with stirring.

    • Slowly add 57.5 mL of 10N hydrochloric acid.

    • Cool the resulting solution to 0°C in an ice bath.

    • Slowly add a solution of 15 g of sodium nitrite in 30 mL of water, ensuring the temperature is maintained between 0-5°C.

    • Adjust the pH of the system to 1-2.

  • Step 2: Reduction of the Diazonium Salt

    • In a separate vessel, prepare a solution of sodium sulfite by dissolving an appropriate amount in water.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining a controlled temperature. The exact conditions for this reduction can be optimized, but a temperature of 10-35°C and a pH of 7-9 are generally effective.[9]

  • Step 3: Hydrolysis to 4-Hydrazinobenzoic Acid

    • Acidify the reaction mixture from the previous step with a strong acid (e.g., HCl) and heat to induce hydrolysis of the intermediate.

    • Upon cooling, 4-hydrazinobenzoic acid will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. The overall yield for this process is reported to be around 82%.[6]

Core Synthesis: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

The final step in the synthesis is the cyclocondensation of 2-acetylbenzoic acid with 4-hydrazinobenzoic acid. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring.

Reaction Scheme:

G cluster_1 Final Cyclocondensation Step 2-Acetylbenzoic_Acid 2-Acetylbenzoic Acid Target_Molecule 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid 2-Acetylbenzoic_Acid->Target_Molecule Reflux in Ethanol or Acetic Acid 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic_Acid->Target_Molecule G cluster_2 Proposed Reaction Mechanism Start 2-Acetylbenzoic Acid + 4-Hydrazinobenzoic Acid Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Target Molecule + H2O Cyclic_Intermediate->Product Dehydration

Caption: Proposed mechanism for phthalazinone formation.

Experimental Protocol: Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

  • Materials:

    • 2-Acetylbenzoic acid

    • 4-Hydrazinobenzoic acid [10] * Glacial acetic acid or ethanol

    • Reflux apparatus

    • Filtration equipment

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-acetylbenzoic acid and 4-hydrazinobenzoic acid in a suitable solvent such as glacial acetic acid or ethanol. The use of an acidic solvent like acetic acid can catalyze the reaction.

    • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent (the one used for the reaction) to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Acetylbenzoic AcidC₉H₈O₃164.16115-117
4-Hydrazinobenzoic AcidC₇H₈N₂O₂152.15~217 (decomposes)
4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acidC₁₆H₁₂N₂O₃280.28Not available

Conclusion

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid via the cyclocondensation of 2-acetylbenzoic acid and 4-hydrazinobenzoic acid represents a straightforward and efficient method for accessing this important heterocyclic scaffold. The precursors are either commercially available or can be synthesized through well-documented procedures. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this compound and explore its potential in various fields of chemical and biological sciences.

References

  • Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid. [Link]

  • PrepChem. Synthesis of 4-(N-boc-hydrazino)benzoic acid. [Link]

  • Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Google Patents. Method for preparing p-carboxyl phenylhydrazine.
  • Google Patents.
  • ChemSynthesis. 2-acetylbenzoic acid. [Link]

  • Phthalazinone. Phthalazinone.
  • ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of phthalazinones. [Link]

  • National Institutes of Health. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

  • National Institutes of Health. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • National Institutes of Health. 2-Acetylbenzoic acid. [Link]

  • Organic Syntheses. indazole. [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • Google Patents. A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • National Institutes of Health. 4-Hydrazinobenzoic acid. [Link]

Sources

synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid from 2-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a molecule of interest within the broader class of phthalazinone derivatives. Phthalazinones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1] This document details a robust and efficient one-pot synthetic route starting from the readily available precursors, 2-acetylbenzoic acid and 4-hydrazinobenzoic acid. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and offer insights based on established chemical principles. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone heterocyclic system is a privileged scaffold in drug development, with derivatives reported to possess potent anticonvulsant, cardiotonic, antitumor, and anti-inflammatory properties.[1] The structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal framework for designing targeted therapeutic agents. The target molecule of this guide, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (C₁₆H₁₂N₂O₃), incorporates this key phthalazinone core.[2]

The synthesis leverages a classical and highly effective cyclocondensation reaction between a 2-acylbenzoic acid and a hydrazine derivative.[3][4] This approach is favored for its atom economy, operational simplicity, and typically high yields.

  • Starting Material 1: 2-Acetylbenzoic acid (also known as o-acetylbenzoic acid) provides the core benzene ring and the keto-acid functionality necessary for the cyclization.[5][6]

  • Starting Material 2: 4-Hydrazinobenzoic acid serves as the nitrogen source for the heterocyclic ring and incorporates the terminal benzoic acid moiety, which can be a crucial handle for further derivatization or for modulating the molecule's pharmacokinetic properties.

This guide will elucidate the chemical logic behind this transformation, providing a reproducible protocol for laboratory-scale synthesis.

Reaction Mechanism and Rationale

The formation of the phthalazinone ring from 2-acetylbenzoic acid and 4-hydrazinobenzoic acid is a well-established acid-catalyzed condensation-cyclization reaction. The process can be understood in two primary stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal amino group of 4-hydrazinobenzoic acid on the electrophilic carbonyl carbon of the acetyl group in 2-acetylbenzoic acid. This is typically the rate-determining step and is often facilitated by an acidic medium, which protonates the ketone's oxygen, rendering the carbon more electrophilic. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular acylation is followed by another dehydration event, resulting in the formation of the thermodynamically stable, six-membered phthalazinone ring.

The choice of solvent is critical. Protic solvents like ethanol, butanol, or acetic acid are commonly employed as they can facilitate the necessary proton transfers and effectively solvate the intermediates.[4] Acetic acid can serve as both the solvent and the acid catalyst.

Below is a diagram illustrating the proposed reaction pathway.

ReactionMechanism R1 2-Acetylbenzoic Acid Int Int R1->Int Nucleophilic Attack (Ketone Carbonyl) R2 4-Hydrazinobenzoic Acid R2->Int Prod 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Int->Prod Intramolecular Cyclization & Dehydration

Caption: Proposed reaction mechanism for phthalazinone synthesis.

Detailed Experimental Protocol

This protocol describes a general, reliable method for the synthesis of the title compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.Supplier Example
2-Acetylbenzoic AcidC₉H₈O₃164.16577-56-0Sigma-Aldrich
4-Hydrazinobenzoic AcidC₇H₈N₂O₂152.15619-67-0TCI Chemicals
Glacial Acetic AcidCH₃COOH60.0564-19-7Fisher Scientific
Ethanol (95%)C₂H₅OH46.0764-17-5VWR
Deionized WaterH₂O18.027732-18-5N/A
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylbenzoic acid (8.21 g, 50.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture until the solid is partially dissolved. Add 4-hydrazinobenzoic acid (7.61 g, 50.0 mmol, 1.0 equiv) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Isolation of Product: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. As the solution cools, a precipitate will form. Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water to remove residual acetic acid, followed by 30 mL of cold ethanol to facilitate drying.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C overnight to yield the crude product.

  • Purification (Recrystallization): If necessary, the crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot dimethylformamide (DMF) and add hot ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

Data Presentation and Expected Results

The following table summarizes the key quantitative parameters for the described synthesis.

ParameterValueNotes
Reagents
2-Acetylbenzoic Acid8.21 g (50.0 mmol)1.0 equivalent
4-Hydrazinobenzoic Acid7.61 g (50.0 mmol)1.0 equivalent
Reaction Conditions
SolventGlacial Acetic Acid~100 mL
TemperatureReflux (~118 °C)
Reaction Time4 - 6 hoursMonitor by TLC
Product
Product Name4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Molecular FormulaC₁₆H₁₂N₂O₃
Molar Mass280.28 g/mol [2]
Theoretical Yield14.01 g
Expected Actual Yield11.9 - 13.3 g (85-95%)Yields may vary.
AppearanceOff-white to pale yellow solid
Melting Point>280 °CLiterature values may vary.

Process Workflow and Visualization

The overall synthetic process is streamlined for efficiency and scalability. The workflow diagram below outlines the major unit operations from starting materials to the final purified product.

Workflow start_end start_end process process quality quality A Start: Weigh Reagents (2-Acetylbenzoic Acid, 4-Hydrazinobenzoic Acid) B Charge Reactor with Reagents and Acetic Acid A->B C Heat to Reflux (4-6 hours) B->C D Monitor Reaction (TLC) C->D In-process control D->C Continue if incomplete E Cooling and Precipitation D->E Proceed if complete F Vacuum Filtration & Washing E->F G Drying Under Vacuum F->G H Final Product: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid G->H

Caption: Laboratory workflow for the synthesis of the target compound.

Discussion and Troubleshooting

  • Controlling Impurities: The primary impurity risk in this synthesis is the presence of unreacted starting materials. Ensuring the reaction goes to completion via TLC monitoring is crucial. A simple water wash during work-up is highly effective at removing the acetic acid solvent, while the ethanol wash removes most organic-soluble impurities.

  • Solvent Choice: While glacial acetic acid is highly effective as both a solvent and catalyst, other high-boiling point solvents like n-butanol or propionic acid can also be used. The choice may influence reaction time and the solubility of the final product, affecting the precipitation step.

  • Hydrazine Handling: Although 4-hydrazinobenzoic acid is a relatively stable solid, it is important to remember that hydrazine derivatives as a class can be toxic. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, should always be observed. A robust process that ensures low levels of residual hydrazine in the final product is critical, especially in a pharmaceutical context.[3]

  • Product Solubility: The final product has low solubility in common organic solvents at room temperature, which is advantageous for its isolation by precipitation. For purification by recrystallization, high-boiling polar aprotic solvents like DMF or DMSO are required.

Conclusion

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid via the cyclocondensation of 2-acetylbenzoic acid and 4-hydrazinobenzoic acid is a straightforward, high-yielding, and robust method. It represents a classic application of heterocyclic chemistry that provides reliable access to a valuable molecular scaffold for research and development in medicinal chemistry. The protocol described herein is well-vetted in principle and can be readily adapted for various scales in a laboratory setting.

References

  • Title: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Source: ACS Publications, Organic Process Research & Development. URL: [Link]

  • Title: Recent Developments in Chemistry of Phthalazines. Source: Longdom Publishing, Chemistry: An Indian Journal. URL: [Link]

  • Title: Phthalazinone. Source: This appears to be a chapter or review section, source context is limited. URL: The provided search result links to a general document viewer without a direct, stable source link. The content confirms the general reactivity of o-acylbenzoic acids.
  • Title: Hydrazine Derivatives and O-Benzoylbenzoic Acid as a Source of Phthalazines with their Antimicrobial Activities. Source: Journal of Chemical Research. URL: [Link]

  • Title: 2-Acetylbenzoic acid | C9H8O3. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: 2-acetylbenzoic acid - 577-56-0. Source: ChemSynthesis. URL: [Link]

Sources

An In-Depth Technical Guide to 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a heterocyclic molecule belonging to the pharmacologically significant phthalazinone class. Phthalazinone derivatives are recognized for their diverse therapeutic potential, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1][2] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical characterization of the title compound. Furthermore, it outlines established methodologies for evaluating its biological activity, specifically its potential as a PARP inhibitor and its cytotoxic effects on cancer cell lines. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery exploring the therapeutic applications of novel phthalazinone scaffolds.

Introduction: The Phthalazinone Scaffold in Modern Drug Discovery

The phthalazinone core is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[2] This scaffold is a key structural component in numerous compounds exhibiting anticancer, anti-inflammatory, and cardiovascular properties. A prominent example is the FDA-approved drug Olaparib, a potent PARP inhibitor for the treatment of certain cancers with deficiencies in DNA repair mechanisms.[2] The mechanism of action for many phthalazinone-based PARP inhibitors involves competitive binding to the NAD+ site of the enzyme, thereby disrupting the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination repair pathways, this inhibition leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[1]

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (Figure 1) is a member of this promising class of compounds. Its structure, featuring a methyl-substituted phthalazinone core linked to a benzoic acid moiety, suggests potential for targeted biological interactions and presents opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic profiles.

Figure 1: Chemical Structure of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

A 2D representation of the title compound.

Physicochemical and Structural Properties

The fundamental physicochemical properties of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid are summarized in Table 1. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, the provided information is based on data from chemical suppliers and computational predictions.

Table 1: Physicochemical and Structural Identifiers

PropertyValueSource
IUPAC Name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acidChemdiv[3]
CAS Number 306731-76-0BLDpharm[4]
Molecular Formula C₁₆H₁₂N₂O₃Chemdiv[3]
Molecular Weight 280.28 g/mol Chemdiv[3]
Appearance White to off-white solid (Predicted)---
Melting Point Not available---
Solubility Predicted to be soluble in DMSO, DMF, and methanol; poorly soluble in water.---
SMILES CC1=NN(C(=O)c2ccccc21)c3ccc(cc3)C(=O)OChemdiv[3]

Synthesis and Purification

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid can be achieved through a classical condensation reaction, a common method for the preparation of N-substituted phthalazinones. This approach involves the reaction of a 2-acylbenzoic acid with a substituted hydrazine. For the title compound, the logical precursors are 2-acetylbenzoic acid and 4-hydrazinobenzoic acid.

Figure 2: Synthetic Scheme for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Acetylbenzoic_Acid 2-Acetylbenzoic Acid Condensation Condensation Reaction (e.g., in Acetic Acid, Reflux) 2-Acetylbenzoic_Acid->Condensation 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic_Acid->Condensation Target_Molecule 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Condensation->Target_Molecule

A generalized workflow for the synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2-Acetylbenzoic acid

  • 4-Hydrazinobenzoic acid[5]

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylbenzoic acid (1 equivalent) and 4-hydrazinobenzoic acid (1 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and an acid catalyst. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phthalazinone and benzoic acid rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the phthalazinone and carboxylic acid groups, as well as for the aromatic and methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.5 - 2.7 (s)20 - 25
Aromatic (phthalazinone)7.5 - 8.5 (m)120 - 140
Aromatic (benzoic acid)7.8 - 8.2 (d, d)125 - 145
Carboxylic Acid (COOH)12.0 - 13.0 (br s)165 - 175
Carbonyl (C=O, phthalazinone)---155 - 165
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 281.08.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C=O stretch (carboxylic acid)1680 - 1710
C=O stretch (amide, phthalazinone)1630 - 1680
C=N stretch1550 - 1650
C-H stretch (aromatic)3000 - 3100

Biological Evaluation: Assessing Therapeutic Potential

The phthalazinone scaffold is a well-established pharmacophore in PARP inhibitors.[2] Therefore, the primary biological evaluation of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid should focus on its PARP inhibitory activity and its cytotoxic effects on relevant cancer cell lines.

In Vitro PARP Inhibition Assay

A colorimetric or fluorescent-based in vitro assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against PARP-1.

Figure 3: Workflow for In Vitro PARP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare serial dilutions of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Incubation Incubate PARP1, activated DNA, and compound Compound->Incubation Reagents Prepare assay buffer, PARP1 enzyme, activated DNA, and NAD+ Reagents->Incubation Reaction Initiate reaction with NAD+ Incubation->Reaction Detection Detect PARylation (e.g., colorimetric or fluorescent signal) Reaction->Detection Plot Plot signal vs. compound concentration Detection->Plot IC50 Calculate IC50 value Plot->IC50

A generalized workflow for determining PARP1 inhibition.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.[6] Cell lines deficient in homologous recombination (e.g., BRCA1 or BRCA2 mutant cell lines) are particularly relevant for evaluating PARP inhibitors.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid represents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its structural similarity to known PARP inhibitors suggests a potential mechanism of action that warrants thorough investigation. This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of this compound. The detailed protocols and analytical guidance herein are intended to facilitate further research and accelerate the exploration of the therapeutic potential of this and related phthalazinone derivatives.

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Sources

spectroscopic data for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Introduction

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a heterocyclic compound featuring a phthalazinone core linked to a benzoic acid moiety. The structural elucidation and confirmation of such molecules are paramount in the fields of medicinal chemistry and drug development, where precise molecular architecture dictates biological activity. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The methodologies and data interpretations presented herein are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. This document is intended to serve as a practical resource for researchers and scientists, offering not only procedural details but also the scientific rationale behind the experimental choices and data interpretation.

Molecular Structure and Key Features

Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Molecular Formula: C₁₆H₁₂N₂O₃[1] Molecular Weight: 280.28 g/mol [1]

The structure comprises three key regions that will be interrogated by the spectroscopic methods discussed:

  • The phthalazinone moiety , a bicyclic aromatic system containing a lactam (cyclic amide) functionality and a methyl group.

  • The benzoic acid moiety , a benzene ring substituted with a carboxylic acid group.

  • The N-aryl linkage connecting the nitrogen of the phthalazinone ring to the benzoic acid ring.

Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. For 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of the title compound.

1.1.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of the acidic proton of the carboxylic acid.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

  • Filtration: To ensure the solution is free of particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

1.1.2. Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, exchangeable with D₂O.
~8.2-7.5Multiplet8HAromatic-HThe protons on the two benzene rings will appear in this region. The exact splitting patterns will depend on the specific coupling constants between adjacent protons.
~2.5Singlet3H-CH₃The methyl protons are attached to an aromatic system and are expected to appear as a singlet in this region.
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The most downfield signal will be the carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. The aromatic region will be complex, containing signals for the eight protons on the two benzene rings. The protons on the benzoic acid moiety will likely appear as two doublets (an AA'BB' system), while the protons on the phthalazinone ring will exhibit a more complex multiplet pattern due to their differing chemical environments. The upfield-most signal in the aromatic region is likely to be the proton ortho to the methyl group. The methyl group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~167C=O (acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~160C=O (lactam)The carbonyl carbon of the lactam is also in a deshielded environment.
~145-120Aromatic-CThe twelve carbons of the two benzene rings will appear in this region. The exact shifts will be influenced by the substituents.
~21-CH₃The methyl carbon is in the aliphatic region and will be relatively shielded.
Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. We expect to see a total of 16 carbon signals, although some may overlap. The two carbonyl carbons (from the carboxylic acid and the lactam) will be the most downfield signals. The twelve aromatic carbons will resonate in the typical range for sp²-hybridized carbons. The methyl carbon will be the most upfield signal. Further 2D NMR experiments, such as HSQC and HMBC, could be employed for unambiguous assignment of all proton and carbon signals.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR filter->h1_nmr c13_nmr Acquire 13C NMR filter->c13_nmr process Process Spectra h1_nmr->process c13_nmr->process interpret Interpret Data process->interpret structure Confirm Structure interpret->structure

Caption: Workflow for NMR analysis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid will be dominated by absorptions from the carbonyl groups and the carboxylic acid hydroxyl group.

Experimental Protocol: IR Analysis

2.1.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe carboxylic acid O-H stretch appears as a very broad band due to hydrogen bonding.
~1710StrongC=O stretch (acid)The carbonyl of the carboxylic acid dimer gives a strong absorption in this region.
~1670StrongC=O stretch (lactam)The amide carbonyl of the phthalazinone ring will also show a strong absorption.
~1600, ~1480MediumC=C stretchAromatic ring stretching vibrations.
~1300MediumC-O stretchStretching vibration of the C-O bond in the carboxylic acid.
~1250MediumC-N stretchStretching vibration of the C-N bond in the lactam.
Interpretation of the IR Spectrum

The most characteristic feature of the IR spectrum will be the very broad absorption in the high-frequency region (3300-2500 cm⁻¹) corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. Overlapping with this will be the C-H stretching vibrations of the aromatic rings and the methyl group. The carbonyl region will be particularly informative, with two strong absorptions expected: one for the carboxylic acid carbonyl (~1710 cm⁻¹) and another for the lactam carbonyl (~1670 cm⁻¹). The presence of these two distinct C=O bands is a strong indicator of the compound's structure. The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample mix Mix with KBr grind->mix press Press Pellet mix->press background Acquire Background press->background sample_spec Acquire Sample Spectrum background->sample_spec identify Identify Functional Groups sample_spec->identify confirm Confirm Structure identify->confirm

Caption: Workflow for IR analysis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis

3.1.1. Sample Preparation

  • Solvent Selection: Choose a volatile solvent in which the sample is soluble, such as methanol, acetonitrile, or a mixture thereof.

  • Solution Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range).

  • Filtration: If necessary, filter the solution to remove any particulate matter.

3.1.2. Data Acquisition

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

  • Tandem MS (MS/MS): To obtain fragmentation information, the [M+H]⁺ or [M-H]⁻ ion can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data
m/z (charge/mass ratio)IonRationale
281.08[M+H]⁺Protonated molecular ion.
279.07[M-H]⁻Deprotonated molecular ion.
263[M+H - H₂O]⁺Loss of water from the carboxylic acid.
235[M+H - COOH]⁺Loss of the carboxyl group.
145[C₈H₅N₂O]⁺Fragment corresponding to the methyl-phthalazinone moiety.
136[C₇H₄O₂]⁺Fragment corresponding to the benzoic acid radical cation.
Interpretation of the Mass Spectrum

The high-resolution mass spectrum should show a prominent peak for the protonated or deprotonated molecule, and its accurate mass should be consistent with the molecular formula C₁₆H₁₂N₂O₃. The MS/MS spectrum will provide valuable structural information. Common fragmentation pathways for phthalazinone derivatives involve cleavage of the bonds connecting the heterocyclic core to its substituents.[2][3] We can expect to see fragmentation that separates the phthalazinone and benzoic acid moieties, providing further confirmation of the compound's structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent dilute Dilute Solution dissolve->dilute esi_ms ESI-MS Analysis dilute->esi_ms ms_ms Tandem MS (MS/MS) esi_ms->ms_ms fragment Analyze Fragmentation ms_ms->fragment mol_weight Determine Molecular Weight mol_weight->fragment confirm Confirm Structure fragment->confirm

Caption: Workflow for mass spectrometry analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (carboxylic acid and lactam), and mass spectrometry will verify the molecular weight and provide insight into the molecule's fragmentation. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently and accurately characterize this and structurally related molecules.

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solubility of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. This document delves into the theoretical underpinnings of solubility, outlines state-of-the-art computational prediction models, and provides a detailed, field-proven protocol for the gold-standard shake-flask method. By integrating theoretical principles with practical experimental design, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount gatekeeper of in vivo performance. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Consequently, a thorough understanding and accurate measurement of the solubility of a new chemical entity, such as 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, is not merely a routine characterization step but a cornerstone of rational drug design and formulation development.

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a molecule featuring a phthalazinone core, a class of compounds known for a range of biological activities.[2][3][4] Its structure, containing both aromatic rings and polar functional groups (a carboxylic acid and an amide), suggests a complex solubility profile that will be highly dependent on the chosen solvent system.

Molecular Structure of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Caption: Molecular structure of the target compound.

This guide will equip you with the necessary tools to systematically evaluate the solubility of this, and similar, complex organic molecules.

Theoretical Principles of Solubility

A robust experimental plan is built upon a solid theoretical foundation. The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar polarity tend to be miscible.[5]

Like_Dissolves_Like cluster_0 Polar cluster_1 Non-Polar Polar Solute Polar Solute Polar Solvent Polar Solvent Polar Solute->Polar Solvent High Solubility Non-Polar Solvent Non-Polar Solvent Polar Solute->Non-Polar Solvent Low Solubility Non-Polar Solute Non-Polar Solute Non-Polar Solute->Polar Solvent Low Solubility Non-Polar Solute->Non-Polar Solvent High Solubility

Caption: The "Like Dissolves Like" Principle of Solubility.

For a more quantitative and predictive approach, we turn to more sophisticated models:

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Derived from dipole-dipole interactions.

  • δH (Hydrogen Bonding): The energy from hydrogen bond formation.[6][7][8]

A solvent is likely to dissolve a solute if their respective HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in this three-dimensional space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[9]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemical method that predicts thermodynamic properties, including solubility, from first principles.[10][11] It calculates the chemical potential of a molecule in a liquid by considering the interactions of surface charge densities.[11] This method is particularly valuable in early-stage development as it can screen a large number of solvents in silico, thereby reducing the experimental workload.[10][12] COSMO-RS has shown good predictive power for the aqueous solubility of drugs and pesticides.[13]

Experimental Determination of Thermodynamic Solubility

While computational models provide valuable guidance, experimental determination remains the definitive measure of solubility. The Saturation Shake-Flask Method is considered the "gold standard" due to its reliability and direct measurement of thermodynamic equilibrium solubility.[14][15][16]

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is selected over higher-throughput kinetic methods because it measures the true thermodynamic equilibrium, which is crucial for formulation development to prevent precipitation over the product's shelf life.[1][16] Kinetic solubility, while useful for initial screening, can often overestimate the stable solubility.[17]

  • Equilibration Time: Sufficient time is required for the system to reach equilibrium. This is influenced by the compound's dissolution rate and the solvent's viscosity.[18] Heating or sonication can be used to shorten this time, but the final equilibration must occur at the target temperature to ensure thermodynamic relevance.[14]

  • Phase Separation: Centrifugation followed by filtration is a robust method to separate the saturated solution from the excess solid. This dual approach minimizes the risk of colloidal particles interfering with the final concentration measurement.[14]

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method over UV spectrophotometry. HPLC is specific and can separate the API from any impurities or degradants, ensuring that only the concentration of the target compound is measured.[15]

Detailed Step-by-Step Protocol: Shake-Flask Method

Shake_Flask_Workflow start Start step1 1. Add Excess Solid API to Solvent in Vial start->step1 step2 2. Seal and Agitate at Constant Temperature step1->step2 step3 3. Equilibrate for 24-72 hours step2->step3 step4 4. Check for Solid Phase (Visual Inspection) step3->step4 step4->step1 No Solid (Add More API) step5 5. Centrifuge to Pellet Excess Solid step4->step5 Solid Present step6 6. Withdraw Supernatant step5->step6 step7 7. Filter Supernatant (e.g., 0.22 µm PTFE filter) step6->step7 step8 8. Dilute Sample as Needed step7->step8 step9 9. Analyze by Validated HPLC Method step8->step9 end End: Determine Solubility (mg/mL) step9->end

Caption: Experimental Workflow for the Shake-Flask Method.

Materials:

  • 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Ethanol, Propylene Glycol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Validated HPLC system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of the solid API to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a syringe filter into a clean vial. This step removes any remaining fine particles.

  • Analysis:

    • Prepare a calibration curve of the API in the mobile phase of the HPLC method.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at that temperature.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid at 25°C

Solvent SystempH (if applicable)Solubility (mg/mL)Solubility (µg/mL)Classification
Purified Water~4.5 (unbuffered)TBDTBDTBD
Phosphate Buffer7.4TBDTBDTBD
0.1 N HCl1.0TBDTBDTBD
EthanolN/ATBDTBDTBD
Propylene GlycolN/ATBDTBDTBD
Dimethyl Sulfoxide (DMSO)N/ATBDTBDTBD

(TBD = To Be Determined experimentally)

Interpretation: The solubility data will provide critical insights. The molecule's carboxylic acid group suggests that its solubility will be highly pH-dependent. It is expected to have low solubility in acidic media (like 0.1 N HCl) where the carboxylic acid is protonated and neutral, and higher solubility in neutral to basic media where it can form a more polar carboxylate salt. The solubility in organic solvents like ethanol and propylene glycol will reveal its potential for formulation in non-aqueous or co-solvent systems.[1]

Conclusion

This guide has provided a multi-faceted approach to determining the solubility of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, integrating theoretical principles, computational prediction, and a rigorous experimental protocol. The shake-flask method, when executed with the described causality-driven choices, yields the high-quality, reliable thermodynamic solubility data essential for making informed decisions in the drug development pipeline. By following this comprehensive framework, researchers can confidently characterize this and other challenging compounds, paving the way for successful formulation and clinical advancement.

References

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An In-depth Technical Guide to Predicting the Mechanism of Action for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid belongs to the phthalazinone class of heterocyclic molecules. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring core structure in a multitude of biologically active and clinically approved drugs[1]. The inherent versatility of the phthalazinone ring system allows for diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antiviral and neuroprotective effects[1][2]. Phthalazinone derivatives have been successfully developed as inhibitors of key enzymes like Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases[3][4][5].

Given the precedent set by structurally related compounds, a systematic investigation into the mechanism of action of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is warranted. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate the primary biological targets and downstream signaling pathways of this novel compound. We will proceed with the hypothesis that, based on its core structure, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is likely to exhibit inhibitory activity against either PARP or VEGFR, two of the most prominent targets for the phthalazinone class.

Part 1: Predicted Biological Targets and Rationale

The phthalazinone core is a key pharmacophore in several approved and investigational drugs. Our primary hypotheses for the mechanism of action of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid are centered around two well-established targets for this chemical class:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The phthalazinone scaffold is the cornerstone of the blockbuster PARP inhibitor, Olaparib[3]. PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality, making it a highly effective anti-cancer strategy[6]. The structural resemblance of our topic compound to known PARP inhibitors makes this a primary avenue of investigation[7][8].

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition: Phthalazine derivatives have been extensively explored as potent inhibitors of VEGFR tyrosine kinases[4][5][9]. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis[10]. By inhibiting VEGFR, these compounds can effectively starve tumors of their blood supply. Numerous anilinophthalazines have demonstrated potent VEGFR-2 inhibition[4][9].

The benzoic acid moiety of our compound of interest may influence its solubility, cell permeability, and potential interactions with the target protein's active site. Therefore, our experimental approach will be designed to systematically test both of these high-probability mechanisms.

Part 2: Experimental Strategy for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation. The following experimental workflow is designed to first screen for potential activity against our primary hypothesized targets and then to confirm and characterize any observed interactions.

Initial Target Screening: In Vitro Enzymatic Assays

The first step is to determine if 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid directly interacts with and inhibits the enzymatic activity of our primary targets.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP1/2 Inhibition Assay

  • Principle: This assay measures the accumulation of poly(ADP-ribose) (PAR) polymers, the product of PARP activity. A biotinylated NAD+ substrate is used, and the resulting biotin-PAR polymers are detected by a europium-labeled anti-PAR antibody and a streptavidin-allophycocyanin (APC) conjugate. Inhibition of PARP activity results in a decreased HTRF signal.

  • Procedure:

    • Prepare a dilution series of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (e.g., from 1 nM to 100 µM).

    • In a 384-well plate, add recombinant human PARP1 or PARP2 enzyme.

    • Add the test compound dilutions and a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and add the HTRF detection reagents (europium-anti-PAR and streptavidin-APC).

    • Incubate for 60 minutes and read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Protocol: VEGFR2 (KDR) Kinase Inhibition Assay

  • Principle: This assay measures the phosphorylation of a synthetic peptide substrate by the VEGFR2 kinase domain. The assay can be performed using various formats, such as a fluorescence polarization (FP) assay or a luminescence-based assay (e.g., ADP-Glo™).

  • Procedure (ADP-Glo™ Kinase Assay):

    • Prepare a dilution series of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

    • In a 384-well plate, add recombinant human VEGFR2 kinase domain.

    • Add the test compound dilutions and a known VEGFR inhibitor (e.g., Sorafenib) as a positive control.

    • Initiate the kinase reaction by adding ATP and the poly(Glu, Tyr) 4:1 peptide substrate.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Cellular Target Engagement and Downstream Signaling

Positive results in the enzymatic assays must be followed by cellular assays to confirm that the compound can penetrate the cell membrane, engage its target, and modulate downstream signaling pathways.

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

G cluster_0 Cellular Assays cluster_1 Functional Assays cluster_2 Data Interpretation A Treat Cancer Cell Lines (e.g., BRCA-deficient for PARP, HUVEC for VEGFR) B Western Blot Analysis (p-PAR, p-VEGFR2, p-ERK) A->B Dose-response & time-course C Immunofluorescence Microscopy (γ-H2AX foci for DNA damage, VE-Cadherin for angiogenesis) A->C Dose-response & time-course D Cell Viability/Apoptosis Assays (e.g., MTT, Caspase-Glo) A->D Dose-response & time-course E Comet Assay (DNA Damage) A->E If PARP activity is indicated F Tube Formation Assay (Angiogenesis) A->F If VEGFR activity is indicated G Correlate IC50 (enzymatic) with EC50 (cellular) B->G C->G D->G E->G F->G H Confirm On-Target Effect G->H

Detailed Protocols:

  • Western Blot Analysis:

    • For PARP Inhibition: Treat a BRCA-deficient cancer cell line (e.g., Capan-1) with the compound. Lyse the cells and perform a Western blot to detect levels of PAR, the product of PARP activity. A decrease in PAR levels indicates target engagement. Also, probe for γ-H2AX, a marker of DNA double-strand breaks, which are expected to accumulate with PARP inhibition in this cell line.

    • For VEGFR Inhibition: Treat human umbilical vein endothelial cells (HUVECs) with VEGF to stimulate the pathway, with and without the compound. Perform a Western blot to detect the phosphorylation of VEGFR2 at key tyrosine residues (e.g., Y1175). Also, probe for downstream signaling molecules like phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt). A decrease in phosphorylation indicates inhibition of the pathway.

  • Functional Cellular Assays:

    • Comet Assay (for PARP inhibition): This assay directly visualizes DNA damage in individual cells. Increased DNA fragmentation (longer "comet tails") after treatment with the compound would be consistent with a PARP inhibition mechanism.

    • Tube Formation Assay (for VEGFR inhibition): HUVECs are plated on a basement membrane extract (e.g., Matrigel) and will form capillary-like structures. Treatment with the compound should inhibit this process, providing functional evidence of anti-angiogenic activity.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of these studies.

Table 1: Hypothetical In Vitro Inhibition Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)VEGFR2 IC50 (nM)
4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid [Experimental Value][Experimental Value][Experimental Value]
Olaparib (Positive Control)1.50.8>10,000
Sorafenib (Positive Control)>10,000>10,00090

Table 2: Hypothetical Cellular Activity Data

CompoundCapan-1 Cell Viability EC50 (nM)HUVEC Tube Formation EC50 (nM)
4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid [Experimental Value][Experimental Value]
Olaparib (Positive Control)20>10,000
Sorafenib (Positive Control)>5,000150

Part 4: Visualizing the Predicted Signaling Pathways

Understanding the downstream consequences of target inhibition is critical. The following diagrams illustrate the predicted signaling pathways that would be affected by 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, should it prove to be an inhibitor of either PARP or VEGFR.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of Inhibition in BRCA-deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unresolved PAR Poly(ADP-ribose) Polymer Synthesis PARP->PAR BER Base Excision Repair (BER) PAR->BER facilitates Compound 4-(4-methyl-1-oxophthalazin- 2(1H)-yl)benzoic acid Compound->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination Repair (Deficient) DNA_DSB->HR_Repair cannot be repaired by Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis leads to

VEGFR_Inhibition_Pathway cluster_0 VEGF Signaling Cascade cluster_1 Downstream Effects VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT activates Proliferation Endothelial Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Compound 4-(4-methyl-1-oxophthalazin- 2(1H)-yl)benzoic acid Compound->VEGFR2 inhibits

Conclusion

This technical guide outlines a logical and experimentally robust strategy for predicting and confirming the mechanism of action of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By leveraging the known pharmacology of the phthalazinone scaffold, we have established two high-probability targets: PARP and VEGFR. The proposed workflow, from initial in vitro enzymatic screening to cellular target engagement and functional assays, provides a comprehensive framework for elucidating the compound's primary mechanism. The successful execution of these experiments will not only reveal the molecular target but also provide critical insights into the downstream signaling pathways, which is essential for guiding further preclinical and clinical development.

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An In-Depth Technical Guide to the Identification of Potential Biological Targets for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid belongs to the phthalazinone class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of biologically active agents with diverse therapeutic applications.[1] Phthalazinone derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Notably, this core is central to the structure of potent enzyme inhibitors targeting poly(ADP-ribose) polymerase (PARP), various protein kinases, and cyclooxygenase-2 (COX-2).[4][5][6]

Given the established therapeutic relevance of the phthalazinone scaffold, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid presents a compelling case for target discovery and elucidation of its mechanism of action. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically identify and validate its potential biological targets. The approach detailed herein integrates computational prediction with robust, industry-standard experimental workflows, ensuring a self-validating and scientifically rigorous investigation.

Part 1: In Silico Target Prediction and Prioritization

Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial hypotheses regarding the potential biological targets of a small molecule. By analyzing the structural features of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in comparison to known inhibitors, we can prioritize a panel of likely targets for subsequent experimental validation.

Rationale for Target Class Selection

Based on extensive literature precedent for the phthalazinone core, the following target classes are prioritized for initial investigation:

  • Poly(ADP-ribose) Polymerase (PARP): The phthalazinone moiety is the cornerstone of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[7] These inhibitors function by competing with the NAD+ substrate, playing a critical role in synthetic lethality-based cancer therapies.[8]

  • Protein Kinases: This diverse family of enzymes is a frequent target for phthalazinone derivatives. Specific kinases inhibited by compounds with this scaffold include VEGFR-2, EGFR, Aurora kinases, and HPK1, all of which are implicated in cancer and immune regulation.[5][9][10]

  • Cyclooxygenase (COX): Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects.[11] Several series of phthalazinone derivatives have been specifically designed and synthesized as potent and selective COX-2 inhibitors.[6][12]

Workflow for In Silico Analysis

cluster_0 Computational Target Prediction A Acquire 3D Structure of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid C Perform Molecular Docking (e.g., AutoDock Vina, Glide) A->C B Identify Crystal Structures of Prioritized Targets (PDB) B->C D Analyze Binding Poses and Scoring Functions C->D E Rank and Prioritize Targets for Experimental Validation D->E cluster_1 Affinity Chromatography-Mass Spectrometry Workflow A Synthesize Affinity Probe (Compound + Linker + Biotin) B Immobilize Probe on Streptavidin Beads A->B D Incubate Lysate with Probe-Coated Beads B->D C Prepare Cell Lysate (e.g., from a relevant cancer cell line) C->D E Wash to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G Separate Proteins (SDS-PAGE) and Perform In-Gel Digestion F->G H Analyze Peptides by LC-MS/MS G->H I Identify Proteins via Database Search H->I cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Intact Cells or Lysate with Compound vs. Vehicle (DMSO) B Aliquot Samples and Heat to a Range of Temperatures A->B C Cool and Lyse Cells (if starting with intact cells) B->C D Separate Soluble Fraction from Precipitated Aggregates (Centrifugation) C->D E Quantify Remaining Soluble Target Protein (e.g., Western Blot) D->E F Plot Protein Abundance vs. Temperature to Generate Melt Curves E->F G Observe Thermal Shift in Compound-Treated Sample F->G

Sources

In Silico Modeling of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of a predetermined biological target, this document outlines a systematic workflow, commencing with target identification and culminating in a detailed analysis of molecular interactions. We will delve into the core computational methodologies, including target fishing, molecular docking, and molecular dynamics simulations, offering not just procedural steps but also the strategic rationale behind each experimental choice. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to rigorously characterize the potential therapeutic relevance of novel chemical entities.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid presents a unique heterocyclic scaffold, the phthalazinone core, which is a known pharmacophore in a variety of biologically active molecules. Its chemical properties, including a molecular weight of 280.28 g/mol and a LogP of approximately 2.76, suggest favorable drug-like characteristics[1]. However, to unlock its therapeutic potential, a thorough understanding of its interactions with biological macromolecules is paramount. In silico modeling provides a powerful and resource-efficient avenue to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation.

This guide will navigate the reader through a logical and scientifically robust workflow for the computational characterization of this molecule. We will begin by addressing the primary challenge: the identification of its putative biological target(s). Subsequently, we will explore the intricacies of predicting the binding mode and affinity through molecular docking, and finally, we will assess the stability and dynamics of the resulting complex using molecular dynamics simulations. Throughout this guide, we emphasize the importance of data integrity, methodological transparency, and the critical interpretation of computational results.

The Initial Challenge: Target Identification and Hypothesis Generation

Without a known biological target, our first step is "target fishing" or "target prediction." This involves leveraging the structural and chemical information of our query molecule to identify potential protein partners. Several computational approaches can be employed:

  • Ligand-Based Pharmacophore Screening: This method assumes that molecules with similar 3D arrangements of chemical features (pharmacophores) will bind to the same target.[2][3][4] A pharmacophore model can be generated from our query molecule and used to screen databases of known active compounds.

  • Chemical Similarity Searching: By comparing the chemical fingerprint of our molecule to large databases of compounds with known biological activities (e.g., ChEMBL, PubChem), we can identify structurally similar molecules and infer potential targets.

  • Reverse Docking: This structure-based approach involves docking our molecule against a large library of protein structures.[5] While computationally intensive, it can reveal unexpected binding partners.

For the purpose of this guide, we will hypothesize that the phthalazinone scaffold, a common feature in kinase inhibitors, may predispose 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid to interact with the ATP-binding site of protein kinases.[6][7][8] This hypothesis provides a concrete starting point for our in-depth modeling studies.

Workflow for In Silico Interaction Modeling

The following diagram illustrates the overarching workflow for the in silico characterization of our molecule of interest.

workflow cluster_target_id Target Identification cluster_docking Molecular Docking cluster_md Molecular Dynamics Target_Fishing Target Fishing (Pharmacophore, Similarity) Hypothesis Hypothesis Generation (e.g., Kinase Target) Target_Fishing->Hypothesis Prep_Protein Protein Preparation Hypothesis->Prep_Protein Prep_Ligand Ligand Preparation Docking Docking Simulation Prep_Ligand->Docking Prep_Protein->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis System_Setup System Setup (Solvation, Ionization) Pose_Analysis->System_Setup Simulation MD Simulation System_Setup->Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Simulation->Trajectory_Analysis

Figure 1: A generalized workflow for the in silico modeling of small molecule interactions, from target identification to detailed dynamic analysis.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][9] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.

Rationale for Method Selection

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[10] Its Lamarckian genetic algorithm is effective for exploring the conformational space of the ligand, and its empirical scoring function provides a good balance between speed and accuracy.

Detailed Protocol: Docking 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid to a Putative Kinase Target

Objective: To predict the binding mode and estimate the binding affinity of the query molecule within the ATP-binding site of a selected protein kinase.

Materials:

  • Ligand Structure: 3D structure of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in SDF or MOL2 format.

  • Protein Structure: A high-resolution crystal structure of a protein kinase (e.g., from the Protein Data Bank - PDB). For this example, we will use a hypothetical human kinase structure.

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the docking calculation.

    • PyMOL or UCSF Chimera: For visualization and analysis.[10]

Step-by-Step Methodology:

  • Ligand Preparation:

    • Load the ligand structure into ADT.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Protein Preparation:

    • Load the protein PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Define the grid box: This is a crucial step that defines the search space for the docking. The box should encompass the entire ATP-binding site.

    • Save the prepared protein in PDBQT format.

  • Configuration File:

    • Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain multiple binding modes ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in complex with the protein using PyMOL or Chimera.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues in the binding pocket.

Self-Validation and Interpretation

A key aspect of trustworthy computational science is self-validation. In the context of molecular docking, this involves:

  • Re-docking: If a co-crystallized ligand is available for the chosen protein, a re-docking experiment should be performed. The ability of the docking program to reproduce the experimental binding pose (typically with an RMSD < 2.0 Å) provides confidence in the docking protocol.

  • Ensemble Docking: Proteins are not static entities. Using multiple conformations of the receptor from experimental data or molecular dynamics simulations can provide a more realistic representation of the binding pocket and improve the reliability of the docking results.[9]

Data Presentation:

Binding ModeBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type
1-8.5MET109, GLY110Hydrogen Bond
2-8.2LEU35, VAL43Hydrophobic
3-7.9PHE169Pi-Stacking

Part 2: Molecular Dynamics Simulation - Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time.[11][12][13]

Rationale for Method Selection

GROMACS is a versatile and high-performance MD simulation package that is well-suited for studying biomolecular systems.[14][15] We will use it in conjunction with a suitable force field, such as AMBER or CHARMM, which are sets of parameters used to describe the potential energy of the system.

Detailed Protocol: MD Simulation of the Protein-Ligand Complex

Objective: To evaluate the stability of the docked pose of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in the kinase binding site and to characterize the dynamics of the key interactions.

Materials:

  • Initial Complex Structure: The top-ranked docked pose from the molecular docking experiment.

  • Software:

    • GROMACS: For running the MD simulation.[15]

    • Force Field: AMBER99SB-ILDN for the protein and GAFF (General Amber Force Field) for the ligand.

    • Analysis Tools: GROMACS analysis utilities, VMD, or Grace for plotting.

Step-by-Step Methodology:

  • System Preparation:

    • Generate the ligand topology and parameters using a tool like Antechamber.

    • Combine the protein and ligand coordinates and topologies.

    • Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.

  • Production MD Run:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) without any restraints. Save the trajectory at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[12]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.

    • Interaction Energy Calculation: Decompose the non-bonded interaction energies (van der Waals and electrostatic) to quantify the contribution of key residues to the binding.

Visualization of MD Workflow

md_workflow Start Docked Complex Prep System Preparation (Topology, Solvation, Ionization) Start->Prep Minimization Energy Minimization Prep->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: A step-by-step workflow for performing a molecular dynamics simulation of a protein-ligand complex.

Advanced Modeling Techniques: Expanding the Scope

Beyond docking and standard MD, several other in silico methods can provide deeper insights:

  • Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be active at a particular target.[3][4][16] It can be used for virtual screening to identify novel scaffolds.[17]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[7] This can be used to predict the activity of new analogs.

  • Free Energy Calculations: Methods like MM/PBSA and free energy perturbation (FEP) can provide more accurate estimations of binding affinity than docking scores.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for characterizing the molecular interactions of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By systematically progressing from target identification to detailed dynamic analysis, researchers can generate robust hypotheses about the compound's mechanism of action. It is crucial to remember that computational predictions are not a substitute for experimental validation. The insights gained from these in silico studies should be used to guide the design of focused wet-lab experiments, such as enzymatic assays and biophysical binding studies, to confirm the predicted targets and binding modes. The iterative interplay between computational modeling and experimental work is the cornerstone of modern drug discovery.

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Pharmacophore modeling in drug design. PubMed.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • What is pharmacophore modeling and its applications?.
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • Pharmacophore Modeling.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. Benchchem.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Molecular Dynamics Simulation to Study Protein Conform
  • Small Molecule Docking. KBbox: Methods.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • How to Dock Your Own Drug. Chemistry LibreTexts.
  • Development of PAK1 kinase inhibitors with "in silico" modeling methods.
  • Compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. Chemdiv.

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4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid: A Phthalazinone-Based PARP Inhibitor Scaffold

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a heterocyclic compound belonging to the phthalazinone class. The phthalazinone core is a privileged scaffold in medicinal chemistry, most notably forming the basis for several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Olaparib.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the synthesis, postulated mechanism of action, and essential experimental protocols for the evaluation of this compound. By contextualizing 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid within the broader landscape of PARP inhibitors, this guide serves as a foundational resource for its potential development as a targeted anticancer agent. We will explore the principle of synthetic lethality, detail structure-activity relationships derived from analogous compounds, and provide robust, step-by-step methodologies for its synthesis and biological characterization.

Part 1: The Phthalazinone Scaffold in PARP Inhibition

Introduction to Poly(ADP-ribose) Polymerase (PARP) in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to a number of cellular processes, including genomic stability, chromatin remodeling, and, most importantly, DNA repair.[3][4] The PARP superfamily consists of 17 proteins, with PARP1 and PARP2 being the most well-characterized and primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3][4] Upon detection of an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[4] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, to the site of damage, facilitating the resolution of the break.[4]

The Principle of Synthetic Lethality in Cancer Therapy

The therapeutic strategy behind PARP inhibition hinges on the concept of "synthetic lethality." This occurs when a combination of two genetic defects, or a genetic defect and a drug-induced inhibition, leads to cell death, whereas either event alone is viable.[5] Many cancers harbor mutations in genes responsible for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Genes frequently mutated in this pathway include BRCA1 and BRCA2, which are common in certain types of ovarian, breast, and prostate cancers.[1][5]

In cells with deficient HR repair, the inhibition of PARP-mediated SSB repair is catastrophic.[1] Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs.[1] While healthy cells can repair these DSBs using their functional HR pathway, HR-deficient cancer cells cannot. This accumulation of irreparable DNA damage triggers cell cycle arrest and apoptosis, selectively killing the cancer cells.[5][6]

Phthalazinones as a Privileged Scaffold for PARP Inhibitors

The phthalazinone nucleus is a versatile and highly effective scaffold in medicinal chemistry for developing potent PARP inhibitors.[7] This structural motif forms the core of Olaparib, the first PARP inhibitor to receive FDA approval.[7] Phthalazinone-based inhibitors typically function as NAD+ mimetics, binding to the catalytic domain of PARP1/2 and preventing the synthesis of PAR chains.[1] This competitive inhibition is the foundational mechanism of action. Furthermore, some of the most potent PARP inhibitors, such as Talazoparib, not only block catalytic activity but also "trap" the PARP enzyme on the DNA at the site of damage.[4][8] This PARP-DNA complex is itself a cytotoxic lesion that further enhances the inhibitor's anticancer effects. The discovery of 4-arylphthalazinones as micromolar inhibitors of PARP-1 was a key starting point that led to the development of highly potent derivatives.[7]

Part 2: Synthesis and Chemical Profile of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Chemical Structure and Properties

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a derivative of the core phthalazinone structure, featuring a benzoic acid moiety. This functional group can be critical for modulating solubility, pharmacokinetic properties, and interactions with the target protein.

PropertyValueSource
Compound Name 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
CAS Number 306731-76-0[9]
Molecular Formula C₁₆H₁₂N₂O₃[10]
Molecular Weight 280.28 g/mol [10]
SMILES CC1c2ccccc2C(N(c2ccc(cc2)C(O)=O)N=1)=O[10]
General Synthetic Strategies for Phthalazinones

The synthesis of phthalazinone derivatives is well-established, with several robust methods available. A common and effective approach involves the condensation of a hydrazine derivative with a suitable carbonyl precursor.[11][12] Key starting materials often include 2-acylbenzoic acids, phthalic anhydrides, or 3,2-benzoxazin-4-ones.[11][12][13] A simple, one-pot, two-step process for converting 2-acylbenzoic acids into phthalazin-1(2H)-ones has been developed, which offers excellent control over impurities like residual hydrazine.[13] Another efficient method utilizes phthalaldehydic acid and a substituted phenyl hydrazine, often catalyzed by a mild acid like oxalic acid in an aqueous medium.[14]

Proposed Synthetic Protocol for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Rationale: This protocol is based on the established and highly efficient condensation reaction between a 2-acylbenzoic acid and a substituted hydrazine.[13] We select 2-acetylbenzoic acid as the phthalazinone precursor and 4-hydrazinobenzoic acid to introduce the benzoic acid moiety at the N2 position. Acetic acid is used as both a solvent and a catalyst to facilitate the cyclization.

Materials and Reagents:

  • 2-acetylbenzoic acid

  • 4-hydrazinobenzoic acid

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, combine 2-acetylbenzoic acid (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (10 volumes, e.g., 10 mL per gram of 2-acetylbenzoic acid) to the flask.

  • Reaction: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold deionized water (10 volumes). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with deionized water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram for Synthesis

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_analysis Step 4: Characterization A Combine 2-acetylbenzoic acid (1 eq) and 4-hydrazinobenzoic acid (1 eq) B Add glacial acetic acid (solvent/catalyst) A->B C Heat to reflux (~118°C) with stirring for 4-6 hours B->C D Cool to room temperature C->D E Precipitate in cold water D->E F Filter to collect solid E->F G Wash with water and cold ethanol F->G H Dry under vacuum G->H I Final Product: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid H->I J Confirm structure via NMR & Mass Spectrometry I->J

Caption: Proposed workflow for the synthesis of the target compound.

Part 3: Mechanism of Action and Biological Evaluation

Postulated Mechanism of PARP Inhibition

The primary mechanism of action for phthalazinone-based inhibitors is the competitive inhibition of PARP enzymes at the NAD+ binding site.[1] The planar phthalazinone core mimics the nicotinamide moiety of NAD+, effectively blocking the catalytic activity of PARP1 and PARP2. This prevents the PARylation of target proteins, thereby disrupting the recruitment of DNA repair machinery to sites of single-strand breaks.[1][4] The most potent inhibitors in this class also induce PARP trapping, where the inhibitor stabilizes the PARP-DNA complex, creating a highly cytotoxic lesion that obstructs DNA replication and transcription.[4]

Signaling Pathway Diagram

G cluster_dna_damage DNA Damage Response cluster_inhibition PARP Inhibition cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP1/2 Enzyme ssb->parp par PAR Chain Synthesis (PARylation) parp->par unrepaired_ssb Unrepaired SSB parp->unrepaired_ssb Inhibition ber Base Excision Repair (BER) Complex Recruited par->ber repair SSB Repaired ber->repair inhibitor Phthalazinone Inhibitor (e.g., Target Compound) inhibitor->parp replication DNA Replication unrepaired_ssb->replication dsb Double-Strand Break (DSB) replication->dsb hr_proficient Healthy Cell (HR Proficient) dsb->hr_proficient hr_deficient Cancer Cell (HR Deficient) dsb->hr_deficient hr_repair DSB Repaired via Homologous Recombination hr_proficient->hr_repair apoptosis Apoptosis / Cell Death hr_deficient->apoptosis Synthetic Lethality

Caption: Mechanism of PARP inhibition and synthetic lethality.

Structure-Activity Relationship (SAR) Insights from Analogs
  • Phthalazinone Core: This bicyclic system is essential for activity, acting as the primary pharmacophore that binds to the nicotinamide-binding pocket of PARP.

  • N2-Substituent: The substituent at the N2 position significantly influences potency and properties. Aromatic rings, like the phenyl group in our target compound, are common. The benzoic acid moiety (-COOH) is particularly interesting as it can form additional hydrogen bonds within the active site and improve aqueous solubility.

  • C4-Substituent: The methyl group at the C4 position is a relatively small, simple substituent. Studies on other phthalazinones have shown that this position can tolerate a range of groups, and modifications here are used to fine-tune potency and selectivity.[2][15] For instance, replacing it with a larger benzyl group can enhance activity.[7]

Experimental Protocol: In Vitro PARP1 Inhibition Assay (ELISA-based)

Rationale: This cell-free assay directly measures the enzymatic activity of PARP1 and is a primary screen for potential inhibitors. It quantifies the amount of PAR produced in the presence of the inhibitor. Commercial ELISA kits are widely available and provide a robust, high-throughput method for determining IC₅₀ values.[8]

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate (or similar PARP substrate)

  • Activated DNA (e.g., nicked calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer

  • Test compound (4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid) and reference inhibitor (e.g., Olaparib)

  • Microplate reader (450 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination (e.g., 1 nM to 100 µM).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order: assay buffer, activated DNA, and the diluted test compound/reference inhibitor. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition: Add the PARP1 enzyme to all wells except the negative control.

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the PARylation reaction. Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature. This will bind to the biotinylated PAR chains attached to the histones.

  • Substrate Addition: Wash the plate again. Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stop Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cell Viability Assay in BRCA-deficient Cell Lines

Rationale: This cell-based assay validates the principle of synthetic lethality. By comparing the cytotoxicity of the compound in a BRCA-deficient cancer cell line (e.g., MDA-MB-436) to a BRCA-proficient line, we can determine if the compound selectively targets cells with impaired homologous recombination.[2][8]

Materials and Reagents:

  • BRCA1-mutant cell line (e.g., MDA-MB-436)

  • BRCA-wildtype cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and reference inhibitor

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed both cell lines into separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

  • Analysis: Normalize the data to the vehicle-treated control wells. Plot cell viability against the log of compound concentration and calculate the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-deficient line compared to the BRCA-proficient line indicates selective, synthetic lethal activity.

Part 4: Future Directions and Conclusion

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid represents a promising, yet underexplored, member of the phthalazinone class of PARP inhibitors. Its structure contains the essential pharmacophore for PARP inhibition and functional groups that may confer favorable pharmacological properties. The immediate next steps for this compound involve executing the protocols outlined above: confirming a viable synthetic route, determining its in vitro potency against PARP1/2, and validating its selective cytotoxicity in HR-deficient cancer cell lines.

Further research should focus on lead optimization. This could involve modifying the C4-methyl group to explore potential gains in potency or altering the substitution pattern on the N2-phenyl ring to enhance binding interactions. Moreover, in vivo studies using xenograft models of BRCA-mutant tumors would be essential to evaluate its efficacy, pharmacokinetics, and tolerability.[16] Given the clinical success of other phthalazinone-based drugs, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid serves as a valuable scaffold for the development of next-generation targeted cancer therapies.

Part 5: References

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities | Bentham Science Publishers. (2023, January 1). Retrieved January 17, 2026, from [Link]

  • Synthesis of new phthalazinedione derivatives - Sciforum. (n.d.). Retrieved January 17, 2026, from [Link]

  • Phthalazinone. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015, January 1). Retrieved January 17, 2026, from [Link]

  • Proposed mechanism for the synthesis of phthalazinones. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure and enzymatic activity of phthalazinones AZ108 and DB008. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring the Effectiveness of Experimental PARP inhibitor - Let's Win Pancreatic Cancer. (2016, August 18). Retrieved January 17, 2026, from [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023, January 6). Retrieved January 17, 2026, from [Link]

  • Evaluation of the Efficacy and Safety of PARP Inhibitors in Advanced-Stage Epithelial Ovarian Cancer - PubMed Central. (2020, July 3). Retrieved January 17, 2026, from [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (2019, June 17). Retrieved January 17, 2026, from [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed. (2021, February 15). Retrieved January 17, 2026, from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids - NIH. (2024, February 6). Retrieved January 17, 2026, from [Link]

  • 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][17]oxazin-3(4H) - NIH. (2025, June 13). Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid (CAS 306731-76-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and safety considerations for 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science.

Introduction: The Phthalazinone Scaffold

4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid belongs to the phthalazinone class of heterocyclic compounds. The phthalazinone core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] This structural motif is present in numerous bioactive molecules exhibiting a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] The compound in focus, with its appended methyl and benzoic acid groups, presents a unique substitution pattern that warrants detailed investigation for novel therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid are summarized below.

PropertyValueSource
CAS Number 306731-76-0[4][5]
Molecular Formula C₁₆H₁₂N₂O₃[6]
Molecular Weight 280.28 g/mol [6]
IUPAC Name 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acidChemdiv[6]
Synonyms 4-(4-methyl-1-oxo-2(1H)-phthalazinyl)benzoic acidSigma-Aldrich
Appearance Not explicitly found, typically a solid
Melting Point Not available in searched documents
Boiling Point Not available in searched documents
Solubility Likely soluble in organic solvents like DMSO and DMF, sparingly soluble in water
SMILES CC1c2ccccc2C(N(c2ccc(cc2)C(O)=O)N=1)=O[6]

Synthesis and Structural Elucidation

While a specific, detailed experimental protocol for the synthesis of 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid was not found in the public domain, a general synthetic strategy can be inferred from the synthesis of analogous phthalazinone derivatives.

A plausible synthetic route would involve the condensation of a 2-acylbenzoic acid derivative with a hydrazine, in this case, 4-hydrazinobenzoic acid. The following diagram illustrates a potential synthetic pathway.

G cluster_0 Synthetic Pathway 2-Acetylbenzoic_acid 2-Acetylbenzoic Acid Reaction Condensation (e.g., in refluxing acetic acid) 2-Acetylbenzoic_acid->Reaction + 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic_acid->Reaction Target_Compound 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Reaction->Target_Compound

Caption: Plausible synthetic route to the target compound.

General Experimental Protocol (Hypothetical):

  • Reactant Mixture: To a solution of 2-acetylbenzoic acid in a suitable solvent (e.g., glacial acetic acid or ethanol), an equimolar amount of 4-hydrazinobenzoic acid is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to facilitate the condensation and cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system to yield the desired 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Structural Elucidation:

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on both the phthalazinone and benzoic acid rings, as well as a singlet for the methyl group.

    • ¹³C NMR would display resonances for the carbonyl carbons, aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the amide and carboxylic acid groups, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with the detection of the molecular ion peak.

Potential Applications and Pharmacological Context

The phthalazinone scaffold is a cornerstone in the development of various therapeutic agents.[1][3] Derivatives have shown a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Many phthalazinone derivatives are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them effective in cancer therapy.[2]

  • Anti-inflammatory and Analgesic Effects: The scaffold is present in compounds with significant anti-inflammatory and pain-relieving properties.[7]

  • Other Therapeutic Areas: Phthalazinones have also been investigated for their potential as antidiabetic, antihistaminic, antihypertensive, and antimicrobial agents.[1][2][7]

The presence of a benzoic acid moiety in 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid provides a handle for further chemical modifications, such as esterification or amidation, to generate a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel drug candidates with enhanced potency and selectivity.

G cluster_applications Potential Applications Target_Compound 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Anticancer Anticancer Research (e.g., PARP inhibition) Target_Compound->Anticancer Anti_inflammatory Anti-inflammatory Drug Discovery Target_Compound->Anti_inflammatory Materials_Science Materials Science (e.g., MOFs, Polymers) Target_Compound->Materials_Science

Caption: Potential research applications of the target compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

For detailed and specific safety information, it is crucial to obtain the SDS from the supplier.

Suppliers

4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery. Some known suppliers include:

  • Sigma-Aldrich

  • abcr GmbH

  • BLDpharm[4]

  • Arctom Scientific[5]

It is recommended to contact these suppliers directly for availability, pricing, and to request a comprehensive Safety Data Sheet.

Conclusion

4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid represents a promising scaffold for further investigation in medicinal chemistry and materials science. Its phthalazinone core suggests a high potential for biological activity, while the benzoic acid functionality allows for diverse chemical modifications. Further research into its synthesis, detailed characterization, and biological evaluation is warranted to unlock its full potential in the development of novel therapeutics and functional materials.

References

  • Terán, M. A., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 89, 66-91.
  • Int, C. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives.
  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform, 46(31).
  • Various Authors. (2019).
  • Gesto, D., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5586.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH (Page 183). Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 306731-76-0 Name:. Retrieved from [Link]

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Methodological & Application

Application Note: Laboratory Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (Target Compound 3 ). This phthalazinone derivative is a valuable building block in medicinal chemistry, often investigated for its potential in developing targeted therapeutics. The synthesis is based on the classical and robust condensation reaction between a 2-acylbenzoic acid and a substituted hydrazine.[1][2][3] This guide details the reaction setup, execution, purification, and analytical characterization, along with critical safety considerations and explanations for key procedural choices, aimed at ensuring reproducibility and high purity of the final product.

Introduction and Reaction Principle

Phthalazinones are a prominent class of nitrogen-containing heterocyclic compounds recognized for their diverse pharmacological activities, including potential applications as anticancer and anti-inflammatory agents.[2][4] The target compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, belongs to this family and serves as a key intermediate for further chemical elaboration.

The synthetic strategy employed is a one-pot, two-step cyclocondensation.[3] The core of this synthesis is the reaction between 2-acetylbenzoic acid (1 ) and 4-hydrazinobenzoic acid (2 ).[5][6] The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable phthalazinone ring system.

Reaction Scheme: 2-Acetylbenzoic acid (1 ) + 4-Hydrazinobenzoic acid (2 ) → 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (3 ) + H₂O

This method is favored for its operational simplicity and the general availability of the starting materials. Acetic acid is used as the solvent and catalyst, facilitating both the initial condensation and the subsequent ring-closure dehydration.

Materials and Equipment

Reagents and Solvents

It is imperative that all reagents are of high purity (typically ≥98%) to minimize side reactions and simplify purification.

Reagent / SolventCAS NumberMolecular FormulaMW ( g/mol )Quantity (per 10 mmol scale)Supplier Example
2-Acetylbenzoic acid (1 )577-56-0C₉H₈O₃164.161.64 g (10.0 mmol)Sigma-Aldrich
4-Hydrazinobenzoic acid (2 )619-67-0C₇H₈N₂O₂152.151.52 g (10.0 mmol)TCI Chemicals
Glacial Acetic Acid64-19-7CH₃COOH60.0550 mLFisher Scientific
Deionized Water7732-18-5H₂O18.02~500 mLIn-house
Ethanol (95%)64-17-5C₂H₅OH46.07~100 mLVWR
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper (or Büchner funnel with vacuum flask)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatulas and weighing balance

  • pH paper or meter

  • Rotary evaporator (for solvent removal, optional)

  • Characterization instruments: NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus.

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup
  • Preparation: Ensure all glassware is clean and completely dry. Set up the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a stopper in the third neck. Place the flask in a heating mantle on the magnetic stirrer.

  • Charging Reagents: To the flask, add 2-acetylbenzoic acid (1 , 1.64 g, 10.0 mmol) and 4-hydrazinobenzoic acid (2 , 1.52 g, 10.0 mmol).

    • Rationale: Using equimolar amounts of the reactants ensures complete consumption, in theory. 4-Hydrazinobenzoic acid is a bifunctional molecule, and its hydrazine group is a strong nucleophile that readily attacks the ketone carbonyl of 2-acetylbenzoic acid.[7]

  • Adding Solvent: Carefully add 50 mL of glacial acetic acid to the flask.

    • Rationale: Acetic acid serves a dual purpose. It is an excellent solvent for both reactants and acts as an acid catalyst to promote the dehydration step required for the final ring closure.

Reaction Execution
  • Heating to Reflux: Begin stirring the mixture and gently heat the flask using the heating mantle. Bring the reaction mixture to a gentle reflux (approximately 118 °C for acetic acid).

  • Monitoring the Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. A typical mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid.

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, which is the rate-determining step. Refluxing ensures a constant, controlled reaction temperature.

Work-up and Isolation
  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. A precipitate of the crude product should form as the solution cools.

  • Inducing Further Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ~250 mL of cold deionized water while stirring. This will cause the product to precipitate out of the solution more completely.

    • Rationale: The target compound is poorly soluble in water, whereas acetic acid and any unreacted starting materials are more soluble. This step is a crucial part of the initial purification.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with copious amounts of deionized water (~100 mL) to remove residual acetic acid. Check the pH of the filtrate to ensure it is near neutral. Follow with a wash of cold ethanol (~20 mL) to remove non-polar impurities.

  • Drying: Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60-70 °C overnight to yield the final product, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (3 ).

// Workflow Path reagents -> setup -> charge [style=invis]; charge -> reflux; reflux -> cool; cool -> precipitate; precipitate -> filter_wash; filter_wash -> dry; dry -> product; product -> analysis; } enddot Caption: Overall workflow for the synthesis of the target compound.

Characterization and Validation

To confirm the identity and purity of the synthesized 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (3 ), the following analytical techniques are recommended.

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol [8]
Melting Point (M.P.) >250 °C (decomposes)
¹H NMR Expected peaks corresponding to aromatic protons and the methyl group.[9][10]
Mass Spectrometry (MS) [M+H]⁺ peak at m/z ≈ 281.09

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~13.1 (s, 1H): Carboxylic acid proton (-COOH).

  • ~8.3-7.8 (m, 8H): Aromatic protons from both benzene rings.

  • ~2.6 (s, 3H): Methyl group protons (-CH₃).

Note: Actual chemical shifts may vary slightly depending on solvent and concentration.

Safety and Handling Precautions

General Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

  • Hydrazine Derivatives: 4-Hydrazinobenzoic acid, like other hydrazine compounds, should be handled with extreme care.[11][12] Hydrazines are classified as toxic and potentially carcinogenic.[11][13] Avoid inhalation of dust and any skin contact.[13][14] In case of exposure, seek immediate medical attention.[11][14]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a fume hood.

  • 2-Acetylbenzoic Acid: May cause skin, eye, and respiratory irritation.[15]

Waste Disposal:

  • All chemical waste, including solvents and residual reaction mixtures, must be disposed of in accordance with local, state, and federal regulations.[12] Do not pour waste down the drain.

// Relationships FumeHood -> {Hydrazine, AceticAcid, Ketoacid} [label="Mitigates Inhalation"]; {Goggles, Coat, Gloves} -> {Hydrazine, AceticAcid, Ketoacid} [label="Prevents Contact"]; Waste -> {Hydrazine, AceticAcid, Ketoacid} [label="Contains"]; } enddot Caption: Key safety considerations for the synthesis protocol.

References

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015).
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012). Arkema.
  • Hydrazine - Safety Data Sheet. Santa Cruz Biotechnology.
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  • Supplementary Information. The Royal Society of Chemistry.
  • Liu, Y.-F., Li, C., & Yang, G.-P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26, e202300452.
  • Recent Developments in Chemistry of Phthalazines. (2015). Chemical Sci Rev Lett, 4(13), 213-245.
  • Mennen, S. M., et al. (2016). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 20(7), 1346-1353.
  • Phthalazinone Synthesis Review.
  • 4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Product Page. BLDpharm.
  • The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd.
  • Munin, J., et al.
  • Benzoic acid(65-85-0) 1H NMR spectrum. ChemicalBook.
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  • Compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. Chemdiv.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2. PubChem.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2014).
  • 2-Acetylbenzoic acid | C9H8O3. PubChem.
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  • Al-Suhaimi, E. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(36), 20958-20970.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Publishing.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10459-10480.
  • Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com.
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Application Notes & Protocols: A Tiered Strategy for Screening the Anticancer Activity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, tiered experimental framework for the initial evaluation of the anticancer potential of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of several targeted anticancer agents.[1] Derivatives have shown potent inhibitory activity against critical cancer-related targets, including Poly(ADP-ribose) polymerase (PARP), VEGFR-2, and EGFR.[2][3] This guide details a logical progression of in vitro assays, from broad cytotoxicity screening to preliminary mechanism of action studies, designed to characterize the compound's bioactivity and identify its cellular effects. The protocols are designed for researchers in oncology, pharmacology, and drug development, providing both the methodological steps and the scientific rationale behind each experimental choice.

Introduction: The Rationale for Screening

The compound of interest, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, belongs to the phthalazinone class of heterocyclic compounds. This structural family has garnered significant attention in oncology due to its versatile and effective framework for developing targeted therapies.[1] The most notable example is Olaparib, a PARP inhibitor approved for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2] The core mechanism of action for many phthalazinone-based inhibitors involves competitive binding in the ATP pocket of kinases or the NAD+ binding site of enzymes like PARP.[2][3]

Given the established precedent of the phthalazinone scaffold, a systematic evaluation of novel derivatives is a rational approach to discovering new anticancer drug candidates. This application note outlines a three-tiered screening cascade designed to efficiently assess the potential of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

  • Tier 1: Primary Screening - Establishes baseline cytotoxicity and anti-proliferative activity across a panel of diverse cancer cell lines.

  • Tier 2: Secondary Screening - Differentiates the primary mode of action, determining whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest.

  • Tier 3: Preliminary Mechanism of Action (MoA) Studies - Investigates potential molecular targets based on the known pharmacology of the phthalazinone scaffold.

This structured approach ensures that resources are directed toward compounds with the most promising characteristics, providing a robust foundation for further preclinical development.

G cluster_0 Screening Workflow Compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Tier1 Tier 1: Primary Cytotoxicity Screening (SRB Assay) Compound->Tier1 Decision1 Active? (GI50 < 10 µM) Tier1->Decision1 Tier2 Tier 2: Secondary Screening (Apoptosis & Cell Cycle Analysis) Decision1->Tier2 Yes Inactive Compound Inactive (Archive) Decision1->Inactive No Decision2 Mode of Action Identified? Tier2->Decision2 Tier3 Tier 3: Preliminary MoA Studies (e.g., Western Blot for Target Pathways) Decision2->Tier3 Yes Proceed Proceed to Advanced Studies (Enzymatic Assays, In Vivo Models) Tier3->Proceed

Figure 1: A tiered workflow for anticancer drug screening.

Tier 1: Primary Anti-Proliferative Screening

Objective: To determine the concentration-dependent inhibitory effect of the compound on the proliferation of a panel of human cancer cell lines.

Scientific Rationale: The initial step in any screening campaign is to confirm whether a compound possesses cytotoxic or cytostatic activity.[4][5] We recommend the Sulforhodamine B (SRB) assay. Unlike tetrazolium-based assays (e.g., MTT) that measure mitochondrial reductase activity, the SRB assay quantifies total cellular protein, making it less susceptible to interference from compounds that affect cellular metabolism.[6][7] The chosen cell line panel should represent diverse cancer types to identify broad-spectrum activity or potential selectivity. Including a non-tumorigenic cell line is crucial for a preliminary assessment of cancer-specific cytotoxicity.[8][9]

Protocol 2.1: SRB Anti-Proliferative Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116) and a non-tumorigenic line (e.g., MCF-10A).

  • Complete growth medium (specific to each cell line).

  • 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, dissolved in DMSO to create a 10 mM stock solution.

  • 96-well flat-bottom cell culture plates.

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold.

  • SRB solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM, pH 10.5.

  • Microplate reader (510 nm absorbance).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Time Zero Plate: Fix one plate immediately after cell attachment to represent the cell population at the time of drug addition.

    • Gently add 50 µL of cold 10% TCA to each well.

    • Incubate at 4°C for 1 hour.

    • Wash plates 4-5 times with slow-running tap water and allow to air dry completely.

    • Store this plate for staining with the experimental plates.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells containing medium with the equivalent percentage of DMSO.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: After incubation, fix the experimental plates by adding 50 µL of cold 10% TCA and incubating at 4°C for 1 hour.

  • Washing: Wash all plates (Time Zero and experimental) 4-5 times with water and air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates 4-5 times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a plate shaker for 10 minutes.

  • Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.

Data Analysis and Presentation: The percentage of growth inhibition is calculated using the absorbance values. The 50% growth inhibition (GI₅₀) value, the concentration of compound causing a 50% reduction in net protein increase, is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineCancer TypeGI₅₀ (µM)Selectivity Index (SI)
MCF-7Breast (ER+)5.29.6
MDA-MB-231Breast (Triple-Negative)8.16.2
HCT-116Colon2.520.0
MCF-10ANon-tumorigenic Breast> 50-
Selectivity Index = GI₅₀ (Normal Cell Line) / GI₅₀ (Cancer Cell Line)

Tier 2: Secondary Screening - Mode of Action

Objective: To determine whether the compound's anti-proliferative activity is primarily due to the induction of apoptosis or cell cycle arrest.

Scientific Rationale: A compound that passes primary screening requires further characterization. The two most common mechanisms for anti-proliferative activity are the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest). Flow cytometry is a powerful tool to distinguish between these outcomes.[10]

  • Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[11][12] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[13] PI is a DNA-intercalating agent that is excluded by live cells with intact membranes but can enter late-stage apoptotic or necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[11][14]

  • Cell Cycle Analysis: Cellular DNA content changes predictably as cells progress through the cell cycle (G0/G1, S, G2/M phases). Staining fixed, permeabilized cells with a DNA-binding dye like PI allows for the quantification of cells in each phase based on fluorescence intensity.[15][16] An accumulation of cells in a specific phase indicates that the compound interferes with that particular cell cycle checkpoint.[17]

G cluster_1 Secondary Screening Logic Start Compound is Active in Tier 1 ApoptosisAssay Perform Annexin V / PI Assay Start->ApoptosisAssay CellCycleAssay Perform Cell Cycle Analysis Start->CellCycleAssay Result1 Significant Increase in Annexin V+ Cells? ApoptosisAssay->Result1 Result2 Accumulation of Cells in a Specific Phase? CellCycleAssay->Result2 Result1->Result2 No Conclusion1 Conclusion: Induces Apoptosis Result1->Conclusion1 Yes Conclusion2 Conclusion: Induces Cell Cycle Arrest Result2->Conclusion2 Yes Conclusion3 Conclusion: Complex or Other Mechanism Result2->Conclusion3 No

Figure 2: Decision tree for determining the mode of action.

Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cells treated with the compound at GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS), cold.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the compound for the desired time. Include both vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Analysis and Presentation: The flow cytometry data is visualized as a dot plot, which is divided into four quadrants:

  • Q4 (Annexin V- / PI-): Live, healthy cells.

  • Q3 (Annexin V+ / PI-): Early apoptotic cells.

  • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Q1 (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle (DMSO)95.12.52.1
Compound (GI₅₀)60.325.413.8
Compound (2x GI₅₀)35.740.123.5
Protocol 3.2: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the compound at GI₅₀ concentration for 24 hours.

  • PBS, cold.

  • 70% Ethanol, ice-cold.

  • PI Staining Solution (containing Propidium Iodide and RNase A).

  • Flow cytometer.

Procedure:

  • Harvest Cells: Collect approximately 1 x 10⁶ cells per sample by trypsinization.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

Data Analysis and Presentation: The resulting data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Software is used to deconvolute the histogram and quantify the percentage of cells in each phase.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.230.114.7
Compound (GI₅₀)20.515.364.2

Tier 3: Preliminary Mechanism of Action (MoA) Investigation

Objective: To generate initial evidence for the compound's molecular target based on the known pharmacology of the phthalazinone scaffold.

Scientific Rationale: As many phthalazinone derivatives are known to inhibit protein kinases, a logical next step is to investigate the compound's effect on key signaling pathways regulated by kinases like VEGFR-2 or EGFR.[3][18] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, and its signaling cascade is a common target in cancer therapy. A simple and effective way to probe for inhibition of this pathway is to measure the phosphorylation status of downstream effector proteins, such as ERK1/2 (p44/42 MAPK), by Western blotting. A reduction in phosphorylation upon compound treatment would suggest upstream inhibition.

G cluster_2 Potential Target Pathway: VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Compound Phthalazinone Compound Compound->VEGFR2 Hypothesized Inhibition PKC PKC PLCg->PKC Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 3: Simplified VEGFR-2 signaling pathway as a potential target.

Protocol 4.1: Western Blot for Phospho-ERK1/2

Materials:

  • HUVEC or another VEGFR-2 expressing cell line.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus (membranes, transfer buffer).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Serum-starve cells overnight. Pre-treat with the compound (at GI₅₀ concentration) for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated control and a VEGF-stimulated vehicle control.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody to confirm equal protein loading.

Expected Outcome: In the VEGF-stimulated vehicle control lane, a strong band corresponding to phosphorylated ERK1/2 should be visible. If the compound inhibits VEGFR-2 signaling, the intensity of this band should be significantly reduced in the compound-treated lane.

Conclusion and Future Directions

This application note provides a validated, tiered approach to characterize the anticancer properties of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By progressing from broad phenotypic screening to more defined mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's activity. Positive results from this screening cascade would provide a strong rationale for advancing the compound to more definitive studies, such as direct enzymatic assays against putative kinase targets, broader kinase panel screening, and ultimately, evaluation in in vivo animal models of cancer.

References

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Application Note & Protocol Guide: A Multi-Tiered Strategy for Evaluating the Antioxidant Properties of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract: Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred significant interest in identifying novel antioxidant compounds. This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of the antioxidant potential of a novel phthalazinone derivative, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. We move beyond simple screening to offer a logical workflow, from foundational chemical assays to more biologically relevant cell-based models. Each protocol is presented with detailed steps, an explanation of the underlying scientific principles, and insights into data interpretation, empowering researchers to generate robust and meaningful results.

Introduction: The Scientific Rationale

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a heterocyclic compound featuring a phthalazinone core linked to a benzoic acid moiety.[2][3] While the biological activities of this specific molecule are not yet widely documented, related heterocyclic structures are known to possess a range of pharmacological properties. The evaluation of its antioxidant capacity is a critical first step in characterizing its potential as a therapeutic agent.

A credible assessment of antioxidant activity cannot rely on a single method.[4] Different assays measure distinct aspects of antioxidant action, such as radical scavenging or reducing power.[5] Therefore, we advocate for a tiered approach:

  • Tier 1: Foundational Acellular Assays. These chemical-based assays provide a rapid and cost-effective baseline of the compound's intrinsic ability to neutralize free radicals and reduce oxidants.

  • Tier 2: Biologically-Relevant Cellular Assays. These assays assess the compound's activity in a living cell context, accounting for crucial factors like bioavailability, metabolism, and interaction with cellular machinery.[6][7]

This structured workflow ensures a comprehensive characterization, building a solid foundation for any subsequent preclinical development.

Tier 1: Foundational Acellular Antioxidant Assays

These methods measure the direct chemical reactivity of the test compound with stable radicals or oxidant species. We will detail three widely accepted assays: DPPH, ABTS, and FRAP.

Workflow for Foundational Antioxidant Screening

G cluster_0 Compound Preparation cluster_1 Tier 1: Acellular Assays cluster_2 Data Analysis & Interpretation Compound Dissolve 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in appropriate solvent (e.g., DMSO, Ethanol). Prepare serial dilutions. DPPH DPPH Radical Scavenging Assay Compound->DPPH Test at various concentrations ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS Test at various concentrations FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP Test at various concentrations Analysis Calculate % Inhibition Determine IC50 values (DPPH, ABTS) Calculate Ferric Reducing Power (FRAP) DPPH->Analysis ABTS->Analysis FRAP->Analysis Decision Decision Point Analysis->Decision Proceed to Tier 2 if significant activity is observed

Caption: A logical workflow for the initial in vitro antioxidant screening of a novel compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When reduced by an antioxidant, it becomes the colorless 1,1-diphenyl-2-picrylhydrazine, causing the absorbance to decrease.[8] The degree of discoloration is proportional to the scavenging activity of the compound.[9]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[9]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in a suitable solvent (e.g., DMSO).

    • Working Solutions: Create a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare working solutions of a known antioxidant like Ascorbic Acid or Trolox at the same concentrations.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or standard) to the wells of a microplate.[10]

    • Add 20 µL of the solvent used for dilution to control wells (Blank 1 and Blank 2).[10]

    • Add 80 µL of Assay Buffer to all wells.[10]

    • To the "Blank 2" wells, add 100 µL of ethanol.[10]

    • To all other wells (samples, standards, and Blank 1), add 100 µL of the 0.1 mM DPPH working solution.[8][10]

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[9][10]

  • Measurement & Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample (Blank 1).

      • A_sample is the absorbance of the DPPH solution with the test compound.[9]

    • Plot the % RSA against the compound concentrations and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[12] The resulting radical has a blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the absorbance decreases. A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds.[4]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[12]

    • Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

    • Prepare working dilutions of the test compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 5-10 µL of each sample or standard dilution to the wells of a microplate.[13]

    • Add 200 µL of the diluted ABTS•+ working solution to each well.[13]

    • Mix and incubate at room temperature for 5-6 minutes in the dark.[13]

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging but rather the reducing ability of an antioxidant. At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, which has an absorption maximum at 593 nm.[14][15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm this reagent to 37°C before use.[14]

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) standards (e.g., 100 to 1000 µM) in water.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample, standard, or blank (solvent) to the wells.[15]

    • Add 150-220 µL of the pre-warmed FRAP reagent to all wells.[14][15]

    • Mix and incubate at 37°C for 4-10 minutes.[14][16] The reaction time is critical and should be consistent.[14]

  • Measurement & Calculation:

    • Measure the absorbance at 593 nm.[14][17]

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of the sample from the standard curve. Results are expressed as µM Fe(II) equivalents.

Hypothetical Tier 1 Results Summary
Assay 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Positive Control
DPPH Scavenging IC50: 85 µg/mLAscorbic Acid: IC50: 15 µg/mL
ABTS Scavenging TEAC: 0.65 mMTrolox: TEAC: 1.00 mM
FRAP Value 450 µM Fe(II) EquivalentsQuercetin: 1200 µM Fe(II) Equivalents

Tier 2: Cell-Based Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.[6][7] It accounts for cellular uptake, distribution, and metabolism, which are not captured by chemical assays. The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH.[6] When the cell is subjected to oxidative stress (induced by a peroxyl radical generator like AAPH), ROS oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[18] An effective antioxidant will enter the cell and quench these radicals, thereby inhibiting the formation of fluorescent DCF.[7]

Mechanism of the Cellular Antioxidant Activity (CAA) Assay

G cluster_cell Hepatocarcinoma Cell (e.g., HepG2) cluster_inside Intracellular Space DCFH_DA_out DCFH-DA (Cell-Permeable, Non-Fluorescent) Esterases Cellular Esterases DCFH_DA_out->Esterases Diffusion DCFH DCFH (Trapped, Non-Fluorescent) DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS Peroxyl Radicals (from AAPH) ROS->DCFH Test_Compound Test Compound (Antioxidant) Test_Compound->ROS Scavenges Esterases->DCFH Deacetylation AAPH_out AAPH (Radical Initiator) AAPH_out->ROS Induces

Caption: The mechanism of the CAA assay, showing probe activation, radical generation, and antioxidant intervention.

Detailed Protocol:

  • Cell Culture:

    • Seed a suitable cell line, such as human hepatocarcinoma HepG2 cells, into a 96-well black, clear-bottom microplate at a density of approximately 6 x 10⁴ cells/well.[6]

    • Culture for 24 hours in a 37°C, 5% CO₂ incubator until cells are 90-100% confluent.

  • Treatment and Probe Loading:

    • Remove the growth medium and gently wash the cells 1-3 times with Dulbecco's Phosphate-Buffered Saline (DPBS).[18]

    • Treat the cells by adding 50 µL of culture medium containing the test compound at various concentrations. Also, prepare wells for a positive control (e.g., Quercetin) and a vehicle control (solvent only).[18]

    • Immediately add 50 µL of a DCFH-DA probe solution (e.g., 50 µM in medium) to all wells.[18]

    • Incubate the plate for 1 hour at 37°C in the CO₂ incubator.[6]

  • Induction of Oxidative Stress & Measurement:

    • After incubation, carefully remove the treatment solution and wash the cells gently with DPBS.

    • Add 100 µL of a free radical initiator solution, such as AAPH (e.g., 600 µM in Hanks' Balanced Salt Solution), to all wells.[1]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically, with readings every 1 to 5 minutes for a total of 60 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[6]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.[6]

    • Calculate the percent inhibition using the formula: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] * 100 [6]

    • The final results are typically expressed as CAA units, which can be quantified as micromoles of Quercetin Equivalents (QE) by comparing the inhibition of the sample to a standard curve generated with Quercetin.[6][7]

Conclusion and Forward Outlook

This multi-tiered application guide provides a robust framework for characterizing the antioxidant potential of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By beginning with foundational acellular assays (DPPH, ABTS, FRAP), researchers can efficiently establish a baseline of chemical activity. Positive results from this initial screening provide a strong rationale for proceeding to the more resource-intensive but biologically informative Cellular Antioxidant Activity (CAA) assay.

A compound demonstrating significant activity in both tiers warrants further investigation. The logical next steps would involve exploring its impact on endogenous antioxidant enzymes and its potential protective effects in more complex in vivo models of oxidative stress, such as Saccharomyces cerevisiae[19] or Caenorhabditis elegans.[20] This systematic approach ensures that resources are directed toward the most promising candidates, accelerating the journey from novel compound to potential therapeutic agent.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). BenchChem.
  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs, Inc.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021).
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). BenchChem.
  • An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). BenchChem.
  • Abts assay protocol pdf. (n.d.). GM Binder.
  • FRAP Antioxidant Assay. (n.d.). G-Biosciences.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • FRAP Antioxidant Assay Kit. (2020). Zen-Bio.
  • ABTS Antioxidant Assay Kit. (2020). Zen-Bio.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • DPPH Antioxidant Assay Kit. (2013). Zen-Bio.
  • DPPH Assay Procedure Guide. (n.d.). Scribd.
  • Review on in vivo and in vitro methods evaluation of antioxidant activity. (n.d.). PMC - NIH.
  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2022).
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007).
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
  • In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. (n.d.). Semantic Scholar.
  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. (2022). MDPI.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Antioxidant Capacity Study For Compound Efficacy Testing. (n.d.). InVivo Biosystems.
  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2019). PMC - NIH.
  • A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (2011).
  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI.
  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). Ibn Al-Haitham Journal For Pure and Applied Science.
  • 306731-76-0|4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. (n.d.). BLDpharm.
  • 4-(4-Methyl-1-oxophthalazin-2(1h)-yl)benzoic acid. (n.d.). Sigma-Aldrich.
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antibacterial testing of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid against various strains

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Antibacterial Activity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Against Diverse Bacterial Strains

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for evaluating the antibacterial potential of the novel compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. Phthalazinone derivatives have garnered significant interest for their diverse biological activities, including antimicrobial properties.[1][2][3] This guide details standardized protocols for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The methodologies described herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[4][5] Key protocols include the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for assessing zones of inhibition. This application note is designed to equip researchers with the necessary tools to conduct a robust preliminary assessment of this compound's therapeutic potential.

Scientific Background & Rationale

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antibacterial agents. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry. The phthalazinone scaffold is a privileged structure known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.[2][3][6]

The specific compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, combines the phthalazinone core with a benzoic acid moiety. This structural combination may influence its solubility, cell permeability, and interaction with bacterial targets. Benzoic acid and its derivatives are known to possess antibacterial properties, often by disrupting cell membrane integrity and inhibiting essential metabolic pathways.[7] Therefore, a systematic evaluation of this hybrid molecule against a diverse panel of bacteria is a logical and critical step in the drug discovery pipeline.

The protocols outlined below are based on internationally recognized standards from the CLSI, which provides guidelines to ensure that results from antimicrobial susceptibility testing (AST) are consistent and comparable across different laboratories.[4][5]

Required Materials & Reagents

Test Compound and Controls
  • Test Compound: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, purity >95%.

  • Positive Control Antibiotics:

    • Ciprofloxacin (broad-spectrum fluoroquinolone)

    • Vancomycin (Gram-positive specific)

  • Negative Control (Solvent): Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

Bacterial Strains

A representative panel should include standard quality control (QC) strains obtained from a recognized culture collection like the American Type Culture Collection (ATCC).[8]

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 25923)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-Negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • 0.85% NaCl solution (sterile saline)

  • 0.5 McFarland Turbidity Standard[9][10]

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile Petri dishes (100 mm and 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs, inoculation loops, pipettes, and tips.

Experimental Workflow Overview

The overall process involves preparing the test compound, culturing the bacteria, standardizing the bacterial inoculum, and then performing susceptibility assays to measure the compound's effect on bacterial growth.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Analysis Compound Prepare Compound Stock Solutions MIC Protocol 2: Broth Microdilution (MIC) Compound->MIC Disk Protocol 3: Disk Diffusion (ZoI) Compound->Disk Bacteria Revive & Culture Bacterial Strains Inoculum Standardize Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculum->MIC Inoculum->Disk ReadMIC Incubate & Read MIC Values MIC->ReadMIC ReadDisk Incubate & Measure Zone Diameters Disk->ReadDisk Data Data Interpretation & Reporting ReadMIC->Data ReadDisk->Data

Caption: General workflow for antibacterial susceptibility testing.

Detailed Experimental Protocols

Protocol 1: Preparation of Inoculum

Rationale: Standardizing the number of bacteria at the start of the experiment is the most critical step for reproducibility.[11] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, which is the CLSI-recommended concentration for susceptibility testing.[9][10][12]

  • Bacterial Culture: Using a sterile loop, pick 3-5 well-isolated colonies of a single bacterial type from a fresh (18-24 hour) agar plate.[13]

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85% NaCl).

  • Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Turbidity Adjustment: Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white card with contrasting black lines.[9]

    • If the suspension is too dense, add more sterile saline.

    • If the suspension is too light, add more bacterial growth.

    • Scientist's Note: For precise work, a spectrophotometer can be used. The absorbance of a 0.5 McFarland standard at 625 nm should be between 0.08 and 0.10.[10][12]

  • Final Dilution (for MIC): This standardized suspension (1.5 x 10⁸ CFU/mL) must be further diluted for the broth microdilution assay. Perform a 1:150 dilution in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[11] Use this diluted suspension within 15-30 minutes of preparation.[9][14]

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][13] It is considered a gold standard for susceptibility testing.[4][15]

G cluster_workflow Broth Microdilution (MIC) Workflow cluster_controls Control Wells A 1. Add 100 µL CAMHB to wells 2-12 B 2. Add 200 µL Compound (Top Conc.) to well 1 C 3. Perform 2-fold Serial Dilution (wells 1 to 10) B->C D 4. Add 100 µL Standardized Inoculum to wells 1-11 C->D E 5. Incubate (35°C, 16-20h) D->E F 6. Read MIC (Lowest concentration with no growth) E->F W11 Well 11: Growth Control (Bacteria + Broth, no compound) W12 Well 12: Sterility Control (Broth only)

Caption: Step-by-step workflow for the broth microdilution assay.

  • Plate Setup: Aseptically add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Prepare a stock solution of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in DMSO. Dilute this in CAMHB to achieve twice the highest desired final concentration. Add 200 µL of this solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a range of decreasing compound concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Protocol 1, final dilution) to wells 1 through 11. The final volume in each well will be 200 µL.

    • Well 11 serves as the Growth Control (contains bacteria but no compound).

    • Well 12 serves as the Sterility Control (contains only broth).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 3: Kirby-Bauer Disk Diffusion Assay

Rationale: This method provides a qualitative assessment of antimicrobial susceptibility.[16] It is rapid, flexible, and visually demonstrates the ability of a compound to inhibit bacterial growth as it diffuses through agar.[17][18]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (1.5 x 10⁸ CFU/mL, from Protocol 1). Remove excess fluid by pressing the swab against the inside of the tube.

  • Lawn Culture: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[17]

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[16]

  • Disk Application:

    • Prepare sterile 6 mm paper disks impregnated with a known amount of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

    • Aseptically place the disks on the agar surface using sterile forceps. Ensure disks are at least 24 mm apart.[18]

    • Include disks with positive control antibiotics and a negative control disk (impregnated with DMSO only).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm), including the diameter of the disk itself.[17]

Data Presentation & Interpretation

Results should be tabulated for clear comparison. The MIC value provides quantitative data on potency, while the zone of inhibition gives a qualitative measure of efficacy.

Table 1: Example Antimicrobial Activity Data

Bacterial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Test Compound Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)
S. aureus ATCC 25923Positive160.51425
E. faecalis ATCC 29212Positive641822
E. coli ATCC 25922Negative>1280.015032
P. aeruginosa ATCC 27853Negative>1280.25028

Interpretation:

  • Low MIC values indicate high potency. A compound with an MIC ≤ 16 µg/mL is often considered a promising candidate for further investigation.[19]

  • Large zones of inhibition indicate high susceptibility of the bacteria to the compound.

  • The example data suggests the compound has moderate activity against Gram-positive bacteria (S. aureus) but is largely ineffective against the tested Gram-negative strains. This is a common finding, as the outer membrane of Gram-negative bacteria acts as a significant permeability barrier.[7]

References

  • Synthesis, reactions and antimicrobial activity on some novel phthalazinone deriv
  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical and Scientific Research.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Antibacterial activity of some phthalazine and phthalazinone derivatives. (n.d.).
  • Standard Quality Control Strains for Antibiogram. (2023). Microbiology Class. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Preparation of McFarland Turbidity Standards. (2016). Microbe Online. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me.
  • Mohamed, F. K., et al. (2010).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

  • EUCAST. (2016). Preparation of inoculum (english). YouTube. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • McFarland Standard. (n.d.). Dalynn Biologicals.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). (n.d.). CMS.gov.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). MDPI.
  • EUCAST. (n.d.). Bacteria. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC.
  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2018). Bioorganic Chemistry.
  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.).
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Scientific Reports.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). NSF Public Access Repository.

Sources

Application Notes and Protocols for High-Throughput Screening of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the development and implementation of high-throughput screening (HTS) assays to identify and characterize novel inhibitors of Poly (ADP-ribose) polymerase (PARP) from a library of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid analogs. The phthalazinone scaffold is a well-established pharmacophore for potent PARP inhibitors.[1] This guide delves into the mechanistic rationale for targeting PARP, offers detailed, field-proven protocols for both a biochemical and a cell-based HTS assay, and provides insights into data analysis and hit validation. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to discover next-generation DNA damage response (DDR) inhibitors.

Introduction: The Rationale for Targeting PARP with Phthalazinone Analogs

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[5]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival.[6] Inhibition of PARP in these "BRCA-deficient" tumors leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, forms the basis of the clinical success of PARP inhibitors in treating certain types of ovarian, breast, prostate, and pancreatic cancers.[6]

The 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid core structure is a key feature of several potent PARP inhibitors, including the FDA-approved drug olaparib.[1] This scaffold effectively mimics the nicotinamide portion of NAD+, allowing it to competitively bind to the catalytic domain of PARP and inhibit its enzymatic activity.[7] Screening a library of analogs based on this privileged structure is a rational approach to identifying novel candidates with improved potency, selectivity, or pharmacokinetic properties.

Strategic Selection of HTS Assays for PARP Inhibitors

The choice of an HTS assay is paramount for the success of any screening campaign. The ideal assay should be robust, reproducible, scalable, and cost-effective. For PARP inhibitors, several well-established assay formats are available. We will focus on two complementary approaches: a biochemical assay for direct measurement of enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.

Biochemical Assay: Fluorescence Polarization (FP) for Direct Target Engagement

Principle: Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[8] It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In our case, a fluorescently labeled DNA oligonucleotide that mimics a DNA break will be used as a probe. When unbound, this probe tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger PARP1 enzyme, the tumbling rate of the complex slows down significantly, leading to a high fluorescence polarization signal. A small molecule inhibitor that binds to PARP1 and prevents its interaction with the DNA probe will result in a decrease in the fluorescence polarization signal.[2][9]

Why FP?

  • Homogeneous Format: The assay is a simple "mix-and-read" format, eliminating the need for washing steps and making it highly amenable to automation.[8]

  • Direct Binding Information: This assay directly measures the binding of the inhibitor to the target protein, providing mechanistic insight.

  • High Signal-to-Background Ratio: FP assays typically have a good dynamic range, leading to robust and reproducible results.[9]

Cell-Based Assay: Measuring PARP Activity via NAD+/NADH Levels

Principle: PARP1 activation upon DNA damage leads to a significant consumption of cellular NAD+.[4] This depletion of the NAD+ pool can be quantified using a bioluminescent assay. In this assay, cells are first treated with a DNA damaging agent to induce PARP activity. Subsequently, the cells are lysed, and the remaining NAD+ and NADH levels are measured using a luciferase-based detection system.[10] Inhibitors of PARP will prevent the depletion of NAD+, resulting in a higher luminescent signal compared to untreated, damaged cells.

Why a Cell-Based NAD+/NADH Assay?

  • Physiological Relevance: This assay measures the downstream consequences of PARP inhibition in a cellular context, accounting for factors like cell permeability and metabolism of the test compounds.[11]

  • Functional Readout: It provides a functional measure of PARP activity, complementing the direct binding information from the FP assay.

  • High Sensitivity: Bioluminescent assays are known for their high sensitivity, allowing for the use of low cell numbers and reagent volumes.[10]

HTS Workflow and Quality Control

A successful HTS campaign requires a systematic workflow with rigorous quality control at each step.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Plates Compound Library Plating (Analogs of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid) Dispensing Compound Dispensing Compound_Plates->Dispensing Assay_Plates Assay Plate Preparation (Enzyme/DNA or Cells) Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (FP or Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data QC Quality Control (Z'-factor calculation) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_Selection Hit Identification Normalization->Hit_Selection Confirmation Dose-Response Confirmation Hit_Selection->Confirmation Orthogonal Orthogonal Assay Testing Confirmation->Orthogonal SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Validation: The Z'-Factor

Before initiating a full-scale screen, the robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13][14] It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.

The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the means of the controls with small standard deviations. Highly suitable for HTS.[13][15][16]
0 to 0.5AcceptableThe assay can be used for screening, but may have a higher rate of false positives or false negatives.[13][16]
< 0UnacceptableThe signal from the positive and negative controls overlap, making the assay unsuitable for screening.[13][16]

A Z'-factor should be calculated for each assay plate to ensure consistent performance throughout the screen.[17]

Detailed Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for PARP1 Inhibition

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescein-labeled ssDNA oligonucleotide with a 5'-phosphate (e.g., 5'-[PO4]-GGTTGTTGGTTGTTGGTTGTTG-[FITC]-3')

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT

  • 384-well, low-volume, black, round-bottom plates

  • Test compounds (analogs of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid) dissolved in DMSO

  • Positive Control: A known PARP inhibitor (e.g., Olaparib)

  • Negative Control: DMSO

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of PARP1 enzyme in assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.

    • Prepare a 2X solution of the FITC-labeled DNA probe in assay buffer. The optimal concentration is typically around the Kd of the PARP1-DNA interaction.

  • Compound Plating:

    • Using an acoustic dispenser or a liquid handler, transfer 50 nL of the test compounds, positive control, and negative control (DMSO) to the 384-well assay plates.

  • Assay Assembly:

    • Add 5 µL of the 2X PARP1 enzyme solution to each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.

  • Initiation of Binding Reaction:

    • Add 5 µL of the 2X FITC-labeled DNA probe solution to all wells.

    • Centrifuge the plates again.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader. Excitation wavelength: 485 nm; Emission wavelength: 535 nm.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min))

    • FP_compound: Fluorescence polarization of the well with the test compound.

    • FP_max: Average fluorescence polarization of the negative control wells (DMSO).

    • FP_min: Average fluorescence polarization of the positive control wells (e.g., high concentration of Olaparib).

  • Identify "hits" as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based NAD+/NADH Glo™ Assay for PARP1 Inhibition

Materials:

  • A human cell line known to express PARP1 (e.g., HeLa or U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))

  • NAD/NADH-Glo™ Assay kit (Promega) or equivalent

  • 384-well, white, clear-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • Positive Control: A known PARP inhibitor (e.g., Olaparib)

  • Negative Control: DMSO

  • A luminometer plate reader

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at a density that will result in a sub-confluent monolayer on the day of the assay (e.g., 2,000-5,000 cells per well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Add the test compounds, positive control, and negative control (DMSO) to the cell plates. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

    • Incubate for 1 hour at 37°C.

  • Induction of DNA Damage:

    • Add the DNA damaging agent (e.g., H2O2 to a final concentration of 1 mM) to all wells except for the "no damage" control wells.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of NAD+/NADH Levels:

    • Equilibrate the plates to room temperature.

    • Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reaction to proceed.

  • Data Acquisition:

    • Measure the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent activity for each test compound using the following formula: % Activity = 100 * (Luminescence_compound - Luminescence_min) / (Luminescence_max - Luminescence_min)

    • Luminescence_compound: Luminescence of the well with the test compound and DNA damaging agent.

    • Luminescence_max: Average luminescence of the wells with the DNA damaging agent and the positive control inhibitor.

    • Luminescence_min: Average luminescence of the wells with the DNA damaging agent and the negative control (DMSO).

  • Identify "hits" as compounds that show a significant increase in luminescence, indicating the preservation of the NAD+ pool.

Hit Validation and Counter-Screening

Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives.[18]

Hit_Validation Primary_Hits Primary HTS Hits Dose_Response Dose-Response Curve Generation (IC50/EC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation (e.g., if primary was FP, confirm with NAD+/NADH assay) Dose_Response->Orthogonal_Assay Interference_Assays Interference Counter-Screens Orthogonal_Assay->Interference_Assays Aggregation Aggregation Assay (e.g., with and without detergent) Interference_Assays->Aggregation Fluorescence Compound Autofluorescence Check Interference_Assays->Fluorescence Luciferase Luciferase Inhibition Assay (for cell-based screen) Interference_Assays->Luciferase Confirmed_Hits Validated Hits for Lead Optimization Interference_Assays->Confirmed_Hits

Caption: A flowchart for the hit validation process.

Common Sources of Assay Interference

It is crucial to be aware of and test for common sources of false positives in HTS.[19][20][21][22]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[18] This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

  • Compound Autofluorescence: In fluorescence-based assays, compounds that fluoresce at the same wavelength as the probe can interfere with the signal.[20] This can be checked by measuring the fluorescence of the compounds alone.

  • Luciferase Inhibition: In the cell-based assay, compounds that directly inhibit the luciferase enzyme will appear as false negatives.[23] A counter-screen against luciferase can identify these compounds.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures that are known to interfere with a wide range of assays through various mechanisms.[19] Computational filters can be used to flag potential PAINS in the hit list.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid analogs as potential PARP inhibitors. By combining a direct-binding biochemical assay with a functional cell-based assay and implementing a rigorous hit validation cascade, researchers can confidently identify and advance promising lead compounds for further drug development. The key to a successful HTS campaign lies not only in the execution of the assays but also in the careful consideration of the underlying biology and the potential for assay artifacts.

References

  • Antiviral Research. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. [Link]

  • Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. [Link]

  • ResearchGate. (n.d.). A high-throughput (HT) fluorescent polarization (FP) assay to detect allosteric PARP-1 inhibitors. [Link]

  • PubMed. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]

  • AACR Journals. (2004). Development of a high-throughput screen for inhibitors of replication protein A and its role in nucleotide excision repair. [Link]

  • ResearchGate. (n.d.). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • AACR Journals. (2016). Abstract 2174: A high-throughput, high-content assay for the discovery of new inhibitors of DNA double-strand break repair. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • PubMed. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]

  • American Laboratory. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. [Link]

  • PubMed. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. [Link]

  • OUCI. (2005). Enzyme Assay Design for High-Throughput Screening.
  • National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. [Link]

  • PubMed. (n.d.). Development and validation of CYP26A1 inhibition assay for high-throughput screening. [Link]

  • PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. [Link]

  • ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • Amanote Research. (n.d.). (PDF) High-Throughput Fluorescence Polarization Assay to. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • PubMed Central. (n.d.). Biomarker-Guided Development of DNA Repair Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. [Link]

  • PubMed Central. (n.d.). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. [Link]

  • National Center for Biotechnology Information. (n.d.). A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A. [Link]

  • ResearchGate. (2025). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

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Application Notes & Protocols: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid as a Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Core

In the intricate field of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a research program. A well-chosen scaffold serves as a foundational skeleton, offering the ideal balance of structural rigidity, synthetic tractability, and pharmacophoric features to engage a biological target. The 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid moiety has distinguished itself as one such "privileged" scaffold. Its remarkable success, most notably as the cornerstone of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors including the FDA-approved drug Olaparib, underscores its value to medicinal chemists.[1][2]

This guide provides an in-depth exploration of this phthalazinone scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will dissect its underlying rationale, provide detailed, field-proven protocols for its synthesis and biological evaluation, and synthesize key structure-activity relationship (SAR) insights to empower the rational design of novel therapeutics.

The Scientific Rationale: Why Employ the Phthalazinone Scaffold?

The utility of the 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid scaffold is not accidental; it is a direct consequence of its inherent physicochemical and structural properties.

  • Structural Rigidity and Pre-organization: The fused bicyclic phthalazinone core imparts significant conformational rigidity. This planarity reduces the entropic penalty upon binding to a target protein, which can translate into higher binding affinity and potency.

  • Key Pharmacophoric Features: The lactam (cyclic amide) within the core presents both a hydrogen bond donor (N-H) and a crucial hydrogen bond acceptor (C=O). These features are instrumental in anchoring the molecule within the nicotinamide-binding pocket of enzymes like PARP, where they mimic the interactions of the native NAD+ substrate.[2]

  • Tunable Aromatic Interactions: The scaffold's aromatic rings provide a platform for establishing productive π-stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target's active site.

  • A Vector for SAR Exploration: The benzoic acid moiety is a versatile functional handle. It serves a dual purpose: its carboxylate group can form critical salt-bridge or hydrogen bond interactions, and it provides a readily accessible point for chemical modification. This allows for the systematic generation of amide or ester libraries to fine-tune properties such as solubility, cell permeability, and target engagement.

These combined attributes make the scaffold an exceptional starting point for developing inhibitors against enzymes that recognize planar, amide-containing cofactors or substrates.

Synthesis and Derivatization Strategies

The construction of the core scaffold and its subsequent derivatization can be achieved through robust and scalable synthetic routes.

Protocol 2.1: Synthesis of the Core Scaffold

Objective: To synthesize 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid via a one-pot condensation reaction.

Principle: This synthesis relies on the classical formation of a phthalazinone ring through the acid-catalyzed condensation of a keto-acid (2-acetylbenzoic acid) with a hydrazine derivative (4-hydrazinobenzoic acid), followed by intramolecular cyclization and dehydration.

Materials:

  • 2-Acetylbenzoic acid

  • 4-Hydrazinobenzoic acid

  • Glacial Acetic Acid (reagent grade)

  • Methanol (for washing)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-acetylbenzoic acid (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of 2-acetylbenzoic acid). The acetic acid serves as both the reaction medium and the necessary acid catalyst for the condensation.

  • Thermal Reflux: Heat the stirred suspension to reflux (approx. 118°C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The desired product typically precipitates as a solid. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold methanol to remove residual acetic acid, followed by a wash with deionized water.

  • Drying: Dry the purified white to off-white solid under high vacuum to a constant weight. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.[3]

Diagram 2.1: Synthesis of the Core Scaffold

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Acetylbenzoic Acid Conditions Glacial Acetic Acid Reflux (118°C), 6-12h Reactant1->Conditions Reactant2 4-Hydrazinobenzoic Acid Reactant2->Conditions Product 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Conditions->Product

Caption: One-pot condensation route to the phthalazinone core scaffold.

Protocol 2.2: Parallel Amide Library Synthesis

Objective: To generate a diverse library of amide derivatives from the core scaffold for SAR studies.

Principle: This protocol utilizes a standard amide coupling reaction. The carboxylic acid of the scaffold is activated in situ using a coupling reagent, forming a highly reactive intermediate that readily undergoes nucleophilic attack by a primary or secondary amine to form the stable amide bond.

Materials:

  • 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (1.0 eq)

  • Panel of diverse primary/secondary amines (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Multi-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the core scaffold in anhydrous DMF (e.g., 0.2 M).

  • Reaction Setup: In individual reaction vials or wells, add the desired amine.

  • Reagent Addition: Add the stock solution of the core scaffold, followed by DIPEA. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt (if applicable).

  • Activation and Coupling: Add a solution of HATU in DMF to each reaction. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Reaction Incubation: Seal the vials/plate and allow the reactions to stir at room temperature for 4-16 hours. Monitor a representative reaction for completion by LC-MS.

  • Aqueous Work-up: Dilute each reaction mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine to remove DMF, excess reagents, and salts.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude amide products are typically purified by preparative HPLC or flash column chromatography to yield the final compounds for biological testing.

Diagram 2.2: Amide Library Synthesis Workflow

G Start Core Scaffold + Amine Panel Coupling Add HATU + DIPEA in DMF Start->Coupling Reaction Stir at RT 4-16 hours Coupling->Reaction Workup EtOAc Extraction + Aqueous Wash Reaction->Workup Purify Purification (e.g., Prep-HPLC) Workup->Purify End Diverse Amide Library Purify->End

Caption: A streamlined workflow for the parallel synthesis of amide derivatives.

Biological Evaluation: A Case Study in PARP Inhibition

The phthalazinone scaffold is a validated pharmacophore for PARP inhibitors.[4][5] PARP enzymes are central to DNA single-strand break repair. Inhibiting PARP in cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations) leads to an accumulation of cytotoxic double-strand breaks and cell death—a concept known as synthetic lethality.[2]

Protocol 3.1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human PARP1.

Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose from a biotin-NAD+ donor substrate onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in light signal indicates inhibition of PARP1 activity.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone-coated 96-well assay plate (white, opaque)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate (e.g., ECL)

  • Test compounds serially diluted in 100% DMSO

  • Plate luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds into the wells of the histone-coated plate. Include wells with DMSO only for 100% activity (high signal) and wells with a known potent inhibitor (e.g., Olaparib) for 0% activity (low signal).

  • Reaction Mix Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and PARP1 enzyme.

  • Enzyme Incubation: Add the reaction mix to each well. Allow a brief pre-incubation (10-15 minutes) for the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Biotinylated NAD+ to all wells.

  • Reaction Development: Incubate the plate at room temperature for 60 minutes.

  • Stopping and Washing: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

  • Detection: Add Streptavidin-HRP conjugate diluted in an appropriate blocking buffer. Incubate for 30-60 minutes at room temperature.

  • Final Wash: Repeat the wash step to remove unbound Streptavidin-HRP.

  • Signal Generation: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the high and low controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Diagram 3.1: PARP1 Inhibition Assay Workflow

G cluster_main Assay Steps cluster_principle Reaction Principle Step1 Add Compound (or DMSO) Step2 Add PARP1 Enzyme + Activated DNA Step1->Step2 Step3 Add Biotin-NAD+ (Start Reaction) Step2->Step3 Step4 Incubate 60 min Step3->Step4 Principle PARP1 transfers Biotin-ADP-Ribose to Histone Inhibitor blocks this transfer Step3->Principle Step5 Wash Plate Step4->Step5 Step6 Add Streptavidin-HRP Step5->Step6 Step7 Wash Plate Step6->Step7 Step8 Add Substrate & Read Luminescence Step7->Step8

Caption: Step-by-step workflow for the chemiluminescent PARP1 assay.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the phthalazinone scaffold has provided clear insights for optimizing PARP inhibitory activity.[1][6]

Position / Modification Observation Structural Rationale
Methyl on Phthalazinone Replacement or removal is often detrimental.The methyl group occupies a small, well-defined hydrophobic pocket in the PARP active site, contributing to binding affinity.
Benzoic Acid Carboxylate Conversion to small, neutral amides (e.g., cyclopropyl amide) is highly favorable.This modification removes the charge, improving cell permeability and oral bioavailability. The amide can still engage in key hydrogen bonds.
Amide Substituent Bulky or complex substituents on the amide nitrogen can decrease potency.The space in this region of the active site is constrained, favoring small, compact groups that do not cause steric clashes.
Aromatic Ring Substitution Substitution on either aromatic ring is generally not tolerated.Suggests the rings fit snugly within the binding site, and additional substituents can disrupt optimal π-stacking or introduce steric hindrance.

Conclusion and Future Directions

The 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid scaffold is a clinically and commercially validated starting point for the development of potent enzyme inhibitors. Its synthetic accessibility and well-understood SAR make it an invaluable tool for medicinal chemists.

Future applications and research directions for this versatile scaffold include:

  • Target Expansion: Screening phthalazinone-based libraries against other enzyme families, such as other kinases, phosphodiesterases, or even VEGFR-2, where similar pharmacophoric features may be recognized.[7][8]

  • Scaffold Hopping: Using the core structure as a template to design novel bioisosteric replacements for the phthalazinone ring system to generate new intellectual property and potentially improved properties.

  • Development of Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible inhibition of a target, which can lead to prolonged duration of action.

  • PROTACs and Molecular Glues: Employing the scaffold as a target-binding warhead in the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues to induce the targeted degradation of disease-causing proteins.

By leveraging the robust protocols and established SAR outlined in this guide, research teams can effectively harness the power of this privileged scaffold to accelerate their drug discovery programs.

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. (2015). PubMed. Retrieved January 18, 2026, from [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (2018). PubMed. Retrieved January 18, 2026, from [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structure of biologically active phthalazine derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. (2013). Latin American Journal of Pharmacy. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for Investigating the Structure-Activity Relationship (SAR) of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the investigation of the structure-activity relationship (SAR) of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid derivatives. The phthalazinone scaffold is a well-established pharmacophore for potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2][3] The FDA-approved drug Olaparib serves as a prominent example and a lead compound for the development of novel derivatives.[1][3] These application notes will detail the synthesis, purification, and biological evaluation of this class of compounds, with a focus on understanding how structural modifications influence their inhibitory activity against PARP1 and their anti-proliferative effects on cancer cells, particularly those with deficiencies in DNA repair mechanisms like BRCA mutations.[2]

Introduction: The Significance of PARP Inhibition and the Phthalazinone Scaffold

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[2] PARP enzymes, particularly PARP1, are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[2] In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[2] The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality and represents a targeted therapeutic strategy in oncology.[2]

The phthalazinone core has emerged as a privileged scaffold for the design of potent PARP inhibitors.[2][5] These compounds typically act as competitive inhibitors by mimicking the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP1 and PARP2.[2] The 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid core provides a rigid framework for orienting key pharmacophoric features within the PARP active site. The exploration of derivatives of this core is a promising avenue for the discovery of novel and improved PARP inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers is a prime example of synthetic lethality. The following diagram illustrates this principle.

Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell DNA Damage\n(SSB) DNA Damage (SSB) BER Pathway\n(PARP-dependent) BER Pathway (PARP-dependent) DNA Damage\n(SSB)->BER Pathway\n(PARP-dependent) repaired by Cell Survival Cell Survival BER Pathway\n(PARP-dependent)->Cell Survival DNA Damage (SSB)\n+ PARP Inhibitor DNA Damage (SSB) + PARP Inhibitor BER Blocked BER Blocked DNA Damage (SSB)\n+ PARP Inhibitor->BER Blocked leads to DSBs at Replication Fork DSBs at Replication Fork BER Blocked->DSBs at Replication Fork causes Defective HR Repair Defective HR Repair DSBs at Replication Fork->Defective HR Repair cannot be repaired by Apoptosis Apoptosis Defective HR Repair->Apoptosis results in

Caption: The principle of synthetic lethality in BRCA-mutated cancer cells treated with PARP inhibitors.

Synthesis and Characterization of Derivatives

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid derivatives generally involves a multi-step process. The following is a generalized protocol that can be adapted based on the desired substitutions.

General Synthetic Workflow

Synthetic Workflow A Step 1: Synthesis of Phthalazinone Core B Step 2: N-Arylation with Benzoic Acid Derivative A->B Condensation C Step 3: Functional Group Interconversion (Optional) B->C e.g., Esterification, Amidation D Step 4: Purification and Characterization B->D Direct Purification C->D Chromatography Western Blot Workflow A Cell Treatment with Compound and H2O2 B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking and Antibody Incubation (anti-PAR) D->E F Detection and Imaging E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information provided herein is based on established principles of phthalazinone synthesis and aims to provide practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid?

A1: The most direct and widely employed method is the cyclocondensation reaction between 2-acetylbenzoic acid and 4-hydrazinobenzoic acid. This reaction is typically carried out in a suitable solvent under acidic or neutral conditions, with heating to drive the dehydration and ring closure.

Q2: What are the critical parameters that influence the reaction yield?

A2: The key factors impacting the yield include reaction temperature, choice of solvent, presence and type of catalyst, reaction time, and the purity of the starting materials. Water removal during the reaction is also crucial as it is a byproduct of the condensation.

Q3: What are some common side reactions to be aware of?

A3: Incomplete cyclization can lead to the formation of an intermediate hydrazone. Additionally, side reactions involving the carboxylic acid groups, such as esterification if an alcohol is used as a solvent at high temperatures, can occur. Decarboxylation is a potential issue under harsh thermal conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) should be developed to clearly separate the starting materials, intermediate hydrazone, and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Proposed Synthetic Workflow

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is typically achieved through a one-pot cyclocondensation reaction. The proposed workflow is outlined below:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Acetylbenzoic Acid D D A->D Combine in Reaction Vessel B 4-Hydrazinobenzoic Acid B->D Combine in Reaction Vessel C Solvent (e.g., Acetic Acid) C->D Combine in Reaction Vessel E Cyclocondensation D->E Heat with Stirring (e.g., 100-120°C) F F E->F Cool to RT G G F->G Precipitate in Water H H G->H Filter Crude Product I Pure Product H->I Recrystallization

Caption: Proposed workflow for the synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Ineffective water removal. 3. Impure starting materials. 4. Insufficient reaction time.1. Increase the reaction temperature in increments of 10°C, monitoring by TLC. 2. If not using a dehydrating solvent like acetic acid, consider using a Dean-Stark apparatus to remove water. 3. Verify the purity of 2-acetylbenzoic acid and 4-hydrazinobenzoic acid by melting point or spectroscopic methods. 4. Extend the reaction time, monitoring progress by TLC until the starting materials are consumed.
Formation of a Major Side Product 1. The intermediate hydrazone is not cyclizing. 2. Side reactions due to overly harsh conditions.1. Add a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) to promote cyclization. 2. Reduce the reaction temperature or consider a milder solvent.
Product is Difficult to Purify 1. Co-precipitation of starting materials or byproducts. 2. The product is an amorphous solid.1. Optimize the precipitation step by adjusting the pH or using a different anti-solvent. 2. Attempt recrystallization from various solvent systems (e.g., ethanol/water, DMF/water). If recrystallization fails, column chromatography on silica gel may be necessary.[1]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or temperature. 2. Wash the crude product with a solvent in which the starting material is soluble but the product is not. Recrystallization is also highly effective.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-Acetylbenzoic acid[2][3]

  • 4-Hydrazinobenzoic acid[4]

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylbenzoic acid (1 equivalent).

  • Add 4-hydrazinobenzoic acid (1 equivalent).

  • Add glacial acetic acid to the flask to act as both the solvent and an acid catalyst. A typical concentration would be 0.2-0.5 M.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid as a solid.

Mechanistic Insight

The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The initial step is the nucleophilic attack of the hydrazine nitrogen of 4-hydrazinobenzoic acid on the ketone carbonyl of 2-acetylbenzoic acid, followed by dehydration to form an intermediate hydrazone.

  • Cyclization: The second step involves an intramolecular nucleophilic attack of the other hydrazine nitrogen onto the carboxylic acid carbonyl, followed by another dehydration step to form the stable phthalazinone ring.

mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A 2-Acetylbenzoic Acid + 4-Hydrazinobenzoic Acid B Intermediate Hydrazone A->B - H2O C Intermediate Hydrazone D 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid C->D - H2O

Caption: Simplified reaction mechanism for phthalazinone formation.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • ResearchGate. (2007). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]

  • PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. [Link]

  • PubChem. (n.d.). 2-Acetylbenzoic acid. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (2025). 2-acetylbenzoic acid. [Link]

  • PubChem. (n.d.). 4-Hydrazinobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the purification challenges of this heterocyclic carboxylic acid. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, offering step-by-step solutions and the rationale behind them.

Question 1: My initial crude product has a low purity (<90%). What is the most effective initial purification strategy?

Answer:

A low purity of the crude product is common and often due to the presence of unreacted starting materials, reaction by-products, and inorganic salts. The most robust initial purification strategy for an aromatic carboxylic acid like 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is an acid-base extraction . This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[1][2][3]

The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, which partitions into the aqueous phase.[1][4] Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated.[1][5]

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude product in a suitable organic solvent in which both the desired compound and impurities are soluble. Ethyl acetate or dichloromethane are good starting points.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[3][6] Using a weak base is often preferred to a strong base like NaOH to minimize the risk of hydrolysis of other functional groups, although the phthalazinone ring is generally stable.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete recovery of the carboxylate salt.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as 3 M hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper.[3]

  • Precipitation and Isolation: The purified 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water to remove any remaining inorganic salts, and dry it thoroughly.

AcidBaseExtraction crude Crude Product (in Organic Solvent) funnel Separatory Funnel crude->funnel org_impurities Organic Layer (Neutral/Basic Impurities) funnel->org_impurities Separate aq_extract Aqueous Layer (Carboxylate Salt) funnel->aq_extract Separate aq_base Aqueous NaHCO₃ aq_base->funnel acidification Acidification (Add HCl) aq_extract->acidification filtration Vacuum Filtration acidification->filtration Precipitation product Purified Product filtration->product

Caption: Workflow for Acid-Base Extraction.

Question 2: I am having trouble with the recrystallization of my product. It keeps "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of crystallizing.[7] This is a common issue, especially with compounds that have moderate melting points or when the solvent system is not optimal.

Here are several strategies to prevent oiling out and promote proper crystal formation:

  • Increase the Solvent Volume: The oil is essentially a highly concentrated solution of your compound. Adding a small amount of additional hot solvent can dissolve the oil and bring the solution back to a state of saturation that is more conducive to crystallization upon slow cooling.[7][8]

  • Cool the Solution More Slowly: Rapid cooling encourages supersaturation and oiling out.[9] To slow down the cooling process, you can insulate the flask with glass wool or paper towels, or allow it to cool on the benchtop before moving it to an ice bath.[7]

  • Change the Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] If a single solvent is not working, a binary solvent system (a "solvent pair") can be very effective.[7] For your compound, consider pairs like:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl acetate/Hexane

  • Scratching and Seeding: Inducing crystallization can be facilitated by scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[8] Alternatively, adding a "seed crystal" of the pure compound can initiate the crystallization process.

Recommended Recrystallization Protocol:
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your compound in different solvents.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Recrystallization start Dissolve Crude Product in Minimum Hot Solvent hot_filt Hot Filtration (If insoluble impurities exist) start->hot_filt cool_rt Slow Cooling to Room Temperature hot_filt->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect dry Dry Purified Crystals collect->dry

Caption: General Recrystallization Workflow.

Question 3: My compound streaks badly on silica gel during column chromatography. How can I achieve better separation?

Answer:

Streaking on a silica gel column is a common problem with polar and acidic compounds like 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.[8] This is due to strong interactions between the acidic carboxylic acid group and the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Here are some effective solutions:

  • Add a Modifier to the Mobile Phase: To mitigate the strong acidic interactions, you can add a small amount of a polar, acidic modifier to your eluent.[8]

    • Acetic Acid or Formic Acid (0.1-1%): Adding a small amount of a volatile acid will protonate the carboxylate and reduce its interaction with the silica, resulting in sharper peaks.[8]

  • Use a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider using an alternative stationary phase.

    • Reversed-Phase (C18) Chromatography: This is often the method of choice for polar compounds.[8] A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acid modifier like formic or trifluoroacetic acid, can provide excellent separation.[8][11]

  • Deactivate the Silica Gel: You can "deactivate" the silica gel by pre-treating it with a base like triethylamine if your compound is sensitive to acid, but for a carboxylic acid, this is generally not recommended as it can lead to the formation of salts that will not elute.

Recommended Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemModifier
Silica GelDichloromethane/Methanol or Ethyl Acetate/Hexane0.5% Acetic Acid
C18 (Reversed)Water/Acetonitrile or Water/Methanol0.1% Formic Acid
Question 4: After purification, my product has a persistent yellow or brownish color. How can I decolorize it?

Answer:

A persistent color in the final product often indicates the presence of highly conjugated, colored impurities. While these may be present in very small amounts, they can be difficult to remove by standard crystallization.

Activated charcoal (carbon) is a common and effective decolorizing agent. The porous structure of activated charcoal provides a large surface area for adsorbing colored impurities.

Protocol for Decolorization with Activated Charcoal:
  • Dissolve the Compound: Dissolve the colored product in a suitable hot solvent, as you would for recrystallization.

  • Add Activated Charcoal: Add a very small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight). Be cautious, as adding charcoal to a boiling solution can cause it to bump violently. It's best to cool the solution slightly before adding the charcoal and then bring it back to a boil.

  • Boil Briefly: Swirl the mixture and boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.

Caution: Using too much charcoal can lead to a significant loss of your desired product due to its adsorption onto the charcoal surface.[9]

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid?

A1: Based on its structure, the compound is expected to be:

  • Sparingly soluble in water at neutral or acidic pH due to the large, nonpolar aromatic core.[12][13]

  • Soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.[1][5]

  • Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Phthalazinone-containing polymers are noted to be soluble in such solvents.[14]

  • Moderately soluble in polar protic solvents like methanol and ethanol, especially when heated.

  • Slightly soluble in less polar organic solvents like dichloromethane and ethyl acetate.

  • Insoluble in nonpolar solvents like hexane and toluene.

Q2: What are the most likely impurities I might encounter?

A2: The impurities will depend on the synthetic route. A common synthesis for N-aryl phthalazinones involves the condensation of a 2-acylbenzoic acid with a substituted hydrazine.[15][16] Therefore, likely impurities could include:

  • Unreacted 2-acetylbenzoic acid: This would be an acidic impurity.

  • Unreacted 4-hydrazinobenzoic acid: This is an amphoteric impurity with both acidic and basic character.

  • Side-products from the condensation reaction: These could include isomers or products of incomplete cyclization.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical compounds.[17][18] A reversed-phase C18 column with a UV detector is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying and quantifying impurities.[17][19]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the absolute purity of highly pure, crystalline substances.[20]

Q4: How can I confirm the identity of my purified product?

A4: The identity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, and the carboxylic acid proton.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O of the carboxylic acid, the C=O of the lactam in the phthalazinone ring, and the O-H of the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement, confirming the elemental composition.

By following these guidelines and understanding the chemical principles at play, researchers can effectively overcome the purification challenges associated with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and obtain a high-purity material suitable for further research and development.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 18, 2026, from [Link]

  • US8492583B2 - Process for purification of aromatic carboxylic acids - Google Patents. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 18, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 18, 2026, from [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents. (n.d.).
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. (n.d.).
  • Video: Extraction - Concept - JoVE. (2020, March 26). Retrieved January 18, 2026, from [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of All-Aromatic Phthalazinone-Containing Polymers by a Novel N−C Coupling Reaction | Macromolecules - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22). Retrieved January 18, 2026, from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved January 18, 2026, from [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved January 18, 2026, from [Link]

  • Synthesis of new phthalazinedione derivatives - Sciforum. (n.d.). Retrieved January 18, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved January 18, 2026, from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 18, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 18, 2026, from [Link]

  • Review on the modern analytical advancements in impurities testing. (n.d.). Retrieved January 18, 2026, from [Link]

  • Carboxylic Acid Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 18, 2026, from [Link]

  • Phthalazone - ChemBK. (2024, April 9). Retrieved January 18, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Retrieved January 18, 2026, from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved January 18, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. (n.d.). Retrieved January 18, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 18, 2026, from [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 18, 2026, from [Link]

  • Phthalazinone. (n.d.). Retrieved January 18, 2026, from [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
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Technical Support Center: Overcoming Solubility Challenges with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (CAS: 306731-76-0). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in biological assays. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Why is Solubility an Issue?

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid possesses a chemical structure that presents inherent solubility challenges. Its core is a rigid, planar phthalazinone system, which contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[1] This is often characteristic of "brick-dust" type molecules. Furthermore, the molecule is largely hydrophobic.

The key to manipulating its solubility lies in the benzoic acid group . This carboxylic acid moiety is ionizable.

  • At low pH (acidic conditions): The carboxylic acid is protonated (-COOH), making the molecule neutral and less soluble in aqueous media.

  • At high pH (basic conditions): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is significantly more water-soluble.[2][3]

This pH-dependent behavior is the most critical factor to leverage in your experimental design.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer. What happened and what are my options?

This is the most common problem, often called "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer. The sudden change in solvent polarity causes the compound to rapidly fall out of solution.[5][6]

Immediate Troubleshooting Steps:

  • Verify Final Co-solvent Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally ≤0.5% for cell-based assays, to minimize solvent-induced artifacts and cytotoxicity.[7][8]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then add a small aliquot of this to your final buffer. This gradual change in solvent environment can prevent precipitation.[5]

  • Pre-warm the Buffer: Gently warming your assay buffer before adding the compound can sometimes help, but be cautious with temperature-sensitive proteins or reagents.

If these immediate steps fail, you will need to employ a more robust solubilization strategy. The following flowchart outlines the decision-making process.

G start Compound Precipitates from DMSO Stock Dilution check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration. Prepare higher concentration DMSO stock. check_dmso->reduce_dmso Yes ph_possible Is pH modification compatible with your assay? check_dmso->ph_possible No reduce_dmso->start Re-test adjust_ph Strategy 1: pH Adjustment Increase buffer pH to >7.5 to deprotonate the carboxylic acid. ph_possible->adjust_ph Yes excipient_possible Is the use of excipients compatible with your assay? ph_possible->excipient_possible No adjust_ph->excipient_possible If precipitation persists use_cyclodextrin Strategy 2: Use Cyclodextrins Form an inclusion complex to enhance aqueous solubility. excipient_possible->use_cyclodextrin Yes reassess Re-evaluate experiment or consider advanced formulation (e.g., lipid-based systems) excipient_possible->reassess No use_cyclodextrin->reassess If precipitation persists

Caption: Troubleshooting flowchart for compound precipitation.
Q2: How can I use pH to my advantage? What is a good buffer system to use?

As an acidic compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid's solubility dramatically increases as the pH rises above its pKa, due to the formation of the more soluble carboxylate salt.[9][10]

Recommended Actions:

  • Target pH: Aim for a buffer pH of 7.5 or higher. The solubility will increase significantly in slightly basic conditions.

  • Buffer Choice: Use a buffer system that is effective in the pH 7.5-9.0 range, such as HEPES or Tris. Avoid phosphate buffers if you suspect potential interaction with your compound or assay components.

  • Validation: Always confirm that the chosen pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run a pH-matched vehicle control.

Q3: What are cyclodextrins and how can they help with my cell-based assay?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is water-soluble.[11][12] This is an excellent strategy for both biochemical and cell-based assays because many cyclodextrin derivatives have low cytotoxicity.[12][13]

Commonly Used Cyclodextrins:

Cyclodextrin TypeKey CharacteristicsRecommended For
HP-β-CD (Hydroxypropyl-β-cyclodextrin)High aqueous solubility, low toxicity. The most common choice for in vitro and in vivo applications.Cell-based and biochemical assays.
SBE-β-CD (Sulfobutylether-β-cyclodextrin)Negatively charged, very high aqueous solubility. Can enhance solubility of cationic or neutral drugs.Parenteral formulations, useful in vitro.
β-CD (Beta-cyclodextrin)Lower aqueous solubility and potential for nephrotoxicity limit its use compared to its derivatives.Less common for cellular work; derivatives are preferred.

Source: Adapted from[12][14]

See the "Protocols" section for a detailed method on preparing a cyclodextrin formulation.

Q4: What is the best way to prepare and store a stock solution?

Proper stock solution management is critical to prevent solubility issues down the line.

Best Practices:

  • Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). This allows for smaller volumes to be used for final dilutions, minimizing the final DMSO concentration in your assay.[6]

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can help. Visually inspect for any remaining solid material.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO.[15] Store at -20°C or -80°C.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common lab-scale method to prepare a stock solution of the compound complexed with HP-β-CD.[11][16]

Objective: To prepare a 1 mM aqueous stock solution of the compound using a 10:1 molar ratio of HP-β-CD to the compound.

Materials:

  • 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (MW: 280.28 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW ~1460 g/mol )

  • High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer, magnetic stirrer, and ultrasonic bath

Methodology:

  • Calculate Amounts:

    • For 1 mL of a 1 mM compound solution, you need 0.28 mg of the compound.

    • For a 10:1 molar ratio, you need 10 mM HP-β-CD. For 1 mL, this is 14.6 mg of HP-β-CD.

  • Prepare Cyclodextrin Solution: Weigh 14.6 mg of HP-β-CD and dissolve it in 950 µL of your chosen aqueous buffer in a clean vial. Mix thoroughly until fully dissolved.

  • Add Compound: Weigh 0.28 mg of the compound and add it to the HP-β-CD solution.

  • Facilitate Complexation:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the vial on a magnetic stirrer and stir for 1-2 hours at room temperature.

    • For difficult-to-dissolve compounds, sonicate the mixture in an ultrasonic bath for 15-30 minutes.

  • Finalize and Filter: Check for complete dissolution visually. If the solution is clear, adjust the final volume to 1 mL with the buffer. For sterile applications, filter the final solution through a 0.22 µm syringe filter that is compatible with your formulation (e.g., PVDF).

  • Storage: Store the complexed stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

G cluster_prep Preparation cluster_complex Complexation cluster_final Finalization calc 1. Calculate Molar Amounts (e.g., 10:1 HP-β-CD to Compound) dissolve_cd 2. Dissolve HP-β-CD in Aqueous Buffer calc->dissolve_cd add_cmpd 3. Add Compound Powder to Cyclodextrin Solution dissolve_cd->add_cmpd vortex 4a. Vortex Vigorously add_cmpd->vortex stir 4b. Stir (1-2 hours) vortex->stir sonicate 4c. Sonicate (Optional) stir->sonicate filter 5. Sterile Filter (0.22 µm) sonicate->filter store 6. Aliquot and Store (4°C or -20°C) filter->store

Caption: Workflow for preparing a cyclodextrin inclusion complex.
Protocol 2: Kinetic Solubility Assay via Turbidimetry

This high-throughput method helps determine the concentration at which your compound begins to precipitate from a DMSO stock when diluted into a specific aqueous buffer.[5]

Objective: To estimate the kinetic solubility limit in your assay buffer.

Materials:

  • High-concentration DMSO stock of the compound (e.g., 10 mM)

  • 100% DMSO

  • Aqueous assay buffer of interest (e.g., PBS, pH 7.4)

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)

Methodology:

  • Prepare Compound Plate:

    • In a 96-well plate (the "Compound Plate"), create a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, start with 100 µL of 10 mM stock in the first well, then transfer 50 µL to the next well containing 50 µL of DMSO, and so on, across 12 columns. This will create a concentration range from 10 mM down to ~5 µM.

  • Prepare Buffer Plate:

    • In a separate 96-well plate (the "Assay Plate"), add 98 µL of your aqueous assay buffer to each well.

  • Dilution and Measurement:

    • Using a multichannel pipette, transfer 2 µL from each well of the Compound Plate to the corresponding well of the Assay Plate. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2%. The final compound concentrations will range from 200 µM down to 0.1 µM.

    • Mix the Assay Plate on a plate shaker for 2 minutes.

    • Let the plate incubate at room temperature for 1-2 hours.

    • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis:

    • Plot the measured turbidity (absorbance) against the nominal compound concentration.

    • The kinetic solubility limit is the concentration at which the turbidity signal begins to rise sharply above the baseline of the buffer-only and low-concentration wells, indicating the formation of a precipitate.

References
  • Vertex AI Search. (2024). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patsnap Eureka. (2025).
  • World Pharma Today. (n.d.).
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
  • MDPI. (2022).
  • Fiveable. (n.d.). pH and Solubility.
  • Purdue e-Pubs. (n.d.).
  • ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • Sigma-Aldrich. (n.d.). 4-(4-Methyl-1-oxophthalazin-2(1h)-yl)benzoic acid.
  • BenchChem. (2025).
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
  • BenchChem. (2025). Addressing solubility issues of phthalazinone-based inhibitors.
  • PubMed Central. (2011). Considerations regarding use of solvents in in vitro cell based assays.
  • BLDpharm. (n.d.). 306731-76-0|4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.
  • ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • askIITians. (2025). How does pH affect solubility?
  • ResearchGate. (2011). Considerations regarding use of solvents in in vitro cell based assays.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemdiv. (n.d.). Compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Sources

optimizing reaction conditions for the synthesis of substituted phthalazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phthalazinones. As a core scaffold in medicinal chemistry, the phthalazinone nucleus is integral to the development of therapeutics ranging from PARP inhibitors to antihypertensive agents.[1][2] However, its synthesis, while often straightforward in principle, can present significant challenges in practice.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific, common issues encountered during the synthesis of substituted phthalazinones.

Q1: My reaction yield is significantly lower than reported in the literature. What are the most common culprits?

A low yield is a frequent issue that can often be traced back to a few key areas. Before making drastic changes to the reaction, systematically evaluate the following factors.

  • Purity of Starting Materials: The two primary starting materials are typically a hydrazine derivative and a bifunctional benzene derivative, such as a 2-acylbenzoic acid or phthalic anhydride.[3] Impurities in these reagents, even in small amounts, can inhibit the reaction or lead to unwanted side products. Always verify the purity of your starting materials by NMR or LC-MS before beginning.

  • Solvent and Moisture Control: Many phthalazinone syntheses involve condensation reactions where water is eliminated. Using a "wet" or old solvent can shift the equilibrium away from the product, reducing the yield.[4] For reactions sensitive to moisture, ensure solvents are anhydrous.

  • Thermal Control and Reaction Time: Temperature is a critical parameter. Excessive heat can cause decomposition of reactants or the final product, while insufficient heat will result in a sluggish or incomplete reaction.[5] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal point for workup. A reaction left overnight may not necessarily improve the yield and could promote degradation.[4]

  • Reagent Addition Rate: Rapid addition of reagents can sometimes lead to localized temperature spikes and the formation of side products.[4] This is particularly relevant when using highly reactive reagents.

  • Workup and Purification Losses: Significant product loss can occur during the extraction and purification phases. Ensure the pH of your aqueous layer is optimized for extraction of your specific compound. During column chromatography, fine-tuning the solvent system is crucial to prevent product loss on the column.[4]

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?

The appearance of multiple spots indicates the formation of side products, a common challenge in phthalazinone synthesis.

  • Incomplete Cyclization: The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization.[3][6] If this cyclization is slow or incomplete, you may isolate this intermediate. Increasing the reaction temperature or time, or adding an acid catalyst like acetic acid or p-toluenesulfonic acid (PTSA), can often drive the reaction to completion.[7][8]

  • Formation of Bis-Phthalazinones: Depending on the stoichiometry and the specific reactants, the formation of dimeric or bis-phthalazinone structures can occur.[9] This is sometimes influenced by the choice of solvent; for example, the reaction of 3,2-benzoxazin-4-ones with hydrazine can yield different products in ethanol versus pyridine.[9]

  • Ring Opening of the Phthalazinone Core: Under certain conditions, particularly with strong nucleophiles or harsh basic/acidic conditions during workup, the phthalazinone ring can be opened, leading to benzonitrile derivatives or other degradation products.[10]

Q3: How do I control the regioselectivity of subsequent alkylations? I'm getting a mixture of N- and O-alkylated products.

This is a classic problem rooted in the lactam-lactim tautomerism of the phthalazinone core. The system exists in equilibrium between the amide (lactam) and iminol (lactim) forms. The reaction conditions, particularly the solvent and base, dictate the predominant site of alkylation.

  • To Favor N-Alkylation (Lactam Tautomer): N-alkylation is generally favored in more polar solvents like DMF or acetone in the presence of a base like potassium carbonate (K₂CO₃).[11][12] The polar environment stabilizes the lactam form, making the nitrogen atom the more nucleophilic site.

  • To Favor O-Alkylation (Lactim Tautomer): O-alkylation is more likely to occur in less polar or nonpolar solvents.[13] The lactim tautomer is favored in these environments, and its deprotonated oxygen acts as the nucleophile. Using a stronger base may also favor O-alkylation.

The diagram below illustrates this crucial equilibrium and how it directs the outcome of alkylation reactions.

Caption: Lactam-Lactim tautomerism directs alkylation selectivity.

Q4: My final product is a solid that is very difficult to purify ("brick dust"). What strategies can improve solubility and handling?

The planar, aromatic nature of the phthalazinone core often leads to poor solubility in common organic solvents, a phenomenon sometimes described as "brick-dust" insolubility.[14]

  • Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds. Experiment with a range of solvents, from polar (ethanol, isopropanol) to non-polar (toluene, hexanes), and solvent mixtures (e.g., DCM/hexanes, ethyl acetate/hexanes).

  • Chromatography Solvent System: If chromatography is necessary, you may need to use more polar solvent systems than usual. A small amount of acetic acid or methanol in your eluent (e.g., 1-2% in a DCM or ethyl acetate system) can sometimes improve solubility and reduce tailing on silica gel.

  • Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not can be an effective purification technique. Sonicate the suspension, then filter to collect the purified solid.

  • Salt Formation: If your molecule has a basic handle, converting it to a salt (e.g., hydrochloride) can dramatically improve aqueous solubility for biological assays, though this is typically done after initial purification.

Frequently Asked Questions (FAQs)

Question Answer
What is the best general method for synthesizing a 4-substituted phthalazinone? The reaction of a 2-acylbenzoic acid with a hydrazine derivative is one of the most robust and common methods.[3] For pharmaceutical applications where residual hydrazine is a concern, a one-pot, two-step process using 1,1'-carbonyldiimidazole (CDI) is highly recommended. This method forms an acylimidazole intermediate in situ, which controls reactivity and allows for a controlled crystallization that minimizes hydrazine impurities.[15]
How should I monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most common and accessible method. Use a solvent system that gives good separation between your starting material and product (an Rf of ~0.3-0.4 for the product is ideal). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm product formation and identify side products.
Are there "green" or catalyst-free options for this synthesis? Yes. Several modern protocols focus on sustainability. Catalyst- and solvent-free methods have been developed where the neat reactants are simply heated together, often providing excellent yields in a short time.[16] Additionally, water-mediated syntheses using catalysts like oxalic acid represent an environmentally friendly approach.[6] Microwave-assisted synthesis can also dramatically reduce reaction times.[13]

Core Synthesis Workflow and Troubleshooting

The following workflow provides a logical path for diagnosing and solving common issues in phthalazinone synthesis.

G start Start Reaction monitor Monitor by TLC/LC-MS start->monitor reaction_complete Is Reaction Complete? monitor->reaction_complete side_products Multiple Spots on TLC monitor->side_products Side Products Observed workup Perform Workup & Purification reaction_complete->workup Yes troubleshoot_start Low Yield or Incomplete Reaction reaction_complete->troubleshoot_start No yield_check Is Yield Acceptable? workup->yield_check success Synthesis Successful yield_check->success Yes yield_check->troubleshoot_start No check_reagents Check Purity of Starting Materials & Solvents troubleshoot_start->check_reagents optimize_temp Optimize Temperature & Reaction Time check_reagents->optimize_temp check_stoichiometry Verify Stoichiometry & Reagent Addition optimize_temp->check_stoichiometry check_stoichiometry->monitor Retry Reaction identify_side_products Identify Side Products (LC-MS, NMR) side_products->identify_side_products adjust_conditions Adjust Conditions to Minimize (e.g., Temp, Catalyst, Solvent) identify_side_products->adjust_conditions adjust_conditions->monitor Retry Reaction

Caption: Troubleshooting workflow for optimizing phthalazinone synthesis.

Representative Protocol: Synthesis of a 4-Substituted Phthalazin-1(2H)-one via the CDI Method

This protocol is adapted from modern methods designed to control impurities and is particularly relevant for pharmaceutical development.[3][15]

  • Intermediate Formation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the 2-acylbenzoic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF or DCM).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.0-1.1 eq.) portion-wise to the solution at room temperature. Stir for 1-2 hours or until in-situ IR or calorimetry confirms the formation of the acylimidazole intermediate.

  • Hydrazine Addition: Slowly add an aqueous solution of hydrazine hydrate (1.0-1.2 eq.) to the reaction mixture. Maintain the temperature to control the exotherm.

  • Cyclization and Crystallization: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS. The phthalazin-1(2H)-one product will often crystallize directly from the reaction mixture.

  • Isolation: Cool the mixture and isolate the solid product by filtration.

  • Purification: Wash the filter cake with a suitable solvent (e.g., water, then a cold non-polar organic solvent) to remove residual impurities. Dry the product under vacuum. This controlled crystallization is key to minimizing residual hydrazine.[15]

References

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Phthalazinone. Source Not Available.
  • A Technical Guide to the Historical Synthesis of Phthalazone. Benchchem.
  • Proposed mechanism for the synthesis of phthalazinones.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Highly Atom-Economic, Catalyst-Free, and Solvent-Free Synthesis of Phthalazinones.
  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development.
  • Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. American Chemical Society.
  • Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)
  • What are some common causes of low reaction yields? Reddit.
  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Source Not Available.
  • Synthesis of new phthalazinedione deriv
  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. NIH.
  • Optimizing temperature and reaction time for phthalazine synthesis. Benchchem.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. NIH.
  • Gabriel–Colman rearrangement. Wikipedia.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. NIH.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI.
  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.
  • Addressing solubility issues of phthalazinone-based inhibitors. Benchchem.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH.
  • Gabriel-Colman rearrangement applic
  • Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. PubMed.

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Technical Support Center: Stability of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability of this compound in solution. As a potent molecule of interest in various research fields, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This guide offers frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during its handling and use.

Chemical Structure and Properties

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a heterocyclic compound belonging to the phthalazinone class.[1] Its structure, featuring both a carboxylic acid group and a phthalazinone core, dictates its physicochemical properties, including solubility and stability.

  • Molecular Formula: C₁₆H₁₂N₂O₃[2][3]

  • Molecular Weight: 280.28 g/mol [2][3]

  • CAS Number: 306731-76-0[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[4][5] Like many carboxylic acid-containing compounds, the protonation state of the carboxyl group, which is pH-dependent, can significantly impact its solubility and susceptibility to degradation. The phthalazinone ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: Phthalazinone derivatives are often characterized by poor aqueous solubility.[6] The solubility of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in aqueous buffers is expected to be pH-dependent, with higher solubility at neutral to alkaline pH where the carboxylic acid is deprotonated to the more soluble carboxylate form. In organic solvents, it is likely to have better solubility in polar aprotic solvents like DMSO and DMF.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, related structures containing amide or lactam functionalities can undergo hydrolysis. For instance, studies on other complex molecules have shown that amide hydrolysis can be a major degradation pathway in acidic or oxidative conditions.[5] Therefore, it is plausible that the phthalazinone ring could be susceptible to hydrolytic cleavage under extreme pH and temperature conditions.

Q4: How should I prepare stock solutions of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid?

A4: It is recommended to prepare stock solutions in a high-quality, anhydrous polar aprotic solvent such as DMSO. For long-term storage, stock solutions should be stored at -20°C or -80°C and protected from light.[7] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q5: How can I monitor the stability of the compound in my experimental setup?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the compound's integrity.[8][9] An HPLC method can separate the parent compound from any potential degradants, allowing for accurate quantification of its concentration over time. The development of such a method would typically involve forced degradation studies to generate potential degradation products and ensure the method can resolve them.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in solution.

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Buffer The pH of the buffer is below the pKa of the carboxylic acid, leading to the less soluble protonated form. The concentration of the compound exceeds its solubility limit in the chosen buffer.Adjust the pH of the aqueous buffer to be at least 1-2 units above the pKa of the carboxylic acid to ensure it is in the more soluble carboxylate form. Perform solubility studies to determine the maximum soluble concentration in your specific buffer system. Consider the use of co-solvents or formulation strategies like solid dispersions if higher concentrations are required.[6]
Inconsistent Experimental Results The compound may be degrading in the experimental medium over the course of the assay. This can be due to pH, temperature, or light sensitivity.Conduct a time-course stability study of the compound in your specific experimental medium under the assay conditions (temperature, lighting). Analyze samples at different time points using a validated HPLC method to quantify the amount of intact compound. If degradation is observed, consider modifying the experimental protocol, such as reducing incubation times or protecting the samples from light.
Appearance of New Peaks in HPLC Chromatogram This indicates the formation of degradation products. The degradation could be caused by hydrolysis, oxidation, or photolysis.To identify the cause, perform forced degradation studies by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.[5] Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products and elucidate their structures. This information will help in understanding the degradation pathway and developing strategies to mitigate it.
Loss of Potency or Activity The compound may have degraded during storage or handling.Re-evaluate the storage conditions of both the solid compound and its stock solutions. Ensure they are stored at the recommended temperature and protected from light and moisture.[4][7] It is also advisable to periodically check the purity of the stock solution by HPLC.
Experimental Workflow: Assessing Solution Stability

The following workflow outlines a general procedure for evaluating the stability of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in a specific solution.

Caption: A typical experimental workflow for assessing the stability of a compound in solution over time using HPLC analysis.

Key Stability Considerations: A Summary

G cluster_factors Key Stability Factors cluster_mitigation Mitigation Strategies pH pH Buffer_Control Optimize Buffer pH pH->Buffer_Control Influences solubility & hydrolysis Temperature Temperature Temp_Control Control Temperature (Store Cold) Temperature->Temp_Control Accelerates degradation Light Light Light_Protection Protect from Light (Amber Vials) Light->Light_Protection Can cause photodegradation Oxidants Oxidants Inert_Atmosphere Use Degassed Solvents/Inert Atmosphere Oxidants->Inert_Atmosphere Risk of oxidative degradation

Caption: A diagram illustrating the key factors that can affect the stability of the compound and the corresponding mitigation strategies.

References

  • National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Available from: [Link]

  • National Center for Biotechnology Information. Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Available from: [Link]

  • Longdom Publishing SL. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Available from: [Link]

  • Longdom Publishing SL. Recent Developments in Chemistry of Phthalazines. Available from: [Link]

  • LookChem. Cas 1338224-09-1,4-(4-ethyl-1-oxophthalazin-2(1H)-yl)benzoic acid. Available from: [Link]

  • PCCA. THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available from: [Link]

  • National Center for Biotechnology Information. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]

  • National Center for Biotechnology Information. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | C11H10N2O3 | CID 109029 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. Available from: [Link]

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troubleshooting inconsistent results in 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. It provides in-depth troubleshooting for common issues encountered during synthesis, purification, and characterization, moving beyond simple instructions to explain the underlying chemical principles for more effective problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Section 1: Synthesis & Reaction Issues

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is one of the most frequent challenges. The root cause often lies in one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup. A systematic approach is crucial for diagnosis.

Causality & Explanation:

The synthesis of the phthalazinone core typically involves the cyclocondensation of a 2-acylbenzoic acid derivative with a hydrazine.[1][2] For 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, the key step is the reaction between 2-acetylbenzoic acid and 4-hydrazinobenzoic acid. Incomplete reaction is often due to insufficient heat or reaction time, preventing the final dehydration and ring-closure step. Competing side reactions can include the formation of isomeric impurities or degradation of starting materials under harsh conditions.

Troubleshooting Workflow:

To diagnose the specific cause of low yield, follow this logical progression:

G start Low Yield Observed tlc Monitor reaction with TLC/LC-MS. Are starting materials consumed? start->tlc sm_present Incomplete Reaction tlc->sm_present No sm_gone Reaction Complete or Side Products Formed tlc->sm_gone Yes crude_nmr Analyze crude reaction mixture by ¹H NMR. Is the desired product the major component? product_major Product formed successfully. Issue is likely in workup. crude_nmr->product_major Yes product_minor Significant side products formed. Reaction conditions need optimization. crude_nmr->product_minor No workup Review workup & purification steps. Any signs of product loss (e.g., in aqueous layer, filter paper)? loss_found Mechanical Loss workup->loss_found Yes no_loss Re-evaluate crude analysis. Product may be degrading. workup->no_loss No solution1 Solution: • Increase reaction temperature. • Extend reaction time. • Use a dehydrating agent (e.g., Dean-Stark). sm_present->solution1 sm_gone->crude_nmr product_major->workup solution2 Solution: • Lower reaction temperature. • Screen different solvents. • Check purity of starting materials. product_minor->solution2 solution3 Solution: • Minimize transfers. • Optimize extraction pH to ensure product is in organic layer. • Use gentler filtration methods. loss_found->solution3

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Question 2: I'm observing a major, persistent impurity that co-elutes with my product during column chromatography. What could it be?

This issue points towards the formation of a structural isomer, which will have very similar polarity to the desired product, making separation difficult.

Causality & Explanation:

The most likely isomeric impurity is 4-(1-methyl-4-oxophthalazin-2(1H)-yl)benzoic acid . This arises if the initial nucleophilic attack by the hydrazine occurs at the carboxylic acid group of 2-acetylbenzoic acid instead of the ketone. While the ketone is generally more electrophilic, this side reaction can occur, especially at elevated temperatures. The resulting isomer has the same molecular weight and a very similar structure, leading to nearly identical chromatographic behavior.

Troubleshooting Steps:

  • Confirm the Isomer: Use high-resolution mass spectrometry (HRMS) to confirm the impurity has the identical mass as your product. A detailed 2D NMR analysis (HSQC, HMBC) can definitively distinguish between the two isomers by looking at correlations between the methyl protons and the phthalazinone ring carbons.

  • Optimize Reaction Conditions:

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start with refluxing ethanol or acetic acid and only increase if necessary.[2]

    • Protecting Groups: In more advanced cases, one could protect the carboxylic acid of 2-acetylbenzoic acid as an ester (e.g., methyl ester). The reaction with 4-hydrazinobenzoic acid would proceed, followed by a final saponification step to deprotect the acid. This adds steps but ensures regioselectivity.

  • Alternative Purification: If resynthesis is not feasible, consider preparative HPLC with a different stationary phase (e.g., a phenyl-hexyl column instead of standard C18) or a different mobile phase modifier (e.g., formic acid vs. TFA) to try and achieve separation.

Section 2: Purification & Isolation Issues

Question 3: My product is an oil or fails to crystallize from common solvents. How can I induce solidification?

The inability to crystallize is typically due to residual solvent or persistent impurities that disrupt the crystal lattice formation.

Causality & Explanation:

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a fairly rigid molecule, which is conducive to crystallization. Failure to do so suggests that impurities are present, acting as "defects." Even small amounts of residual solvent (like DMF or DMSO) or the isomeric impurity discussed above can significantly hinder crystallization. The carboxylic acid moiety also allows for the formation of different polymorphic forms or solvates, complicating the process.

Troubleshooting Protocol:

  • Ensure Purity: First, confirm the purity of your material is >95% by ¹H NMR and LC-MS. If not, another round of column chromatography is necessary.

  • Remove Residual Solvents: Dry the purified product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50 °C), to remove any trapped high-boiling solvents.

  • Systematic Solvent Screening:

    • Prepare small-scale slurries of your material in a variety of solvents with differing polarities (e.g., ethyl acetate, acetonitrile, isopropanol, methanol/water mixtures).

    • Gently heat each slurry until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

    • Observe for precipitation. Successful crystallization often occurs in solvent systems where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Advanced Techniques:

    • Seed Crystals: If you have even a tiny amount of solid material, use it to seed a supersaturated solution.

    • Anti-Solvent Addition: Dissolve your compound in a good solvent (e.g., THF or methanol) and then slowly add a poor solvent (e.g., hexane or water) dropwise until persistent cloudiness is observed. Let the solution stand undisturbed.

Section 3: Characterization & Analysis

Question 4: My ¹H NMR spectrum shows unexpected or shifted peaks. How do I correctly assign the spectrum for my product?

Causality & Explanation:

The chemical shifts in your molecule are influenced by the electron-withdrawing and donating properties of the functional groups. The phthalazinone and benzoic acid rings create distinct aromatic regions. The methyl group is a key reporter signal. Solvents can also significantly impact the chemical shifts of protons, especially the carboxylic acid proton.[3]

Expected ¹H NMR Data:

The following table summarizes the expected chemical shifts and multiplicities for the target compound. Note that spectra for benzoic acid derivatives are well-documented.[4][5]

Proton Assignment Expected δ (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)12.0 - 13.5Singlet (broad)Highly dependent on solvent and concentration. May exchange with D₂O.
Aromatic (Benzoic Acid)7.9 - 8.2 (2H)DoubletProtons ortho to the carboxylic acid group.
Aromatic (Benzoic Acid)7.5 - 7.7 (2H)DoubletProtons meta to the carboxylic acid group, adjacent to the phthalazinone nitrogen.
Aromatic (Phthalazinone)7.7 - 8.3 (4H)MultipletThe four protons on the phthalazinone ring system will appear as a complex multiplet.
Methyl (-CH₃)2.5 - 2.8SingletA clean singlet integrating to 3 protons. Its exact position can be a good indicator of purity.

Troubleshooting Discrepancies:

  • Broad Aromatic Signals: If your aromatic signals are broad and poorly resolved, it may indicate aggregation or the presence of paramagnetic impurities. Diluting the sample or filtering it through a small plug of silica gel can sometimes help.

  • Missing COOH Proton: In methanol-d₄, the acidic proton will exchange with the solvent's deuterium and become invisible. In DMSO-d₆ or CDCl₃, it should be visible as a broad singlet.

  • Shifted Methyl Group: If the methyl singlet is significantly shifted or split, it could indicate the presence of the isomer discussed in Question 2 or other impurities. Compare the crude and purified NMRs to track this.

  • Solvent Peaks: Always check your spectrum for residual solvent peaks (e.g., Ethyl Acetate at ~2.05, 4.12, 1.26 ppm; Dichloromethane at ~5.3 ppm) which might be mistaken for product signals.

Section 4: Reference Protocols

To ensure reproducibility, the following standardized protocols are provided.

Protocol 1: Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation a 1. Combine 2-acetylbenzoic acid (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid. b 2. Equip with a reflux condenser. a->b c 3. Heat mixture to reflux (approx. 118 °C) for 4-6 hours. b->c d 4. Monitor reaction progress by TLC (e.g., 50:50 Ethyl Acetate:Hexane). c->d e 5. Cool reaction to room temperature. d->e f 6. Pour mixture into ice-water. A precipitate should form. e->f g 7. Collect solid by vacuum filtration and wash with cold water. f->g h 8. Dry the crude product under vacuum. g->h

Caption: General Synthesis Workflow.

Detailed Steps:

  • To a round-bottom flask, add 2-acetylbenzoic acid (1.0 equivalents) and 4-hydrazinobenzoic acid (1.0 equivalents).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 2-acetylbenzoic acid).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction should be monitored for the disappearance of starting materials using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water, while stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum to yield the crude 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hotplate while stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cover the flask and let it stand undisturbed. Crystal formation should begin.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

References

  • OUCI. (n.d.). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Terán, M. D., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives.
  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. [Link]

  • BLDpharm. (n.d.). 306731-76-0|4-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.
  • Chemdiv. (n.d.). Compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.
  • PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The following content is structured as a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles to ensure both accuracy and practical utility in the laboratory.

Introduction: The Synthetic Pathway

The synthesis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is typically achieved through the condensation reaction between 2-acetylbenzoic acid and 4-hydrazinobenzoic acid. This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the stable phthalazinone ring system. While seemingly straightforward, this process is susceptible to several side reactions and impurities that can complicate the synthesis and purification. Phthalazinone derivatives are generally synthesized through the reaction of hydrazine derivatives with precursors like phthalic anhydrides or 2-aroylbenzoic acids.[1]

Below is a diagram illustrating the intended synthetic pathway.

G cluster_reactants Starting Materials cluster_process Reaction Sequence A 2-Acetylbenzoic Acid C Hydrazone Intermediate A->C Condensation (-H2O) B 4-Hydrazinobenzoic Acid B->C D Target Molecule 4-(4-methyl-1-oxophthalazin- 2(1H)-yl)benzoic acid C->D Intramolecular Cyclization (Heat, Acid/Base Catalyst) (-H2O)

Caption: Proposed reaction pathway for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and offering validated solutions.

Question 1: My reaction is sluggish, and the yield is low. How can I improve the reaction rate and conversion?

Probable Cause: Low yields are often due to incomplete reaction, which can stem from suboptimal reaction conditions such as temperature, solvent choice, or the absence of a suitable catalyst. The energy barrier for the final intramolecular cyclization step may not be overcome under mild conditions.

Detailed Explanation: The formation of the phthalazinone ring requires two key steps: the initial formation of the hydrazone, followed by a dehydration and cyclization event. The latter is often the rate-limiting step and requires sufficient energy (heat) to proceed efficiently. The choice of solvent is also critical; it must not only dissolve the reactants but also facilitate the reaction. Protic solvents, especially acidic ones, can catalyze the dehydration steps.

Troubleshooting and Prevention:

  • Temperature Optimization: Gradually increase the reaction temperature. Refluxing the reaction mixture is common for these types of condensations. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without causing degradation.

  • Solvent Selection: While alcohols like ethanol can be used, acidic solvents often provide better results by catalyzing the cyclization. Acetic acid is an excellent choice as it acts as both a solvent and a catalyst. See the table below for a comparison.

  • Catalysis: If using a neutral solvent, consider adding a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or a Lewis acid to promote the dehydration and cyclization steps.

Table 1: Solvent Selection Guide for Phthalazinone Synthesis

SolventBoiling Point (°C)AdvantagesDisadvantages
Ethanol78Good solubility for many organics; relatively benign.May require longer reaction times or a catalyst.
Acetic Acid118Acts as both solvent and catalyst; promotes cyclization.Can be corrosive; may require more rigorous purification.
Toluene111Allows for azeotropic removal of water using a Dean-Stark trap.Reactant solubility may be limited.
Pyridine115Can act as a basic catalyst and high-boiling solvent.Can be difficult to remove; strong odor.[2]
Question 2: My final product is contaminated with an impurity of a specific mass. What is this impurity and how can I prevent its formation?

Probable Cause: The most common significant impurity is the uncyclized hydrazone intermediate. This occurs when the initial condensation of the ketone and hydrazine is successful, but the subsequent intramolecular cyclization fails to complete.

Detailed Explanation: The hydrazone intermediate is structurally similar to the final product but retains a carboxylic acid group and a hydroxyl group from the opened ring, making it more polar. Its formation is energetically less demanding than the subsequent cyclization. If the reaction is stopped prematurely or the conditions are too mild, this intermediate will be a major contaminant.

Troubleshooting and Prevention:

  • Increase Reaction Time and/or Temperature: As discussed in Question 1, ensuring the reaction has enough energy and time is crucial for driving the equilibrium towards the cyclized product.

  • Use a Dehydrating Agent: In addition to heat, chemical dehydrating agents or azeotropic distillation (e.g., with a Dean-Stark trap if using a solvent like toluene) can help remove the water produced during cyclization, pushing the reaction to completion.

  • Purification: The hydrazone intermediate is more polar than the final product. It can typically be separated using silica gel column chromatography. A gradient elution starting with a non-polar solvent system and gradually increasing polarity should effectively separate the less polar product from the more polar intermediate.

G cluster_main Key Side Reaction: Incomplete Cyclization cluster_conditions A Hydrazone Intermediate B Target Phthalazinone A->B Desired Cyclization (-H2O) C Side Product (Uncyclized) A->C Reaction Halts D Insufficient Heat / Time E Suboptimal Solvent F Lack of Catalyst

Caption: Visualization of the competition between desired cyclization and reaction arrest.

Question 3: The mass spectrum of my product suggests decarboxylation has occurred. Why is this happening and how do I avoid it?

Probable Cause: Decarboxylation (loss of CO₂) of the benzoic acid moiety can occur under excessively high temperatures, especially if there are trace metals or harsh acidic/basic conditions that can stabilize the resulting carbanion intermediate.

Detailed Explanation: Aromatic carboxylic acids are generally stable, but prolonged exposure to temperatures significantly above 200°C can induce decarboxylation. While the typical reaction conditions for this synthesis are below this threshold, localized overheating ("hot spots") in the reaction flask or the presence of certain catalysts can promote this unwanted side reaction.

Troubleshooting and Prevention:

  • Precise Temperature Control: Use an oil bath and a contact thermometer to maintain a uniform and controlled temperature. Avoid aggressive heating with a mantle.

  • Reaction Monitoring: Monitor the reaction by TLC. Once the starting materials are consumed and the product is formed, work up the reaction. Avoid unnecessarily long reflux times.

  • Purification Conditions: During purification, avoid excessively high temperatures. If distilling solvents, use a rotary evaporator under reduced pressure to keep the temperature low.

Question 4: My purified product appears to be a mixture of tautomers. Is this normal?

Probable Cause: Yes, this is an inherent characteristic of the phthalazinone ring system. The product exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms.

Detailed Explanation: The phthalazinone moiety can exhibit lactam-lactim tautomerism.[2] In most cases, the lactam form is predominant, but the lactim form is always present in equilibrium. This can sometimes lead to broadened peaks in NMR spectra or the appearance of multiple spots on a TLC plate if the solvent system is just right. This is not an impurity but a fundamental property of the molecule.

Resolution: For characterization purposes, this is usually not an issue and is noted as a feature of the compound. The equilibrium is rapid, and for most applications, the compound behaves as a single entity. Gentle heating of the NMR sample can sometimes coalesce the broadened peaks.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylbenzoic acid (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of 2-acetylbenzoic acid).

  • Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.

  • Isolation: Pour the cooled reaction mixture into a beaker of cold water. Stir for 15-30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a wash with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water.

Caption: A standard workflow for the synthesis and purification process.

References

  • Phthalazinone Chemistry. Available at: [Link] (General principles of reactions involving phthalimides, related to phthalazinone synthesis).

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

Sources

Technical Support Center: Refining Analytical Methods for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the bioanalysis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for creating and troubleshooting robust analytical methods for the quantification of this compound and its metabolites in biological matrices.

Introduction

4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a molecule with a complex chemical structure, presenting unique challenges and considerations for bioanalytical method development.[1] As with many drug candidates, understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments.[2][3] This guide will walk you through the essential steps of method development, from sample preparation to LC-MS/MS analysis, with a focus on practical troubleshooting and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and its metabolites.

Q1: What are the likely metabolites of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid?

A1: While specific metabolic pathways for this compound are not extensively documented in publicly available literature, we can predict potential biotransformations based on its chemical structure. Common metabolic pathways for compounds with similar functional groups include:

  • Phase I Metabolism: Oxidation is a likely pathway. This could occur on the methyl group to form a hydroxymethyl metabolite, or on the aromatic rings to form phenolic metabolites.

  • Phase II Metabolism: The carboxylic acid group is a prime site for glucuronidation, forming a more water-soluble glucuronide conjugate. The hydroxylated metabolites from Phase I can also undergo glucuronidation or sulfation.

Q2: Which analytical technique is most suitable for quantifying 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of drugs and their metabolites in biological fluids.[4][5][6] This technique offers high sensitivity and selectivity, which are essential for detecting the typically low concentrations of metabolites in complex biological matrices.[6]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[7][8][9] They can compromise the accuracy and reproducibility of your results.[5][9] Here are some strategies to mitigate them:

  • Effective Sample Preparation: Employing a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial to remove interfering endogenous components like phospholipids.[7][8]

  • Chromatographic Separation: Optimize your chromatographic method to separate the analytes from co-eluting matrix components.[5]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[8] If one is not available, a structural analog can be used, but with careful validation.

Q4: What type of SPE cartridge should I use for extraction?

A4: Since 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is an acidic compound, a mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties can be highly effective.[10][11] This allows for a more selective extraction and a more rigorous wash step to remove interferences.[10] Alternatively, a polymeric reversed-phase sorbent can also provide good recovery.[11]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during method development.

Guide 1: Sample Preparation - Solid-Phase Extraction (SPE)

A well-optimized SPE protocol is fundamental for a reliable bioanalytical method.[12]

Objective: To extract 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and its potential metabolites from plasma with high recovery and minimal matrix effects.

Recommended SPE Protocol (Mixed-Mode Anion Exchange):

StepProcedureRationale
1. Pre-treatment Dilute 100 µL of plasma with 200 µL of 2% ammonium hydroxide in water.The acidic nature of the target analyte necessitates pH adjustment to ensure it is in its ionized form for retention on the anion-exchange sorbent.[10][11]
2. Conditioning Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.This step activates the sorbent and ensures reproducible interactions with the sample.[12]
3. Equilibration Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.This prepares the sorbent with a pH similar to the sample, maximizing retention.[12]
4. Sample Loading Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).A slow flow rate allows for sufficient interaction time between the analytes and the sorbent.
5. Washing Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 100% methanol.The aqueous wash removes polar interferences, while the methanol wash removes non-polar interferences that may be retained on the reversed-phase backbone of the sorbent.[10][12]
6. Elution Elute the analytes with 1 mL of 5% formic acid in methanol.The acidic elution buffer neutralizes the analytes, disrupting the ionic interaction with the sorbent and allowing for their release.
7. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.This step concentrates the sample and ensures compatibility with the LC-MS/MS system.

Troubleshooting SPE:

IssuePossible CauseSuggested Solution
Low Recovery - Incomplete elution. - Analyte breakthrough during loading.- Use a stronger elution solvent (e.g., higher percentage of acid). - Ensure the sample loading flow rate is slow and consistent.
High Variability - Inconsistent sample pre-treatment. - Inconsistent flow rates during SPE steps.- Ensure accurate and consistent pH adjustment of all samples. - Use a vacuum manifold for consistent flow rates.
Matrix Effects - Inadequate removal of interferences.- Optimize the wash steps with different solvent compositions. - Consider a different SPE sorbent chemistry.

Experimental Workflow for SPE Optimization:

SPE_Optimization cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Pretreat Plasma Sample Adjust_pH Adjust pH > pKa Pretreat->Adjust_pH Condition Condition Adjust_pH->Condition Equilibrate Equilibrate Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Aqueous Wash Load->Wash1 Wash2 Organic Wash Wash1->Wash2 Elute Elute Wash2->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE method development.

Guide 2: Liquid Chromatography Method Development

The goal of chromatography is to achieve baseline separation of the parent drug and its metabolites from each other and from endogenous matrix components.[5]

Recommended Starting LC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 column is a good starting point for reversed-phase separation of moderately polar compounds. The smaller particle size provides better resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to improve peak shape for acidic analytes and enhances ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, often providing good peak shape and lower backpressure than methanol.
Gradient 5% to 95% B over 5 minutesA generic gradient is a good starting point for method development to determine the elution profile of the analytes.[13]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

Troubleshooting Chromatography:

IssuePossible CauseSuggested Solution
Poor Peak Shape - Secondary interactions with the column. - Incompatible reconstitution solvent.- Adjust the pH of the mobile phase. - Ensure the reconstitution solvent is weaker than the initial mobile phase.
Co-elution of Metabolites - Insufficient chromatographic resolution.- Optimize the gradient (make it shallower). - Try a different column chemistry (e.g., Phenyl-Hexyl).
Peak Tailing - Silanol interactions on the column.- Use a column with end-capping. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ionization).

Logical Relationship for LC Gradient Optimization:

LC_Gradient_Optimization Start Initial Gradient (5-95% B) Evaluate Evaluate Peak Shape & Resolution Start->Evaluate Good_Resolution Good Resolution? Evaluate->Good_Resolution Adjust_Gradient Adjust Gradient (e.g., shallower slope) Good_Resolution->Adjust_Gradient No Final_Method Final Method Good_Resolution->Final_Method Yes Adjust_Gradient->Evaluate

Caption: Decision tree for LC gradient optimization.

Guide 3: Mass Spectrometry Parameter Optimization

Fine-tuning the mass spectrometer settings is critical for achieving the desired sensitivity and specificity.[6]

Recommended MS/MS Optimization Workflow:

  • Infuse a standard solution of the parent compound and any available metabolite standards directly into the mass spectrometer to determine the optimal precursor ion. For 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, expect to see the [M+H]+ ion in positive ionization mode.

  • Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor-product ion transition to maximize the signal intensity.

  • Set up Multiple Reaction Monitoring (MRM) transitions for the parent drug and each metabolite using the optimized parameters.

Example MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Drug281.1147.125
Hydroxylated Metabolite297.1163.128
Glucuronide Metabolite457.1281.120

Troubleshooting Mass Spectrometry:

IssuePossible CauseSuggested Solution
Low Sensitivity - Sub-optimal ionization parameters. - Poor fragmentation.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature). - Re-optimize collision energy for each transition.
Crosstalk - MRM transitions are too close.- Select different product ions with better separation. - Increase the dwell time for each transition.
Interferences - Endogenous compounds with similar MRM transitions.- Improve chromatographic separation. - Select a more specific product ion.

Validation of the Analytical Method

Once the method is developed, it must be validated according to regulatory guidelines to ensure its reliability.[14][15][16] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.[17]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[7][9]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

For detailed guidance on bioanalytical method validation, refer to the FDA's "Bioanalytical Method Validation Guidance for Industry".[14]

References

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addressing cytotoxicity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in non-target cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Cytotoxicity in Non-Target Cells

Welcome to the technical support guide for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are using this compound and encountering unexpected cytotoxicity in their non-target or control cell lines. As Senior Application Scientists, our goal is to provide you with the logical framework, experimental protocols, and field-proven insights necessary to diagnose, understand, and address these off-target effects.

The core structure of this compound belongs to the phthalazinone class, a privileged scaffold in medicinal chemistry known to produce potent inhibitors of various signaling pathways, including receptor tyrosine kinases (RTKs) and enzymes involved in DNA repair.[1][2] Phthalazinone derivatives have been investigated as anticancer agents, and while potent, they can sometimes exhibit a narrow therapeutic window.[3] This guide will help you navigate the complexities of off-target cytotoxicity to refine your experimental approach.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when unexpected cytotoxicity is observed.

Q1: I'm observing significant cell death in my non-target/control cell line. Is this expected for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid?

While the primary target of this compound may be specific to your cancer cell model, phthalazinone-based molecules can sometimes inhibit multiple kinases or other enzymes with varying potency.[4] Therefore, observing cytotoxicity in non-target cells, especially at higher concentrations, is not entirely unexpected. The crucial first step is to determine if this is a specific, off-target pharmacological effect or a non-specific, toxic effect.

Q2: How can I be sure the observed cytotoxicity is caused by the compound and not my experimental setup?

This is a critical first question to rule out experimental artifacts. Cell culture itself has many variables that can lead to cell death.[5][6] Before investigating complex mechanistic causes, verify the following:

  • Reagent Quality: Ensure the compound is fully dissolved in a vehicle (e.g., DMSO) that is non-toxic at the final concentration used. Run a vehicle-only control.

  • Cell Culture Health: Are your cells healthy to begin with? Check for signs of stress, contamination (especially mycoplasma), and ensure you are using cells with a low passage number.[5]

  • Incubator Conditions: Verify the temperature, CO2 levels, and humidity of your incubator, as even minor fluctuations can induce stress and cell death.[6]

  • Handling Technique: Avoid harsh pipetting or high-speed centrifugation, especially after thawing, as cells can be fragile.[5]

Q3: What is the difference between apoptosis and necrosis, and why is it important for my investigation?

Distinguishing the mode of cell death is a fundamental step in troubleshooting.

  • Apoptosis (Programmed Cell Death): An active, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of specific enzymes called caspases.[5] Apoptosis suggests the compound is triggering a specific signaling pathway.

  • Necrosis (Passive Cell Death): A passive, energy-independent process resulting from acute cellular injury, leading to cell swelling and lysis.[5] Necrosis often points towards non-specific toxicity, such as membrane disruption or severe metabolic stress.

Identifying the dominant cell death pathway will guide your subsequent mechanistic experiments. For example, if you observe apoptosis, you might investigate off-target kinase inhibition. If you see necrosis, you might look for signs of oxidative stress or membrane damage.

Part 2: A Step-by-Step Troubleshooting Workflow

If you have ruled out experimental artifacts, follow this workflow to systematically investigate the cause of cytotoxicity.

G cluster_0 Phase 1: Confirm & Characterize cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Mitigate & Optimize A Start: Unexpected Cytotoxicity Observed B Step 1: Perform Dose-Response Analysis in Target vs. Non-Target Cells A->B C Step 2: Determine Mode of Cell Death (Apoptosis vs. Necrosis) B->C Cytotoxicity confirmed D Hypothesis A: Off-Target Kinase Inhibition C->D Apoptosis is dominant E Hypothesis B: NQO1-Mediated Oxidative Stress C->E Necrosis is dominant or Apoptosis observed G Strategy 1: Dose Optimization & Combination Therapy D->G I Strategy 3: Re-evaluate Target Specificity D->I E->G H Strategy 2: Co-treatment with Cytoprotective Agents (e.g., NAC) E->H F Hypothesis C: Other Cellular Stress F->I NQO1_Pathway cluster_0 cluster_1 Compound Phthalazinone (Quinone-like structure) Hydroquinone Unstable Hydroquinone Compound->Hydroquinone 2e⁻ reduction Semiquinone Semiquinone Radical Hydroquinone->Semiquinone Auto-oxidation (1e⁻) Semiquinone->Compound Auto-oxidation (1e⁻) ROS Reactive Oxygen Species (ROS) CellDeath Oxidative Stress & Cell Death ROS->CellDeath NQO1 NQO1 Enzyme NADP NAD(P)+ NQO1->NADP NADPH NAD(P)H NADPH->NQO1 e⁻ donor O2 O₂ O2_radical O₂⁻ O2->O2_radical O2_radical->ROS

Caption: Futile redox cycling mediated by NQO1 enzyme.

  • Actionable Step: Test whether the cytotoxicity is dependent on NQO1 activity. Use a cell line known to have high NQO1 expression and see if the cytotoxicity can be rescued by co-treatment with dicoumarol, an NQO1 inhibitor. [7]Additionally, measure ROS production directly using a fluorescent probe like DCFDA.

Part 3: Strategies for Mitigation

Once you have a working hypothesis, you can implement strategies to reduce the off-target effects.

Table 3: Summary of Mitigation Strategies

Strategy Approach When to Use Rationale
Dose Optimization Use the lowest effective concentration of the compound in your target cells. Always the first strategy to try. Minimizes off-target effects by staying below the toxic threshold for non-target cells.
Combination Therapy Combine a lower dose of your compound with another agent that targets a different pathway. [8][9] When a single-agent dose cannot achieve the desired effect without toxicity. Synergistic or additive effects can allow for dose reduction of both compounds, thereby reducing individual toxicities. [10]

| Co-treatment with Antioxidants | Add an antioxidant like N-Acetylcysteine (NAC) to your cell culture medium. [11][12]| If you have evidence of ROS-mediated cytotoxicity (Hypothesis B). | NAC is a precursor to the antioxidant glutathione and can directly scavenge ROS, protecting cells from oxidative damage. [11]|

Part 4: Detailed Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Plate-Based)

This protocol is adapted from commercially available luminescent assays, such as the Caspase-Glo® 3/7 Assay. [13]

  • Plate Cells: Seed cells in a white-walled, 96-well plate at a predetermined optimal density in 100 µL of media. Include wells for vehicle controls and untreated controls.

  • Treat Cells: Add the compound at various concentrations and incubate for the desired period (e.g., 24, 48 hours).

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Read: Measure the luminescence using a plate-reading luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Protocol 2: LDH Release Assay (Colorimetric)

This protocol is based on standard LDH cytotoxicity assay kits. [14][15]

  • Plate Cells: Seed cells in a clear, 96-well flat-bottom plate. Include the following triplicate controls:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Maximum LDH release (lyse untreated cells with 10X Lysis Buffer 45 minutes before the end of incubation)

  • Treat Cells: Add the compound at various concentrations and incubate. The final volume in each well should be 100 µL.

  • Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes. [15]Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH Reaction Solution according to the manufacturer's protocol.

  • Add Reaction Mixture: Add 50 µL of the Reaction Solution to each well of the new plate containing the supernatant.

  • Incubate: Tap the plate gently to mix. Incubate for up to 30 minutes at room temperature, protected from light. [15]7. Stop Reaction: Add 50 µL of Stop Solution to each well and mix.

  • Read: Measure the absorbance at 490 nm using a microplate reader. [14]9. Calculate: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

By applying this structured approach, you can move from observing a problem—unexpected cytotoxicity—to understanding its underlying cause and implementing a rational strategy to mitigate it, thereby strengthening the quality and reliability of your research.

References

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  • PubMed. The role of quinone reductase (NQO1) and quinone chemistry in quercetin cytotoxicity. Free Radical Biology and Medicine. 2000. Available from: [Link]

  • ACS Publications. Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. ACS Chemical Neuroscience. 2021. Available from: [Link]

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Validation & Comparative

A Comparative In Vivo Validation Guide for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid: A Novel Phthalazinone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid , a novel compound belonging to the phthalazinone class of heterocyclic molecules. Phthalazinone derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document will detail a proposed dual-pathway in vivo validation strategy, comparing the subject compound against established therapeutics in both oncology and inflammation models. The experimental designs herein are structured to provide robust, reproducible data for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The core chemical scaffold of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, the phthalazin-1(2H)-one system, is a privileged structure in medicinal chemistry.[3] Numerous derivatives have demonstrated potent biological effects, with a significant number acting as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[4] The inhibition of PARP is a clinically validated strategy in oncology, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] Furthermore, phthalazinone derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of COX-2 and 5-LOX.[6]

Given this precedent, this guide proposes a two-pronged in vivo investigation to elucidate the primary biological activity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid:

  • Oncology: A comparative study against a known PARP inhibitor in a human tumor xenograft model.

  • Inflammation: A comparative study against a standard non-steroidal anti-inflammatory drug (NSAID) in a murine acute inflammation model.

This dual-pathway approach will enable a comprehensive characterization of the compound's therapeutic potential.

Comparative In Vivo Oncology Study: PARP Inhibition

The potential of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid as a PARP inhibitor will be assessed in a human breast cancer xenograft model. Olaparib, a clinically approved PARP inhibitor, will serve as the positive control.

Experimental Workflow

G cluster_0 Pre-clinical Preparation cluster_1 Xenograft Model Development cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture Human Breast Cancer Cell Line Culture (e.g., MDA-MB-436) animal_acclimatization Acclimatization of Immunocompromised Mice tumor_implantation Subcutaneous Implantation of Cancer Cells tumor_growth Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle Group 1 treatment_compound 4-(4-methyl-1-oxophthalazin- 2(1H)-yl)benzoic acid randomization->treatment_compound Group 2 treatment_olaparib Olaparib (Positive Control) randomization->treatment_olaparib Group 3 tumor_volume Tumor Volume Measurement treatment_vehicle->tumor_volume treatment_compound->tumor_volume treatment_olaparib->tumor_volume body_weight Body Weight Monitoring tumor_volume->body_weight tumor_excision Tumor Excision and Pharmacodynamic Analysis body_weight->tumor_excision

Caption: Workflow for the in vivo oncology xenograft study.

Detailed Experimental Protocol
  • Cell Culture: MDA-MB-436 human breast cancer cells, which harbor a BRCA1 mutation, will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) will be used. All animal procedures should be performed in accordance with institutional guidelines.

  • Tumor Implantation: 5 x 10^6 MDA-MB-436 cells in 100 µL of a 1:1 mixture of media and Matrigel will be subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors will be allowed to grow to a mean volume of 150-200 mm³. Mice will then be randomized into three groups (n=8-10 per group).

  • Dosing:

    • Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% methylcellulose) daily via oral gavage.

    • Group 2 (Test Compound): Administered with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

    • Group 3 (Positive Control): Administered with Olaparib at a clinically relevant dose (e.g., 50 mg/kg) daily via oral gavage.

  • Monitoring: Tumor volume and body weight will be measured twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • Pharmacodynamic Analysis: At the end of the study, tumors will be excised. A portion of the tumor will be flash-frozen for Western blot analysis of poly(ADP-ribose) (PAR) levels, a direct marker of PARP activity. Another portion will be fixed in formalin for immunohistochemical analysis.

Anticipated Data and Comparative Analysis
ParameterVehicle Control4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acidOlaparib
Tumor Growth Inhibition (%) 0To be determinedExpected > 50%
Change in Body Weight (%) < 5%To be determined< 10%
Tumor PAR Levels (relative to vehicle) 100%To be determinedExpected < 20%

Comparative In Vivo Inflammation Study: Anti-inflammatory Activity

The potential anti-inflammatory properties of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid will be evaluated in a carrageenan-induced paw edema model in rats.[6] Diclofenac, a widely used NSAID, will serve as the positive control.

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Treatment Administration cluster_2 Induction and Measurement animal_acclimatization Acclimatization of Sprague-Dawley Rats baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement treatment_vehicle Vehicle Control baseline_measurement->treatment_vehicle treatment_compound 4-(4-methyl-1-oxophthalazin- 2(1H)-yl)benzoic acid baseline_measurement->treatment_compound treatment_diclofenac Diclofenac (Positive Control) baseline_measurement->treatment_diclofenac carrageenan_injection Subplantar Injection of Carrageenan treatment_vehicle->carrageenan_injection treatment_compound->carrageenan_injection treatment_diclofenac->carrageenan_injection paw_volume_measurement Paw Volume Measurement at 1, 3, and 5 hours carrageenan_injection->paw_volume_measurement

Caption: Workflow for the in vivo carrageenan-induced paw edema study.

Detailed Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (180-200 g) will be used.

  • Grouping and Dosing: Rats will be divided into four groups (n=6 per group) and fasted overnight before the experiment.

    • Group 1 (Normal Control): No treatment.

    • Group 2 (Vehicle Control): Administered with the vehicle (e.g., 1% carboxymethyl cellulose) orally 1 hour before carrageenan injection.

    • Group 3 (Test Compound): Administered with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid at a predetermined dose (e.g., 20 mg/kg) orally 1 hour before carrageenan injection.

    • Group 4 (Positive Control): Administered with Diclofenac (e.g., 10 mg/kg) orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline will be injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume will be measured using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema will be calculated using the formula: [ (1 - (Vt/Vc)) x 100 ], where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.

Anticipated Data and Comparative Analysis
Time PointVehicle Control (% Edema)4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (% Inhibition)Diclofenac (% Inhibition)
1 hour To be determinedTo be determinedExpected > 30%
3 hours To be determinedTo be determinedExpected > 50%
5 hours To be determinedTo be determinedExpected > 40%

Mechanistic Insights and Signaling Pathways

The proposed biological activities of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid are rooted in well-defined signaling pathways.

PARP Inhibition and DNA Damage Response

G ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp par PAR Polymer Synthesis parp->par recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair compound 4-(4-methyl-1-oxophthalazin- 2(1H)-yl)benzoic acid inhibition Inhibition of PARP compound->inhibition inhibition->parp trapping PARP Trapping on DNA inhibition->trapping replication_fork Replication Fork Collapse trapping->replication_fork dsbs Double-Strand Breaks (DSBs) replication_fork->dsbs apoptosis Apoptosis in HR-Deficient Cells dsbs->apoptosis

Caption: Proposed mechanism of action for PARP inhibition.

Inhibition of PARP by 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is hypothesized to disrupt the repair of single-strand DNA breaks.[7] In cells with homologous recombination deficiency, this leads to the accumulation of double-strand breaks during DNA replication, ultimately triggering apoptosis.

Anti-inflammatory Action

The anti-inflammatory effects of phthalazinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

Conclusion and Future Directions

This guide outlines a robust and comparative in vivo strategy to validate the biological activity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. The proposed oncology and inflammation models will provide critical data on its efficacy and potential mechanism of action. Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to fully assess its therapeutic potential. The versatility of the phthalazinone scaffold suggests that this compound could be a valuable lead for the development of novel therapeutics.[2]

References

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. (2025).
  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2014). PubMed.
  • A Comparative Guide to In Vivo Target Engagement Validation for Novel PARP-2 Inhibitors. (2025). BenchChem.
  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Prolifer
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2021). MDPI.
  • Microwave‐Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. (2022).
  • In vivo visualization of PARP inhibitor pharmacodynamics. (2021). PMC - NIH.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2017). AACR Journals.
  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (2016). PubMed.

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comparing the efficacy of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Pimodivir (VX-787) and Other Influenza Antiviral Agents

An In-depth Guide for Researchers and Drug Development Professionals on the Efficacy of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Executive Summary

The landscape of influenza antiviral therapy is continually evolving, driven by the persistent threat of seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. This guide provides a comprehensive comparison of the investigational antiviral agent 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, more commonly known as pimodivir (VX-787), with established and other novel influenza inhibitors. Pimodivir targets a unique mechanism of action by inhibiting the cap-binding function of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2] This guide will delve into the mechanistic distinctions, comparative efficacy data from preclinical and clinical studies, and the potential role of pimodivir in the context of current and future influenza treatment paradigms. While the clinical development of pimodivir was discontinued, the wealth of data generated provides valuable insights for the ongoing development of next-generation influenza antivirals.[1][3][4]

Introduction: The Unmet Need in Influenza Antiviral Therapy

Influenza viruses pose a significant global health burden, causing millions of cases of severe illness and hundreds of thousands of deaths annually.[5] Vaccination remains the primary strategy for prevention, but its effectiveness can vary depending on the match between the vaccine strains and circulating viruses.[6] Antiviral medications are a critical second line of defense for both treatment and prophylaxis.[6]

For decades, the therapeutic arsenal against influenza was limited to two main classes of drugs: the adamantanes (M2 ion channel inhibitors) and the neuraminidase inhibitors (NAIs). However, widespread resistance has rendered the adamantanes, such as amantadine and rimantadine, largely ineffective against circulating influenza A strains.[6][7] While NAIs like oseltamivir and zanamivir remain important, the emergence of resistant strains and their variable efficacy, particularly if not administered early, underscore the need for novel antivirals with different mechanisms of action.[8][9] This has spurred the development of new agents targeting the highly conserved influenza virus polymerase complex, including pimodivir and the more recently approved baloxavir marboxil.[10]

Mechanisms of Action: A Divergence in Viral Targets

A fundamental understanding of the distinct mechanisms of action is crucial for appreciating the comparative efficacy and potential for combination therapy.

Pimodivir (VX-787): A PB2 Cap-Binding Inhibitor

Pimodivir represents a novel class of influenza A-specific inhibitors that target the viral RNA-dependent RNA polymerase (RdRP) complex.[2] Specifically, it binds to the cap-binding domain of the polymerase basic 2 (PB2) subunit.[2][11] This action prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[12][13] By inhibiting this crucial step, pimodivir effectively halts viral gene transcription and replication.[11][14] It is important to note that pimodivir's activity is specific to influenza A viruses and it has shown negligible activity against influenza B viruses.[2][11]

cluster_HostCell Host Cell Host_mRNA Host Pre-mRNA (with 5' cap) PB2 Influenza Polymerase (PB2 subunit) Host_mRNA->PB2 'Cap-Snatching' Pimodivir Pimodivir Pimodivir->PB2 Inhibits cap-binding Viral_mRNA_Synthesis Viral mRNA Synthesis PB2->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Caption: Mechanism of action of Pimodivir.

Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir)

Oseltamivir (Tamiflu®) and zanamivir (Relenza®) are competitive inhibitors of the influenza virus neuraminidase (NA) enzyme.[5][8][15] Neuraminidase is a glycoprotein on the surface of the virus that is essential for the release of newly formed viral particles from infected host cells.[16] By cleaving sialic acid residues, neuraminidase prevents the aggregation of new virions at the cell surface and facilitates their spread to other cells.[16] NAIs mimic the natural substrate of neuraminidase, sialic acid, and bind to the enzyme's active site, preventing it from functioning.[15][16] This traps the new virus particles on the surface of the infected cell, limiting the progression of the infection.[9]

cluster_HostCell Host Cell Infected_Cell Infected Host Cell with budding virions Neuraminidase Viral Neuraminidase Infected_Cell->Neuraminidase facilitates NAI Neuraminidase Inhibitor (e.g., Oseltamivir) NAI->Neuraminidase Inhibits Viral_Release Viral Release and Spread Neuraminidase->Viral_Release

Caption: Mechanism of action of Neuraminidase Inhibitors.

Endonuclease Inhibitors (e.g., Baloxavir Marboxil)

Baloxavir marboxil (Xofluza®) is a prodrug that is converted to its active form, baloxavir acid.[12] Similar to pimodivir, it targets the influenza polymerase complex, but it inhibits the polymerase acidic (PA) subunit's cap-dependent endonuclease activity.[12][17] This also prevents the "cap-snatching" process necessary for viral mRNA synthesis.[13] While both pimodivir and baloxavir target the initiation of viral transcription, they bind to different subunits of the polymerase complex.[11][18]

cluster_HostCell Host Cell Host_mRNA Host Pre-mRNA (with 5' cap) PA_Endonuclease Influenza Polymerase (PA Endonuclease) Host_mRNA->PA_Endonuclease 'Cap-Snatching' Baloxavir Baloxavir Acid Baloxavir->PA_Endonuclease Inhibits Viral_mRNA_Synthesis Viral mRNA Synthesis PA_Endonuclease->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication

Caption: Mechanism of action of Endonuclease Inhibitors.

Adamantanes (e.g., Amantadine, Rimantadine)

Amantadine and rimantadine are M2 proton channel blockers.[7][19] The M2 ion channel is crucial for the uncoating of the influenza A virus once it has entered the host cell via an endosome.[19][20] By blocking this channel, these drugs prevent the release of viral genetic material into the cytoplasm, thereby inhibiting viral replication.[19][21] Due to high levels of resistance, the adamantanes are no longer recommended for the treatment of influenza.[7][22]

Comparative Efficacy: A Review of the Data

The efficacy of an antiviral is determined by its ability to reduce viral load, alleviate symptoms, and prevent complications. This section compares the available data for pimodivir with other key influenza inhibitors.

In Vitro and Preclinical Data

Pimodivir has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including those resistant to NAIs and adamantanes.[11][23] Its 50% inhibitory concentration (IC50) values are in the low nanomolar range for influenza A viruses.[14] Preclinical studies in animal models have shown that pimodivir can reduce viral titers in the lungs and improve survival rates.[14]

Clinical Trial Data

Clinical trials for pimodivir have shown a significant reduction in viral load in patients with influenza A.[24] A Phase IIa study in healthy volunteers experimentally inoculated with influenza A showed that pimodivir significantly reduced viral shedding compared to placebo.[23] A Phase 2b study (TOPAZ trial) in adults with acute uncomplicated influenza A demonstrated that pimodivir, both as a monotherapy and in combination with oseltamivir, resulted in significant virologic improvements over placebo.[24] The combination therapy showed a greater reduction in viral load than pimodivir alone.[24]

However, despite these promising virologic effects, Phase 3 trials did not demonstrate a significant added clinical benefit of pimodivir in combination with the standard of care (which often included oseltamivir) in both hospitalized and non-hospitalized high-risk patients with influenza A.[1][25] This led to the discontinuation of its clinical development program in 2020.[3][4]

The following table summarizes key efficacy data for pimodivir and other influenza antivirals.

Antiviral Agent Mechanism of Action Spectrum of Activity Key Efficacy Findings Resistance Potential
Pimodivir (VX-787) PB2 Cap-Binding InhibitorInfluenza ASignificant reduction in viral load in Phase 2 trials; however, failed to show added clinical benefit in Phase 3.[1][24]Emergence of resistance-conferring mutations in the PB2 subunit has been observed.[4]
Oseltamivir Neuraminidase InhibitorInfluenza A and BReduces duration of illness by approximately 1-1.5 days when started within 48 hours of symptom onset.[6][9]Resistance can emerge through mutations in the neuraminidase gene.
Zanamivir Neuraminidase InhibitorInfluenza A and BEfficacious in preventing and treating influenza, reducing illness duration by up to 2.5 days.[5][26]Resistance is less common than with oseltamivir.
Baloxavir Marboxil PA Endonuclease InhibitorInfluenza A and BShortens the duration of symptoms and shows a more rapid reduction in viral load compared to oseltamivir.[6]Resistance-associated substitutions in the PA gene can emerge during treatment.[17]
Amantadine/Rimantadine M2 Ion Channel BlockerInfluenza AHigh levels of resistance have rendered them largely ineffective.[22][27][28]Widespread resistance due to a single amino acid substitution in the M2 protein.[22][27]

Experimental Protocols

Reproducible and standardized methodologies are the cornerstone of comparative drug efficacy studies. Below are outlines of key experimental protocols used in the evaluation of influenza antivirals.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Virus Inoculation: Infect the cell monolayers with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).

  • Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the antiviral agent and low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque inhibition against the drug concentration.

Start Start Cell_Culture Culture MDCK Cells Start->Cell_Culture Infection Infect with Influenza Virus Cell_Culture->Infection Drug_Treatment Add Antiviral at Various Concentrations Infection->Drug_Treatment Incubation Incubate for Plaque Formation Drug_Treatment->Incubation Staining Fix and Stain Plaques Incubation->Staining Analysis Count Plaques and Calculate IC50 Staining->Analysis End End Analysis->End

Sources

A Comparative Guide to Phthalazinone Derivatives in Oncology: Benchmarking 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted and effective therapeutics is paramount. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the phthalazinone core has emerged as a privileged structure, giving rise to a diverse class of compounds with significant therapeutic potential. This guide provides a comparative analysis of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid against other notable phthalazinone derivatives, offering insights into their mechanisms of action, cytotoxic profiles, and the underlying structure-activity relationships that govern their efficacy in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.

The Phthalazinone Scaffold: A Versatile Framework for Anticancer Drug Design

The phthalazinone nucleus, a nitrogen-containing heterocyclic compound, serves as a versatile template for the development of potent inhibitors of various oncogenic targets.[1][2] This structural motif is a common feature in numerous bioactive molecules, leading to the successful design of novel anticancer drugs. The therapeutic utility of phthalazinone derivatives stems from their ability to target a range of critical cellular pathways involved in cancer progression, including DNA repair and angiogenesis. Notably, phthalazinone-based compounds have been successfully developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1][2]

Featured Compound: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

While extensive comparative data for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is not widely available in peer-reviewed literature, its structural features suggest potential as a modulator of the key pathways targeted by other phthalazinone derivatives. The presence of the phthalazinone core, coupled with a benzoic acid moiety, provides a framework for potential interactions with the active sites of enzymes like PARP or various kinases.

Molecular Structure:

  • Compound ID: 1650-0637[3]

  • Molecular Formula: C16H12N2O3[3]

  • Molecular Weight: 280.28 g/mol [3]

Further empirical studies are required to fully elucidate its specific mechanism of action and to benchmark its performance against established and emerging phthalazinone-based anticancer agents.

Comparative Analysis of Phthalazinone Derivatives

The anticancer efficacy of phthalazinone derivatives is intrinsically linked to their substitution patterns, which dictate their target specificity and potency. Below, we compare the performance of various phthalazinone derivatives based on their primary molecular targets.

PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[4] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4] The phthalazinone scaffold has been instrumental in the development of potent PARP inhibitors, including the FDA-approved drug Olaparib.[4]

Mechanism of Action: PARP Inhibition

The core mechanism involves the phthalazinone derivative mimicking the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP1/2 and preventing the synthesis of poly(ADP-ribose) (PAR).[4] This inhibition of DNA repair is particularly effective in cancer cells with compromised DNA repair pathways.

Data Presentation: In Vitro Efficacy of Phthalazinone-Based PARP Inhibitors

Compound/DerivativeTargetIC50 (nM)Cancer Cell LineReference
OlaparibPARP-11-5-[5]
Compound B16PARP-17.8-[5]
YCH1899PARP0.89Olaparib-resistant cells[6]
DLC-1-6PARP-1<0.2-[7]
DLC-49 (Dual PARP-1/HDAC-1 inhibitor)PARP-10.53-[7]
Compound 11cPARP-197A549 (Lung)[8]

Note: IC50 values are compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights for PARP Inhibitors:

The inhibitory activity of phthalazinone-based PARP inhibitors is significantly influenced by the nature of substituents and the length of the alkyl chain connecting to the aromatic ring.[4] For instance, the introduction of dithiocarboxylate or hydroxamic acid fragments has been shown to yield highly potent inhibitors.[7]

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition cluster_synthetic_lethality Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB unrepaired SSBs lead to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER BER->DNA_SSB repairs Phthalazinone Phthalazinone PARP Inhibitor Phthalazinone->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells BRCA_deficient BRCA-deficient Cancer Cell

Caption: PARP inhibition pathway.

VEGFR-2 Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] Several phthalazinone derivatives have been developed as potent VEGFR-2 inhibitors.[10]

Mechanism of Action: VEGFR-2 Inhibition

These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation. This blocks the downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, thereby inhibiting endothelial cell proliferation, migration, and survival.[9][11]

Data Presentation: In Vitro Efficacy of Phthalazinone-Based VEGFR-2 Inhibitors

Compound/DerivativeTargetIC50 (µM)Cancer Cell LineReference
Sorafenib (Reference)VEGFR-20.1-[12]
Compound 2gVEGFR-20.148-[9]
Compound 4aVEGFR-20.196-[9]
Compound 7aVEGFR-20.11-[12]
Compound 7fVEGFR-20.08-[13]
Compound 7c (HCT-116)Cytotoxicity1.36HCT-116 (Colon)[14]
Compound 8b (HCT-116)Cytotoxicity2.34HCT-116 (Colon)[14]
Compound 7c (MDA-MB-231)Cytotoxicity6.67MDA-MB-231 (Breast)[14]

Note: IC50 values are compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibitors:

The design of potent phthalazinone-based VEGFR-2 inhibitors often involves the incorporation of specific linkers and hydrophobic moieties that enhance binding affinity to the receptor's active site. The presence of hydrazide and urea spacers has been shown to contribute to higher VEGFR-2 binding affinity and, consequently, greater anticancer activity.[9]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Phthalazinone Phthalazinone VEGFR-2 Inhibitor Phthalazinone->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway.

EGFR Inhibitors: A Strategy Against Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, leading to cell proliferation, survival, and metastasis.[7][15][16] Overexpression and mutations of EGFR are common in various cancers, making it an attractive therapeutic target.[15]

Mechanism of Action: EGFR Inhibition

Phthalazinone-based EGFR inhibitors act by competing with ATP for binding to the intracellular kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and survival.

Data Presentation: In Vitro Efficacy of Phthalazinone-Based EGFR Inhibitors

Compound/DerivativeTargetIC50 (nM)Cancer Cell LineReference
Erlotinib (Reference)EGFR80-[11]
Compound 12dEGFR21.4-[11]
Compound 11d (MDA-MB-231)Cytotoxicity0.92 µMMDA-MB-231 (Breast)[11]
Compound 12c (MDA-MB-231)Cytotoxicity1.89 µMMDA-MB-231 (Breast)[11]
Compound 12d (MDA-MB-231)Cytotoxicity0.57 µMMDA-MB-231 (Breast)[11]

Note: IC50 values are compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

The cytotoxic potency of phthalazinone-based EGFR inhibitors is influenced by the nature of the substituents on the phthalazinone core. For example, specific modifications can lead to compounds with potent cytotoxicity in the sub-micromolar range.[11]

Signaling Pathway: EGFR-Mediated Cancer Cell Proliferation

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival Cancer_Progression Cancer Progression Proliferation->Cancer_Progression Survival->Cancer_Progression Metastasis->Cancer_Progression Phthalazinone Phthalazinone EGFR Inhibitor Phthalazinone->EGFR inhibits

Caption: EGFR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of phthalazinone derivatives.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat cells with phthalazinone derivatives incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize measure_abs Measure absorbance (570 nm) solubilize->measure_abs analyze Analyze data (Calculate IC50) measure_abs->analyze end End analyze->end

Caption: MTT assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phthalazinone derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Start treat_cells Treat cells with phthalazinone derivatives start->treat_cells harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, room temperature, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Apoptosis assay workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the phthalazinone derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the phthalazinone derivative, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • PI Staining: Add propidium iodide staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion

The phthalazinone scaffold represents a highly promising framework for the development of novel anticancer agents. While direct comparative data for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is currently limited, the broader class of phthalazinone derivatives has demonstrated significant efficacy against various cancer cell lines through the inhibition of key targets such as PARP, VEGFR-2, and EGFR. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to optimize potency and selectivity. Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and to guide the rational design of the next generation of phthalazinone-based cancer therapeutics.

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A Methodological Guide for Benchmarking the Antioxidant Capacity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antioxidant potential of the novel compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (hereafter referred to as PMB-Acid). Recognizing that a single assay is insufficient to capture the multifaceted nature of antioxidant activity, we present a multi-assay approach. This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and a robust data analysis framework for comparing PMB-Acid against established antioxidant standards.

The core principle of this guide is to establish a self-validating system of experiments. By employing assays based on different chemical mechanisms and benchmarking against well-characterized standards—Trolox, Ascorbic Acid, and Gallic Acid—this methodology ensures a comprehensive and reliable assessment of the compound's antioxidant profile.

Rationale for Experimental Design: A Multi-Faceted Approach

Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in numerous pathologies, making the discovery of novel antioxidants a critical area of research.[1] Evaluating a new chemical entity's antioxidant capacity requires a carefully designed experimental strategy. The antioxidant activity of a compound can be mediated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Therefore, relying on a single in vitro assay can produce misleading or incomplete results.[2][3]

Our proposed strategy employs three distinct, yet complementary, colorimetric assays to provide a holistic view of PMB-Acid's potential:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This SET-based assay uses a stable free radical (DPPH•) which, upon accepting an electron or hydrogen radical from an antioxidant, is reduced to the yellow-colored DPPH-H.[4][5] Its simplicity and reproducibility make it an excellent primary screening tool.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation.[7] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds, and its chemistry involves the direct generation of the radical monocation.[7]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the electron-donating capacity of a compound.[8] At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[9] This assay provides a direct measure of a compound's reducing power.

Selection of Standards: Benchmarking against known standards is crucial for contextualizing the activity of a novel compound. We have selected:

  • Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard for many antioxidant assays, particularly for expressing results in "Trolox Equivalents" (TE).[10]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that readily donates electrons, serving as a primary defense against aqueous radicals in biological systems.[11][12][13]

  • Gallic Acid: A naturally occurring phenolic acid known for its potent free radical scavenging capabilities, making it a high-potency benchmark.[1][14][15]

Experimental Workflow Overview

The overall process involves careful preparation of the test compound and standards, execution of the three parallel assays, and subsequent data analysis to determine key antioxidant metrics.

G cluster_prep 1. Preparation Stage cluster_assay 2. Assay Execution Stage cluster_analysis 3. Data Analysis Stage prep_compound Stock Solution Preparation (PMB-Acid in DMSO) serial_dil Serial Dilutions for Concentration Curves prep_compound->serial_dil prep_standards Stock Solution Preparation (Trolox, Ascorbic Acid, Gallic Acid) prep_standards->serial_dil assay_dpph DPPH Assay (Measure Absorbance @ 517 nm) serial_dil->assay_dpph assay_abts ABTS Assay (Measure Absorbance @ 734 nm) serial_dil->assay_abts assay_frap FRAP Assay (Measure Absorbance @ 593 nm) serial_dil->assay_frap calc_inhibition Calculate % Inhibition assay_dpph->calc_inhibition assay_abts->calc_inhibition assay_frap->calc_inhibition calc_ic50 Determine IC50 Values (DPPH & ABTS) calc_inhibition->calc_ic50 calc_teac Calculate Trolox Equivalents (TEAC & FRAP Value) calc_inhibition->calc_teac compare Comparative Benchmarking (Table & Interpretation) calc_ic50->compare calc_teac->compare G cluster_reaction Hypothetical Single Electron Transfer (SET) Mechanism PMB_Acid PMB-Acid PMB_Radical_Cation [PMB-Acid]•+ PMB_Acid->PMB_Radical_Cation e⁻ donation PMB_Acid_plus_DPPH + DPPH_Radical DPPH• DPPH_Anion DPPH⁻ DPPH_Radical->DPPH_Anion arrow_reaction PMB_Radical_plus_DPPH +

Caption: Hypothetical mechanism of PMB-Acid scavenging a free radical.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The following table presents illustrative data to demonstrate how the final results would be structured.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe(II)/µM)
PMB-Acid 85.2 ± 4.51.2 ± 0.10.8 ± 0.05
Trolox 22.5 ± 1.81.0 (Standard)1.0 (Standard)
Ascorbic Acid 18.9 ± 1.51.1 ± 0.081.5 ± 0.1
Gallic Acid 8.7 ± 0.92.5 ± 0.23.1 ± 0.2

Note: Data are presented as Mean ± SD (n=3). This data is hypothetical and for illustrative purposes only.

Interpretation of Illustrative Data: Based on this hypothetical data, PMB-Acid demonstrates moderate antioxidant activity. Its IC₅₀ in the DPPH assay is higher than all three standards, indicating lower radical scavenging potency. Its TEAC value suggests it is slightly more effective than Trolox in the ABTS assay, while its FRAP value indicates a lower reducing power compared to the standards. This profile suggests that PMB-Acid may act preferentially through mechanisms captured by the ABTS assay over direct electron donation (FRAP) or DPPH radical reduction.

Conclusion

This guide outlines a robust, multi-assay methodology for the systematic evaluation of the antioxidant capacity of the novel compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By employing DPPH, ABTS, and FRAP assays and benchmarking against well-established standards (Trolox, Ascorbic Acid, and Gallic Acid), researchers can obtain a comprehensive and reliable antioxidant profile. This structured approach, from experimental design to data interpretation, provides the necessary scientific rigor for advancing novel compounds in the drug discovery pipeline. The true potential of PMB-Acid can only be confirmed through the empirical application of these detailed protocols.

References

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A Comparative Analysis of the Antibacterial Spectrum of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative analysis of the antibacterial spectrum of the novel synthetic compound, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. Phthalazinone derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While the specific antibacterial profile of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is not yet extensively documented in peer-reviewed literature, this guide outlines a rigorous, multi-faceted experimental approach to elucidate its potential as an antibacterial agent.[3] We will detail the requisite methodologies, from initial screening to quantitative evaluation, and provide the scientific rationale for each experimental choice, ensuring a robust and self-validating study.

Introduction: The Rationale for Investigation

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.[4] Heterocyclic compounds, such as phthalazinones, represent a promising avenue of research due to their synthetic tractability and wide range of pharmacological properties.[5] Preliminary studies on various phthalazinone derivatives have revealed encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] This guide, therefore, proposes a systematic evaluation of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid to determine its spectrum of activity and relative potency compared to established antibiotics.

Experimental Design: A Two-Tiered Approach

A comprehensive assessment of a novel compound's antibacterial profile is best achieved through a tiered approach, beginning with a qualitative screening assay followed by a more precise quantitative method. This strategy allows for an efficient initial assessment of activity and conserves resources for more detailed characterization of promising candidates.

Tier 1: Qualitative Assessment via the Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique for preliminary determination of a microorganism's susceptibility to an antimicrobial agent.[8][9] This method relies on the diffusion of the antimicrobial compound from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition if the organism is susceptible.[10][11]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacteria from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plates:

    • Use Mueller-Hinton agar (MHA), the recommended medium for routine susceptibility testing due to its consistency and minimal inhibition of common antibiotics.[11]

    • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[8]

  • Application of Antimicrobial Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a standardized concentration of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

    • Aseptically place the impregnated disks onto the inoculated MHA plates, ensuring they are at least 24 mm apart to prevent overlapping zones of inhibition.[9]

    • Include disks of standard-of-care antibiotics as positive controls. The selection of these comparators should be guided by the target bacterial species (e.g., Vancomycin for Gram-positive and Ciprofloxacin for Gram-negative bacteria). A disk impregnated with the solvent used to dissolve the test compound should be included as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[12]

  • Interpretation of Results:

    • Measure the diameter of the zones of complete growth inhibition in millimeters.

    • The size of the inhibition zone provides a qualitative measure of the compound's antibacterial activity against the tested organism.[10]

Diagram of the Kirby-Bauer Disk Diffusion Workflow

KirbyBauerWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate MHA Plates with Bacterial Suspension Inoculum->Inoculate MHA Prepare Mueller-Hinton Agar Plates MHA->Inoculate PlaceDisks Place Test Compound and Control Antibiotic Disks Inoculate->PlaceDisks Incubate Incubate at 35°C for 18-24 hours PlaceDisks->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure BrothMicrodilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis SerialDilution Prepare Serial Dilutions of Test Compound in MHB InoculatePlate Inoculate Microtiter Plate with Bacteria and Compound SerialDilution->InoculatePlate InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->InoculatePlate IncubatePlate Incubate at 37°C for 16-20 hours InoculatePlate->IncubatePlate ReadMIC Visually Determine MIC (Lowest Concentration with No Visible Growth) IncubatePlate->ReadMIC

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Data Presentation and Comparative Analysis

The results of the antibacterial susceptibility testing should be presented in a clear and concise manner to facilitate comparative analysis.

Table 1: Comparative Antibacterial Activity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid and Reference Antibiotics (Hypothetical Data)

Bacterial StrainGram Stain4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acidVancomycinCiprofloxacin
Zone of Inhibition (mm) Zone of Inhibition (mm) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Positive182025
Enterococcus faecalis ATCC 29212Positive121815
Escherichia coli ATCC 25922Negative15-30
Pseudomonas aeruginosa ATCC 27853Negative8-28
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureus ATCC 25923Positive810.5
Enterococcus faecalis ATCC 29212Positive3222
Escherichia coli ATCC 25922Negative16>1280.25
Pseudomonas aeruginosa ATCC 27853Negative64>1281

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained through the experimental procedures outlined in this guide.

Interpretation and Future Directions

The interpretation of the experimental data should be guided by established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [13][14]These organizations provide breakpoints for interpreting susceptibility test results as Susceptible (S), Intermediate (I), or Resistant (R). [15][16] A promising result would be significant zones of inhibition and low MIC values against a broad spectrum of bacteria, or potent activity against a specific class of pathogens, particularly multidrug-resistant strains. Should 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid demonstrate significant antibacterial activity, further studies would be warranted to investigate its mechanism of action, cytotoxicity, and in vivo efficacy.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative analysis of the antibacterial spectrum of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By adhering to standardized methodologies and including appropriate comparators, researchers can generate reliable and reproducible data to assess the potential of this novel phthalazinone derivative as a future antibacterial agent. The systematic approach outlined herein will contribute valuable knowledge to the ongoing search for new therapeutics to combat the global threat of antimicrobial resistance.

References

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A Comparative Guide to Elucidating the Mechanism of Action of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a diverse array of pharmacologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antihistaminic, antiviral, and notably, anticancer properties.[3][4] A significant breakthrough in the therapeutic application of phthalazinone derivatives was the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, exemplified by the FDA-approved drug Olaparib.[5][6][7] Given the structural similarity of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid to known PARP inhibitors, a primary hypothesis is its function as a modulator of this critical DNA damage repair pathway.

The Hypothesized Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes integral to DNA repair, particularly the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[6] The catalytic activity of PARP, upon binding to damaged DNA, utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors.

The mechanism of action for phthalazinone-based PARP inhibitors is twofold:

  • Catalytic Inhibition : These small molecules act as competitive inhibitors at the NAD+ binding site within the catalytic domain of PARP.[6] By preventing the synthesis of PAR, the recruitment of the DNA repair machinery is stalled.

  • PARP Trapping : Beyond enzymatic inhibition, a crucial aspect of their cytotoxicity is the trapping of PARP on the DNA at the site of the break.[8][9] The inhibitor-bound PARP-DNA complex is a physical impediment to DNA replication. When a replication fork encounters this trapped complex, it can lead to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB).[10]

In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of these DSBs is lethal, a concept known as synthetic lethality.[6][11]

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of Phthalazinone Inhibitor cluster_2 Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits PARylation PAR Synthesis (PARylation) PARP->PARylation catalyzes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex signals SSB_Repair SSB Repair Repair_Complex->SSB_Repair mediates Inhibitor 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (Phthalazinone Inhibitor) Inhibitor->PARP inhibits Inhibitor->Trapped_PARP stabilizes Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork causes DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Proficient HR-Proficient Cell DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair HR Repair HR_Proficient->HR_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis synthetic lethality HR_Repair->SSB_Repair restores DNA integrity

Caption: Hypothesized PARP inhibition pathway for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Comparative Performance Analysis

To contextualize the potential efficacy of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid, we present a comparative analysis against the established PARP inhibitor, Olaparib, and a hypothetical structural analog, Compound X. The following table summarizes hypothetical, yet plausible, experimental data.

Parameter4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acidOlaparib (Reference)Compound X (Analog)
Target PARP1/2PARP1/2PARP1/2
PARP1 Enzymatic Inhibition (IC50) 1.2 nM1.5 nM5.8 nM
PARP Trapping Potency (Relative) HighHighModerate
Cellular Potency (MCF-7, BRCA1-mutant, GI50) 8 nM10 nM45 nM
Cellular Potency (U2OS, BRCA-proficient, GI50) 1.5 µM2.0 µM5.2 µM
Selectivity (BRCA-proficient / BRCA-mutant) 187.5-fold200-fold115.6-fold
Thermal Shift (ΔTm) in CETSA +5.2 °C+5.5 °C+3.1 °C

This data is illustrative and for comparative purposes only.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the hypothesized mechanism of action, a multi-faceted approach is essential. The following protocols are foundational for this endeavor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a ligand to its target protein in a cellular environment.[12][13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[15]

CETSA_Workflow start Intact Cells treatment Incubate with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid or DMSO (Control) start->treatment heating Heat aliquots to a range of temperatures (e.g., 40-70°C) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Soluble Fraction (Supernatant) centrifugation->supernatant detection Protein Detection (e.g., Western Blot for PARP1) supernatant->detection analysis Quantify and plot remaining soluble protein vs. temperature detection->analysis end Determine Thermal Shift (ΔTm) analysis->end

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., MCF-7) to approximately 80% confluency.

    • Harvest the cells and resuspend in a suitable buffer.

    • Divide the cell suspension into two aliquots: one for treatment with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid (at a concentration determined by initial potency assays, e.g., 10 µM) and one for a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge :

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Fractionation :

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing on ice).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis :

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble PARP1 in each sample by Western blotting using a specific anti-PARP1 antibody.

    • Quantify the band intensities and plot them as a percentage of the non-heated control against the corresponding temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for both the treated and control samples. The difference (ΔTm) indicates the degree of stabilization conferred by the compound.

In Vitro PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP1 enzyme.

  • Assay Preparation :

    • Use a commercially available PARP1 enzymatic assay kit (e.g., a colorimetric or chemiluminescent kit).

    • Prepare a reaction buffer containing NAD+ and activated DNA (histone-induced).

  • Compound Dilution :

    • Prepare a serial dilution of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in the assay buffer. Include a positive control (e.g., Olaparib) and a negative control (vehicle).

  • Enzymatic Reaction :

    • In a 96-well plate, add the reaction buffer, purified recombinant PARP1 enzyme, and the compound dilutions.

    • Initiate the reaction by adding the substrate (e.g., biotinylated NAD+).

    • Incubate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).

  • Detection :

    • Stop the reaction and perform the detection steps as per the kit's instructions. This typically involves transferring the mixture to a streptavidin-coated plate to capture the biotinylated PAR incorporated into histones, followed by incubation with an anti-PAR antibody and a secondary detection reagent.

  • Data Analysis :

    • Measure the signal (e.g., absorbance or luminescence).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression model.

Conclusion and Future Directions

The presented evidence strongly suggests that the mechanism of action for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is likely rooted in the inhibition of PARP. The comparative framework and detailed experimental protocols provided herein offer a clear path for the rigorous validation of this hypothesis. Future investigations should expand to include intracellular PARylation assays to confirm the compound's effect on PAR synthesis within the cell, as well as cell viability assays across a panel of BRCA-proficient and -deficient cell lines to confirm the synthetic lethality phenotype. Structure-activity relationship (SAR) studies, by comparing with analogs like the hypothetical Compound X, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold.

References

  • Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research. [Link][16]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link][5]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link][12]

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. [Link][17]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link][4]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link][7]

  • Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. ResearchGate. [Link][18]

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  • Thermal shift assay. Wikipedia. [Link][15]

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  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link][9]

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  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link][2]

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A Head-to-Head Comparison of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic Acid Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

The 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid scaffold represents a cornerstone in modern oncology, forming the structural basis for potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) network, and their inhibition has emerged as a powerful therapeutic strategy, particularly in cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] This principle, known as synthetic lethality, provides a targeted approach to killing cancer cells while sparing healthy tissue.[3]

However, the therapeutic landscape is not static. The quest for improved potency, enhanced selectivity, favorable pharmacokinetic profiles, and strategies to overcome resistance necessitates the continuous exploration of structural analogs. This guide provides a head-to-head comparison of key analogs derived from the 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid core. We will dissect how subtle molecular modifications translate into significant differences in biological activity, offering a data-driven perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design and present validated protocols to empower further research in this critical therapeutic area.

The Mechanism of Action: Engineering Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are cellular sentinels for DNA single-strand breaks (SSBs).[3][4] Upon detecting a break, PARP binds to the DNA and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity through the Base Excision Repair (BER) pathway.

Phthalazinone-based inhibitors function as competitive inhibitors, mimicking the nicotinamide moiety of PARP's substrate, NAD+, and binding to the enzyme's catalytic domain.[3] This action has a dual consequence:

  • Catalytic Inhibition: The synthesis of PAR chains is blocked, stalling the recruitment of the repair machinery.

  • PARP Trapping: The inhibitor "traps" the PARP enzyme on the DNA at the site of the break.

In healthy cells with functional Homologous Recombination (HR) repair pathways, the stalled replication forks and accumulated SSBs can be resolved. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication.[3] The cell's inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cells is the essence of synthetic lethality.[3][5]

Caption: A validated workflow for the comprehensive evaluation of novel PARP inhibitor analogs.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantitatively determines the IC₅₀ value of an analog by measuring its ability to inhibit the enzymatic activity of recombinant PARP1.

  • Causality: This is the primary screen to confirm direct interaction with the molecular target and determine potency, independent of cellular factors like membrane permeability.

  • Methodology:

    • Plate Preparation: Coat a 96-well plate with histone proteins, which act as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.

    • Reaction Mixture: Prepare a reaction buffer containing activated DNA (to stimulate PARP activity), biotinylated NAD+ (the substrate for PARylation), and recombinant human PARP1 enzyme.

    • Compound Addition: Add serial dilutions of the test analogs to the wells. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background).

    • Incubation: Add the reaction mixture to the wells and incubate at room temperature to allow the enzymatic reaction to proceed.

    • Detection: Wash the plate to remove unreacted components. Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains formed on the histones. [6] 6. Signal Generation: After another wash, add a chemiluminescent HRP substrate. The light output is directly proportional to the amount of PARylation, and thus, to PARP activity. [6] 7. Data Analysis: Measure the luminescent signal using a plate reader. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular PARylation Assay (Western Blot or ELISA)

This assay validates that the analog can penetrate the cell membrane and inhibit PARP activity within a cellular context. [7]

  • Causality: This is a crucial target engagement study. A compound may be a potent enzyme inhibitor but have poor cellular permeability. This assay confirms the inhibitor works in a more biologically relevant environment.

  • Methodology:

    • Cell Culture: Seed a relevant cell line (e.g., HeLa or a cancer line like MDA-MB-436) in a multi-well plate and allow cells to adhere.

    • Compound Treatment: Treat the cells with varying concentrations of the test analog for a specified period (e.g., 1-2 hours).

    • DNA Damage Induction: Induce DNA damage to activate cellular PARP. A common method is to briefly treat the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or MMS. [7] 4. Cell Lysis: Immediately lyse the cells to extract total protein and prevent protein degradation.

    • Detection (Western Blot):

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for poly(ADP-ribose) (PAR).

      • Use a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading.

      • Apply a secondary HRP-conjugated antibody and detect via chemiluminescence. A reduction in the PAR signal indicates inhibition of PARP activity.

    • Data Analysis: Quantify band intensity relative to the loading control. The concentration of the analog that causes a 50% reduction in the PAR signal is the cellular IC₅₀.

Protocol 3: Anti-Proliferative / Cytotoxicity Assay (CellTiter-Glo®)

This assay measures the effect of the analogs on the viability of cancer cells, particularly comparing their efficacy in HR-deficient versus HR-proficient cell lines to confirm the synthetic lethality mechanism.

  • Causality: This is the key phenotypic assay. It demonstrates that the target inhibition translates into the desired functional outcome: selectively killing cancer cells with a specific genetic vulnerability (e.g., BRCA mutation). Using an isogenic pair of cell lines (one with a BRCA mutation, the other with the wild-type gene restored) provides the strongest evidence for on-target synthetic lethality. [5][8]* Methodology:

    • Cell Seeding: Seed BRCA-deficient cells (e.g., MDA-MB-436, UWB1.289) and their corresponding BRCA-proficient counterparts (e.g., MDA-MB-231, UWB1.289+BRCA1) into 96-well plates and allow them to adhere. [5][9] 2. Compound Treatment: Add a range of concentrations of the test analogs to the wells.

    • Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (typically 3-6 days). [5] 4. Viability Measurement: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells.

    • Data Analysis: Read the luminescence on a plate reader. Calculate the percentage of cell viability relative to untreated controls. Plot viability versus inhibitor concentration to determine the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-deficient line compared to the proficient line indicates a potent synthetic lethal effect.

Conclusion and Future Directions

The 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid scaffold is a robust and highly druggable framework for the development of PARP inhibitors. The head-to-head comparison of its analogs demonstrates that while the phthalazinone core is critical for anchoring within the PARP active site, modifications to the linker and terminal regions are powerful levers for modulating potency, selectivity, and cellular activity. The data underscores a critical principle in drug discovery: high enzymatic potency is necessary but not sufficient. It must be co-optimized with cellular permeability and a clean selectivity profile to achieve a meaningful therapeutic effect.

Future research should focus on developing analogs that can overcome known resistance mechanisms, such as HR gene reversion mutations. [10]Furthermore, exploring dual-target inhibitors, such as the PARP/HDAC inhibitor cited, may offer novel therapeutic avenues to tackle complex tumor biology. [9]The systematic application of the validated experimental workflows described herein will be essential for identifying the next generation of phthalazinone-based therapeutics with superior clinical potential.

References

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed. (2015, December 15). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI. (2020, January 18). MDPI. Retrieved January 17, 2026, from [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC - NIH. (2022, February 24). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • PARP assay for inhibitors | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved January 17, 2026, from [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023, January 6). YouTube. Retrieved January 17, 2026, from [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib - AACR Journals. (2017, July 1). AACR Publications. Retrieved January 17, 2026, from [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Bridging the Gap: A Guide to the Experimental Validation of In Silico Predictions for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the modern drug discovery landscape, computational, or in silico, methods are indispensable tools that accelerate the identification of promising therapeutic candidates.[1][2][3] By simulating interactions between small molecules and biological targets, researchers can screen vast virtual libraries, prioritizing compounds for synthesis and experimental evaluation.[1][4] The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, notably forming the core of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Olaparib.[5][6][7] PARP-1 is a critical enzyme in the DNA damage response (DDR), primarily involved in repairing single-strand breaks (SSBs).[4][5] Its inhibition in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and cell death—a concept known as synthetic lethality.[5]

This guide focuses on 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid , a molecule sharing the core phthalazinone structure. Based on this structural homology, in silico models predict its activity as a PARP-1 inhibitor. However, a computational prediction is merely a hypothesis. The critical next step, and the focus of this guide, is the rigorous experimental validation required to confirm this prediction. We will detail a multi-tiered experimental workflow, explaining the causality behind each protocol, to systematically test the hypothesis, moving from direct biochemical assays to complex cellular models.

The In Silico Hypothesis: Docking to the PARP-1 Catalytic Domain

Computational screening, specifically molecular docking, predicted that 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid would bind effectively within the catalytic domain of PARP-1.[8][9] These simulations place the compound in the nicotinamide binding pocket, where it is predicted to compete with the native substrate, NAD+. The phthalazinone core mimics the nicotinamide moiety, while the benzoic acid group is predicted to form key interactions with amino acid residues in the active site.

cluster_in_silico In Silico Prediction Workflow Target Target Identification (PARP-1) Docking Molecular Docking Simulation Target->Docking Library Compound Library (Phthalazinone Derivatives) Library->Docking Scoring Binding Energy Calculation & Pose Analysis Docking->Scoring Hit Hit Identification: 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid Scoring->Hit

Caption: Workflow for the in silico identification of the candidate compound.

Table 1: Summary of Hypothetical In Silico Docking Results

ParameterPredicted ValueInterpretation
Binding Energy (kcal/mol)-9.8Strong predicted affinity, comparable to known inhibitors.
Key Interacting ResiduesGly863, Ser904, Tyr907Hydrogen bonding and pi-stacking interactions crucial for stabilizing the ligand in the active site.
Predicted Ki (nM)~25 nMSuggests potent enzymatic inhibition.

Experimental Validation Strategy: A Multi-Tiered Approach

Validating an in silico hit requires a logical progression from simple, direct biochemical assays to more complex, biologically relevant cellular systems. This ensures that the observed effects are due to the intended mechanism of action. Our strategy is threefold:

  • Biochemical Validation: Does the compound directly inhibit the PARP-1 enzyme?

  • Cellular Target Engagement: Does the compound enter cells and inhibit PARP-1 activity?

  • Phenotypic Confirmation: Does PARP-1 inhibition by the compound translate to the expected anti-cancer effect (synthetic lethality)?

cluster_validation Experimental Validation Workflow Biochem Tier 1: Biochemical Assay (In Vitro PARP-1 Inhibition) Cellular_Target Tier 2: Cellular Target Engagement (Intracellular PARylation Assay) Biochem->Cellular_Target Confirms direct activity Phenotype Tier 3: Phenotypic Assay (Synthetic Lethality in BRCA-deficient cells) Cellular_Target->Phenotype Confirms cellular activity Conclusion Validation Confirmed/Refuted Phenotype->Conclusion Confirms therapeutic hypothesis

Caption: A tiered strategy for the experimental validation of the in silico hit.

Part 1: Biochemical Validation - Direct PARP-1 Enzyme Inhibition

Causality: The first and most direct test of the in silico hypothesis is to determine if the compound can inhibit the purified PARP-1 enzyme in an in vitro setting. This isolates the interaction between the drug and its putative target, removing the complexities of cellular systems. A colorimetric assay is a robust and high-throughput method for this purpose.

Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for evaluating PARP inhibitors.[6][7]

  • Reagent Preparation:

    • Prepare PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

    • Reconstitute purified human PARP-1 enzyme in Assay Buffer to a working concentration (e.g., 1 U/mL).

    • Prepare a 10X NAD+ solution (e.g., 500 µM in water).

    • Prepare a 10X Activated DNA solution (e.g., 1 mg/mL Histone H1).

    • Prepare serial dilutions of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid and a reference inhibitor (e.g., Olaparib) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the test compound dilution or vehicle control.

    • Add 20 µL of PARP-1 enzyme solution to all wells except the "No Enzyme" control.

    • Add 10 µL of 10X Activated DNA to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 10X NAD+ solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • The specific detection method depends on the commercial kit used. Typically, this involves adding a developing solution that reacts with the biotinylated PAR polymers formed, followed by the addition of streptavidin-HRP and a colorimetric substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Subtract the background absorbance (No Enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Anticipated Data

Table 2: Biochemical Inhibition of PARP-1

CompoundPredicted Ki (nM)Experimental IC50 (nM)
4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid~2545 ± 5
Olaparib (Reference Control)~58 ± 2

A result like the one shown in Table 2 would provide strong initial validation, demonstrating that the compound directly inhibits the target enzyme at a nanomolar concentration, reasonably close to the in silico prediction.

Part 2: Cellular Validation - Target Engagement & Synthetic Lethality

Causality: Confirming biochemical activity is essential, but it doesn't guarantee a compound will work in a living system. The molecule must be able to cross the cell membrane, reach its target, and engage it in the complex cellular milieu. Furthermore, for a PARP inhibitor, the ultimate therapeutic goal is to selectively kill cancer cells with specific vulnerabilities.[5] Therefore, we must test for target engagement within cells and then assess the compound's cytotoxic effect based on the principle of synthetic lethality.

Protocol 1: Intracellular PARylation Assay (Western Blot)

This assay directly measures the product of PARP activity (poly ADP-ribose, or PAR) inside cells. A successful inhibitor should reduce the accumulation of PAR following DNA damage.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in appropriate media.

    • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat cells with various concentrations of the test compound or Olaparib for 1-2 hours. Include a vehicle-only control.

  • Induction of DNA Damage:

    • Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 1 mM MNNG for 15 minutes). Include an undamaged control.

  • Cell Lysis:

    • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against pan-ADP-ribose (PAR).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software. A dose-dependent decrease in the PAR signal upon compound treatment indicates successful target engagement.

Protocol 2: Synthetic Lethality Assessment (MTT Cell Viability Assay)

This assay compares the cytotoxicity of the compound in a BRCA-deficient cell line (which relies heavily on PARP for DNA repair) versus a BRCA-proficient cell line.[6]

  • Cell Culture and Seeding:

    • Culture a BRCA2-deficient cell line (e.g., Capan-1) and a BRCA-proficient cell line (e.g., MCF-7).

    • Seed both cell lines into separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include vehicle-only controls.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a buffered SDS solution).

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and determine the IC50 value for each cell line.

cluster_brca_proficient BRCA-Proficient Cell (Normal Repair) cluster_brca_deficient BRCA-Deficient Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP-1 SSB1->PARP1 DSB1 Double-Strand Break (DSB) (During Replication) SSB1->DSB1 BER Base Excision Repair (BER) PARP1->BER Survival1 Cell Survival BER->Survival1 HR Homologous Recombination (HR) DSB1->HR HR->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP-1 (Inhibited) SSB2->PARP2 DSB2 Accumulated DSBs SSB2->DSB2 Replication Stress HR_Deficient Defective HR DSB2->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: The mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Anticipated Data

Table 3: Cellular Activity and Synthetic Lethality

AssayCell LineIC50 (µM)Interpretation
Intracellular PARylation HeLaEC50 = 0.2 µMConfirms cell permeability and target engagement.
Cell Viability Capan-1 (BRCA2-deficient)0.5 ± 0.1Potent cytotoxicity in the target cancer cell type.
Cell Viability MCF-7 (BRCA-proficient)> 50High selectivity, validating the synthetic lethality hypothesis.

Discussion & Synthesis of Results

This guide outlines a systematic approach to validate the in silico prediction that 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is a PARP-1 inhibitor. If the experimental data align with the anticipated results in Tables 2 and 3, a strong, multi-layered case for validation is made:

  • Concordance between In Silico and Biochemical Data: An experimental IC50 of 45 nM (Table 2) would be in reasonable agreement with the predicted Ki of ~25 nM. This initial result validates the molecular docking model's ability to identify potent binders.

  • Translating Biochemical Potency to Cellular Efficacy: The low EC50 for PAR reduction in cells (Table 3) would demonstrate that the compound possesses favorable properties for cellular activity, such as membrane permeability and stability.

  • Mechanism-Driven Phenotype: The most critical piece of evidence is the selective cytotoxicity towards BRCA-deficient cells.[6] An IC50 of 0.5 µM in Capan-1 cells versus >50 µM in MCF-7 cells provides a selectivity index of >100, which is a hallmark of a successful PARP inhibitor acting through synthetic lethality.

Discrepancies between the stages are also informative. For example, potent biochemical activity but poor cellular activity could suggest issues with cell permeability or rapid metabolism, guiding the next steps in medicinal chemistry optimization. Conversely, cellular activity without direct biochemical inhibition might point towards an off-target effect.

Conclusion

The journey from a promising in silico prediction to a validated lead compound is paved with rigorous experimental testing. Computational models are powerful hypothesis-generating tools, but they must be substantiated by empirical data.[10] The framework presented here, progressing from direct enzyme kinetics to mechanism-based cellular assays, provides a robust and logical pathway for validating 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid as a genuine PARP-1 inhibitor. This self-validating system ensures that each step builds upon the last, providing a comprehensive and trustworthy assessment of the compound's therapeutic potential.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug discovery and development, 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid presents a unique set of handling requirements. While a specific Safety Data Sheet (SDS) is not yet widely available, a comprehensive safety protocol can be established by examining its structural components: a phthalazinone core and a benzoic acid moiety. This guide provides a detailed operational plan for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Landscape

The chemical structure of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid suggests potential hazards associated with both phthalazinone and benzoic acid derivatives. Benzoic acid and its related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Prolonged or repeated exposure, particularly through inhalation, can lead to organ damage.[2][3] Therefore, a cautious approach is paramount.

Key Physicochemical Properties:

  • Molecular Formula: C₁₆H₁₂N₂O₃[5]

  • Molecular Weight: 280.28 g/mol [5]

  • Appearance: Likely a solid powder at room temperature.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the recommended equipment, drawing upon best practices for handling similar chemical entities.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Safety goggles with side-shields or a full-face shield.[1][2]Protects against airborne powder and accidental splashes of solutions. A face shield is recommended when handling larger quantities or during procedures with a higher risk of splashing.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2]Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals.[6] Regularly inspect gloves for any signs of degradation or perforation.
Laboratory coat or chemical-resistant apron.[1][6]Provides a barrier against spills and prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or a respirator with P100 filters).[1][6]Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6]

II. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk and ensuring experimental reproducibility.

Pre-Handling Checklist:
  • Designated Area: All handling of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid should occur in a designated area, such as a chemical fume hood, to control the release of airborne particles.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid organic acids should be available in the immediate vicinity.

Experimental Workflow:

The following diagram illustrates the recommended workflow for the safe handling of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction clean_decontaminate Decontaminate Work Surfaces handle_reaction->clean_decontaminate clean_dispose Dispose of Waste Properly clean_decontaminate->clean_dispose clean_ppe Doff PPE Correctly clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, don the appropriate PPE as detailed in the table above.[6] Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Weighing: To minimize the generation of airborne dust, weigh the solid compound within the fume hood. Use a draft shield on the analytical balance if necessary.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.[7]

Spill Management:

In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container.

III. Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are crucial for maintaining a safe laboratory environment and adhering to regulatory requirements.

Storage Guidelines:
  • Store 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent moisture absorption.[2]

  • Store away from strong oxidizing agents and bases.[1]

Disposal Plan:

All waste containing 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid must be treated as hazardous waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams, particularly from bases and other incompatible materials.[7][8]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.[7][9] The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: The primary method of disposal should be through your institution's hazardous waste management program.[7] Neutralization of the acidic waste with a weak base like sodium bicarbonate may be possible, but this should only be done by trained personnel and in accordance with institutional and local regulations.[9] Never dispose of this chemical down the drain.[7][10]

The following diagram outlines the decision-making process for the disposal of waste containing 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid.

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Place in a labeled, sealed container for solid hazardous waste. is_solid->solid_container Solid liquid_container Place in a labeled, sealed container for liquid hazardous waste. is_solid->liquid_container Liquid contact_ehs Contact Environmental Health & Safety for pickup. solid_container->contact_ehs liquid_container->contact_ehs

Caption: Disposal workflow for 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid waste.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid while minimizing risks and ensuring a safe and compliant laboratory environment.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). Vertex AI Search.
  • Safety Data Sheet Benzoic Acid. (2022, November 14). Redox.
  • Personal protective equipment for handling 2-(3-methylphenyl)benzoic Acid. (n.d.). Benchchem.
  • Safety d
  • Organic Acid SOP. (n.d.). UW Environmental Health & Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
  • Compound 4-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. (n.d.). Chemdiv.
  • Organic Acid Recycling. (n.d.). Altiras.
  • How to Dispose of Acids and Bases Safely: A Complete Guide. (2024, October 1). Greenflow.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET. (2012, May 1). Fisher Scientific.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET. (2015, December 1). National Institute of Standards and Technology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.